Methyl 2-methyl-4-(methylsulfonyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-methyl-4-methylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLHCANJHJUCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693816 | |
| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875895-64-0 | |
| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-methyl-4-(methylsulfonyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-4-(methylsulfonyl)benzoate is a bespoke chemical entity with potential applications in medicinal chemistry and materials science. Its structure, featuring a sulfonamide-like methylsulfonyl group and a methyl ester on a substituted benzene ring, presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, and a thorough discussion of the characterization techniques required to verify its identity and purity. As a Senior Application Scientist, this document is crafted to provide not just a method, but a framework for understanding the chemical principles and practical considerations inherent in the synthesis and analysis of this and related molecules.
Strategic Approach to Synthesis
The synthesis of this compound can be logically approached in a three-step sequence starting from a commercially available precursor. This strategy is designed for efficiency and control over each chemical transformation.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 2-Methyl-4-(methylthio)benzoic acid
The initial step involves the introduction of the methylthio group onto the aromatic ring. A robust method for this transformation is the nucleophilic aromatic substitution of a suitable starting material like 2-methyl-4-chlorobenzoic acid with a methylthiolate source.
Step-by-Step Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4-chlorobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add sodium thiomethoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with 2M hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield crude 2-methyl-4-(methylthio)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Part 2: Oxidation to 2-Methyl-4-(methylsulfonyl)benzoic acid
The second stage of the synthesis is the oxidation of the sulfide to a sulfone. This transformation is critical for introducing the desired methylsulfonyl moiety. A reliable and environmentally friendly oxidizing agent for this purpose is Oxone®, a potassium peroxymonosulfate triple salt.[1][2]
Step-by-Step Protocol: Sulfide Oxidation with Oxone®
-
Reaction Setup: In a round-bottom flask, suspend 2-methyl-4-(methylthio)benzoic acid (1.0 equivalent) in a mixture of methanol and water (e.g., a 1:1 ratio).
-
Oxidant Addition: Cool the suspension in an ice bath and add a solution of Oxone® (2.2 equivalents) in water dropwise, maintaining the internal temperature below 20 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Isolation and Purification: Acidify the mixture with 2M hydrochloric acid to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-methyl-4-(methylsulfonyl)benzoic acid.
Part 3: Fischer Esterification to this compound
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a highly effective method.[3][4]
Step-by-Step Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-4-(methylsulfonyl)benzoic acid (1.0 equivalent) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Characterization of the Final Product and Intermediates
Thorough characterization at each stage is essential to ensure the identity and purity of the synthesized compounds. The following table summarizes the expected and, where available, reported data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| 2-Methyl-4-(methylthio)benzoic acid | C₉H₁₀O₂S | 182.24 | Aromatic protons (3H), -CH₃ (3H), -SCH₃ (3H) | Aromatic carbons (6C), -COOH, -CH₃, -SCH₃ |
| 2-Methyl-4-(methylsulfonyl)benzoic acid | C₉H₁₀O₄S | 214.24 | Aromatic protons (3H), -CH₃ (3H), -SO₂CH₃ (3H) | Aromatic carbons (6C), -COOH, -CH₃, -SO₂CH₃ |
| This compound | C₁₀H₁₂O₄S | 228.27 | Aromatic protons (3H), -OCH₃ (3H), -CH₃ (3H), -SO₂CH₃ (3H) | Aromatic carbons (6C), -COOCH₃, -CH₃, -SO₂CH₃ |
Analytical Techniques and Expected Observations
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the methyl group of the thioether/sulfone, and the methyl ester. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR will provide evidence for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the methyl groups.
-
-
Infrared (IR) Spectroscopy:
-
Key functional groups will give rise to characteristic absorption bands. For the final product, expect to see strong absorptions corresponding to the C=O stretch of the ester (around 1720 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonyl group (around 1320 and 1150 cm⁻¹), and C-O stretching of the ester.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, the expected molecular ion peak would be at m/z 228.
-
Caption: Logical relationship between synthesis and characterization.
Safety Considerations
-
Oxone®: Oxone® is a strong oxidizing agent and can cause skin and eye irritation.[2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.[1]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[5] Handle in a fume hood with appropriate PPE.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
References
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DuPont Oxone® Chemistry and Product Properties. Piscinas Benages. [Link]
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Fischer Esterification. SmartLabs. [Link]
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4-(methylthio)benzoic acid (19): Following the general procedure... ResearchGate. [Link]
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Fischer Esterification: Benzoic Acid Lab Manual. Studylib. [Link]
-
5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]
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Methyl 2-methyl-4-(methylsulfonyl)benzoate chemical properties and reactivity
An In-Depth Technical Guide to Methyl 2-methyl-4-(methylsulfonyl)benzoate: Properties, Reactivity, and Synthetic Utility
Executive Summary
This compound is a multi-functional aromatic compound of significant interest to the chemical and pharmaceutical research sectors. Its unique substitution pattern, featuring a methyl ester, a methyl group, and a potent electron-withdrawing methylsulfonyl group, imparts a distinct reactivity profile that makes it a valuable intermediate for organic synthesis. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, plausible synthetic routes, and core reactivity. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's behavior and potential applications as a building block in the creation of complex target structures.
Introduction and Structural Overview
This compound is a substituted benzoate ester. The benzene ring is functionalized with three key groups that dictate its chemical personality:
-
Methyl Ester Group (-COOCH₃): Located at position 1, this group serves as a key reaction site for transformations such as hydrolysis, amidation, and reduction.
-
Methyl Group (-CH₃): Positioned at the 2-position (ortho to the ester), this group provides steric influence and acts as a weak electron-donating group.
-
Methylsulfonyl Group (-SO₂CH₃): Situated at the 4-position (para to the ester), this is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring and the reactivity of the other functional groups.
The interplay of these groups makes the molecule a versatile scaffold for building more complex chemical entities, particularly within medicinal chemistry and materials science. Its utility is often as a precursor in the synthesis of high-value compounds like herbicides and pharmaceutical agents.[1][2]
Physicochemical and Spectroscopic Properties
Precise experimental data for this specific compound is not widely published; therefore, the following properties are based on data from structurally similar compounds and computational predictions.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₂O₄S | - |
| Molecular Weight | 228.27 g/mol | [3] |
| Appearance | Likely a white to off-white solid | Inferred from analogues[4] |
| CAS Number | 220339-74-4 | - |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. Key signals would include three distinct singlets for the non-equivalent methyl groups and signals in the aromatic region for the three protons on the benzene ring.[5][6]
-
A singlet around 3.9 ppm for the ester methyl protons (-COOCH₃).
-
A singlet around 3.1 ppm for the sulfonyl methyl protons (-SO₂CH₃).
-
A singlet around 2.6 ppm for the aromatic methyl protons (-CH₃).
-
Three signals in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the protons at positions 3, 5, and 6 of the ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR would show ten distinct signals.
-
A signal for the ester carbonyl carbon (~166 ppm).
-
Signals for the six aromatic carbons, with those closer to the electron-withdrawing sulfonyl group shifted downfield.
-
Signals for the three distinct methyl carbons.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature:
-
A strong carbonyl (C=O) stretch from the ester group around 1720-1730 cm⁻¹.
-
Two strong, characteristic bands for the sulfone (S=O) stretches, typically found at ~1300-1350 cm⁻¹ (asymmetric) and ~1140-1160 cm⁻¹ (symmetric).
-
C-H stretches from the aromatic and methyl groups.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 197.
Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the oxidation of a thioether precursor followed by esterification. This ensures the robust sulfone group is installed prior to the potentially more sensitive esterification step.
Proposed Synthetic Pathway
Caption: Plausible synthesis of the target compound via oxidation and esterification.
Experimental Protocol: Fischer Esterification
This protocol details the final step of the proposed synthesis: the conversion of the carboxylic acid to the methyl ester. This method is widely used due to its reliability and the use of common laboratory reagents.[8][9]
Objective: To synthesize this compound from 2-methyl-4-(methylsulfonyl)benzoic acid.
Materials:
-
2-methyl-4-(methylsulfonyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-methyl-4-(methylsulfonyl)benzoic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).[9]
-
Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% or a few drops) to the flask.[9]
-
Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating increases the reaction rate to reach equilibrium faster. Using an excess of methanol shifts the equilibrium towards the product side, maximizing the yield.
-
-
Work-up - Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Rationale: The desired ester product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts remain in the aqueous layer.
-
-
Work-up - Washing: Wash the combined organic layers with brine. This helps to remove residual water and some water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Purification: Concentrate the filtrate using a rotary evaporator to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three primary functional groups and their electronic interplay.
Reactions at the Ester Group
The methyl ester is a primary site for nucleophilic acyl substitution.
-
Saponification (Base-Catalyzed Hydrolysis): Treatment with a strong base like sodium hydroxide (NaOH) in an aqueous or alcoholic solvent will readily hydrolyze the ester back to the corresponding carboxylate salt.[10] Subsequent acidification will yield 2-methyl-4-(methylsulfonyl)benzoic acid. This is a common transformation in multi-step synthesis.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, (2-methyl-4-(methylsulfonyl)phenyl)methanol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).[10] Weaker reagents like sodium borohydride are generally not reactive enough to reduce esters.[10]
-
Transesterification: By heating the ester in a different alcohol (e.g., ethanol) with an acid or base catalyst, the methoxy group can be exchanged to form a different ester (e.g., ethyl 2-methyl-4-(methylsulfonyl)benzoate).[10]
Reactivity of the Aromatic Ring
The aromatic ring's reactivity is heavily influenced by the powerful deactivating and meta-directing effect of the methylsulfonyl group.
-
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The electron-withdrawing nature of both the sulfonyl and ester groups makes the ring electron-poor. Should a reaction occur under harsh conditions, the incoming electrophile would be directed to the position meta to the sulfonyl group (position 3).
-
Nucleophilic Aromatic Substitution (NAS): While this specific compound lacks a suitable leaving group on the ring, the strong electron-withdrawing sulfonyl group can activate positions ortho and para to it for NAS if a leaving group (like a halogen) were present at those positions.
Caption: Key reactivity pathways for this compound.
Applications in Research and Development
This compound is primarily valued as a synthetic intermediate. Its structure is relevant in several areas of drug discovery.
-
Scaffold for Medicinal Chemistry: Benzenesulfonamides are a well-known class of compounds with a wide range of biological activities. This molecule can serve as a starting point for creating libraries of novel compounds for screening. For instance, substituted sulfonamides are known inhibitors of carbonic anhydrase, an enzyme target for anticancer therapies.[11]
-
Precursor for Agrochemicals: Substituted benzoic acids and their derivatives are crucial intermediates for herbicides. A related compound, 2-Nitro-4-(methylsulfonyl)benzoic acid, is a key precursor to the herbicide Mesotrione.[12]
-
Building Block for Complex Molecules: The compound can be used in multi-step syntheses where the sulfonyl group is desired for its electronic properties or as a stable structural element. It serves as a building block for larger molecules, such as the drug Tolvaptan, which utilizes a related substituted benzoic acid intermediate.[2]
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[14] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.
References
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Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432253, Methyl 4-(methylsulfonyl)benzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
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Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2804364, Methyl 4-(methylsulfonylmethyl)benzoate. Retrieved from [Link]
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ResearchGate. (2025). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]
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Chad's Prep. (n.d.). 20.8 Synthesis and Reactions of Esters. Retrieved from [Link]
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Zakšauskas, A., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Polyethylene glycol monomethyl ether. Retrieved from [Link]
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MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Polyethylene glycol monomethyl ether. Retrieved from [Link]
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INNO Pharmchem. (n.d.). The Critical Link: 2-Methyl-4-(2-methylbenzoyl)amino benzoic acid in Pharmaceutical R&D. Retrieved from [Link]
-
University Handout. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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PubMed. (2010). Methyl 4-methyl-sulfonyl-2-nitro-benzoate. Retrieved from [Link]
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Brainly. (2023). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-methylsulfonyl-2-nitrobenzoate. PMC. Retrieved from [Link]
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The Royal Society of Chemistry. (2015). Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]
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Spectroscopic Characterization of Methyl 2-methyl-4-(methylsulfonyl)benzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-methyl-4-(methylsulfonyl)benzoate, a compound of interest in drug development and chemical research. The guide is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural elucidation of this molecule using modern spectroscopic techniques. We will delve into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (C₁₀H₁₂O₄S) is an aromatic compound featuring a methyl ester, a methyl group, and a methylsulfonyl group attached to a benzene ring. The precise arrangement of these functional groups is critical to its chemical properties and biological activity. Spectroscopic analysis provides the definitive confirmation of its molecular structure. While experimental spectra for this specific compound are not publicly available, this guide will present a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogs, primarily Methyl 4-(methylsulfonyl)benzoate.[1]
Molecular Structure and Key Features
A clear understanding of the molecular structure is paramount for interpreting its spectroscopic signatures.
Caption: Molecular structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
A. ¹H NMR Spectroscopy
Experimental Protocol (Predicted): A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | d | 1H | Ar-H (H-6) |
| ~ 7.8 | dd | 1H | Ar-H (H-5) |
| ~ 7.5 | d | 1H | Ar-H (H-3) |
| ~ 3.9 | s | 3H | O-CH₃ (ester) |
| ~ 3.1 | s | 3H | S-CH₃ (sulfone) |
| ~ 2.6 | s | 3H | Ar-CH₃ |
Interpretation:
-
Aromatic Protons (7.5 - 8.1 ppm): The three aromatic protons are expected to appear in the downfield region due to the deshielding effect of the benzene ring. The electron-withdrawing nature of the methylsulfonyl and methyl ester groups will further shift these signals downfield. The proton at the 6-position (H-6), being ortho to the ester group, is predicted to be the most downfield. The splitting pattern will be complex due to coupling between the adjacent protons.
-
Methyl Ester Protons (~3.9 ppm): The three protons of the methyl ester group (O-CH₃) will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of methyl esters.[2][3]
-
Methyl Sulfone Protons (~3.1 ppm): The protons of the methylsulfonyl group (S-CH₃) will also appear as a singlet. The strong electron-withdrawing effect of the two oxygen atoms on the sulfur will cause this signal to be significantly downfield compared to a typical methyl group.
-
Aromatic Methyl Protons (~2.6 ppm): The protons of the methyl group attached directly to the aromatic ring will appear as a singlet and will be the most upfield of the methyl signals.
B. ¹³C NMR Spectroscopy
Experimental Protocol (Predicted): A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 166 | C=O (ester) |
| ~ 145 | Ar-C (C-4) |
| ~ 140 | Ar-C (C-2) |
| ~ 135 | Ar-C (C-1) |
| ~ 131 | Ar-C (C-6) |
| ~ 128 | Ar-C (C-5) |
| ~ 125 | Ar-C (C-3) |
| ~ 53 | O-CH₃ (ester) |
| ~ 45 | S-CH₃ (sulfone) |
| ~ 22 | Ar-CH₃ |
Interpretation:
-
Carbonyl Carbon (~166 ppm): The carbonyl carbon of the methyl ester group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[4][5]
-
Aromatic Carbons (125 - 145 ppm): The six aromatic carbons will appear in this region. The carbons directly attached to the electron-withdrawing sulfonyl (C-4) and ester (C-1) groups, as well as the methyl-substituted carbon (C-2), are expected to be the most downfield among the aromatic signals.
-
Methyl Carbons (22 - 53 ppm): The methyl carbon of the ester group (O-CH₃) will be around 53 ppm.[5] The methyl carbon of the sulfonyl group (S-CH₃) will be further downfield than a typical methyl group due to the electronegative environment. The aromatic methyl carbon (Ar-CH₃) will be the most upfield signal.
II. Infrared (IR) Spectroscopy
Experimental Protocol (Predicted): An IR spectrum would be obtained using either a KBr pellet or as a thin film on a salt plate, analyzed with a Fourier Transform Infrared (FTIR) spectrometer.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 1720 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1300, 1150 | Strong | S=O stretch (sulfone) |
| ~ 1250 | Strong | C-O stretch (ester) |
Interpretation:
-
C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is the hallmark of a carbonyl group, in this case, from the methyl ester.[6][7][8]
-
S=O Stretches (~1300 and 1150 cm⁻¹): The methylsulfonyl group will exhibit two strong characteristic stretching vibrations for the S=O bonds, typically an asymmetric and a symmetric stretch.[9][10]
-
C-H Stretches (~3000 and ~2950 cm⁻¹): The absorption just above 3000 cm⁻¹ is indicative of C-H stretching in the aromatic ring, while the absorption just below 3000 cm⁻¹ corresponds to the C-H stretching of the methyl groups.[11]
-
C=C Aromatic Stretches (~1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O Stretch (~1250 cm⁻¹): A strong band in this region is indicative of the C-O single bond stretch of the ester group.[6]
III. Mass Spectrometry (MS)
Experimental Protocol (Predicted): A mass spectrum would be obtained using an electron ionization (EI) source. The sample would be introduced into the mass spectrometer, ionized, and the resulting fragments detected.
Predicted Mass Spectrum Data:
| m/z | Predicted Fragment |
| 228 | [M]⁺ (Molecular Ion) |
| 197 | [M - OCH₃]⁺ |
| 149 | [M - SO₂CH₃]⁺ |
| 118 | [M - SO₂CH₃ - OCH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
Caption: Predicted mass spectrometry fragmentation pathway.
-
Molecular Ion Peak ([M]⁺, m/z 228): The peak corresponding to the molecular weight of the compound (228.27 g/mol ) should be observed.[12]
-
Loss of a Methoxy Group ([M - OCH₃]⁺, m/z 197): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃).[13][14]
-
Loss of a Methylsulfonyl Group ([M - SO₂CH₃]⁺, m/z 149): Cleavage of the C-S bond can lead to the loss of the methylsulfonyl radical (•SO₂CH₃).
-
Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, to produce smaller, stable ions like the tropylium ion at m/z 91.
Conclusion
This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretation of the predicted NMR, IR, and MS data is grounded in fundamental spectroscopic principles and supported by data from closely related analogs. This guide serves as a valuable resource for researchers and scientists in confirming the structure and purity of this compound, and as a framework for the analysis of other similarly substituted aromatic molecules.
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Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate and methyl. Retrieved January 6, 2026, from [Link]
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PubMed. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved January 6, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]
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An In-depth Technical Guide to Methyl 4-(methylsulfonyl)benzoate: Synthesis, Properties, and Applications in Drug Discovery
A Note on the Subject Compound: Initial searches for "Methyl 2-methyl-4-(methylsulfonyl)benzoate" did not yield sufficient data for a comprehensive technical guide. This suggests the compound may be a novel entity with limited public documentation. Therefore, this guide will focus on the closely related and structurally significant isomer, Methyl 4-(methylsulfonyl)benzoate . This compound serves as a valuable exemplar of a key building block in medicinal chemistry, and the principles discussed herein are broadly applicable to its analogs.
As a Senior Application Scientist, my objective is to provide not just a protocol, but a strategic guide for researchers, scientists, and drug development professionals. This document will delve into the synthesis, characterization, and strategic application of Methyl 4-(methylsulfonyl)benzoate, grounding technical procedures in the principles of organic chemistry and medicinal chemistry.
Compound Identification and Physicochemical Properties
The foundational step in any chemical workflow is the unambiguous identification of the material. Methyl 4-(methylsulfonyl)benzoate is a bifunctional organic molecule featuring a methyl ester and a methyl sulfone group attached to a benzene ring at the para-position.
-
IUPAC Name: methyl 4-methylsulfonylbenzoate[1]
-
CAS Number: 22821-70-1[1]
-
Molecular Formula: C₉H₁₀O₄S[1]
-
Synonyms: Methyl 4-methanesulfonylbenzoate, 4-Methanesulfonyl-benzoic acid methyl ester, Methyl p-methylsulfonylbenzoate[1]
The methylsulfonyl group (-SO₂CH₃) is a critical pharmacophore. It is a strong hydrogen bond acceptor and is metabolically stable, often introduced to enhance solubility, improve cell permeability, and modulate the electronic properties of a molecule to increase target affinity.[2]
Table 1: Physicochemical Properties of Methyl 4-(methylsulfonyl)benzoate
| Property | Value | Source |
| Molecular Weight | 214.24 g/mol | [1] |
| XLogP3 | 1.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Form | Solid | [3] |
Strategic Synthesis of Methyl 4-(methylsulfonyl)benzoate
A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The most logical and field-proven approach to Methyl 4-(methylsulfonyl)benzoate involves a two-stage process starting from the commercially available 4-(methylthio)benzoic acid. This strategy isolates the two key transformations—oxidation and esterification—ensuring high yields and purity.
Caption: Figure 1: Two-Stage Synthetic Workflow.
Stage 1: Oxidation of 4-(methylthio)benzoic acid
The initial step is the conversion of the thioether (sulfide) to a sulfone. This transformation is critical as it introduces the metabolically robust and polar sulfonyl group.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (5-6 volumes).[4]
-
Oxidant Addition: Cool the mixture in an ice-water bath. Add 30% hydrogen peroxide (H₂O₂) (3.0-3.5 eq) dropwise over 60 minutes, ensuring the internal temperature does not exceed 20°C.[4]
-
Causality: The slow, cooled addition of H₂O₂ is crucial to control the exothermicity of the oxidation. Acetic acid serves as an excellent solvent and co-reagent that facilitates the oxidation process. The use of H₂O₂ is advantageous as its only byproduct is water, aligning with green chemistry principles.
-
-
Reaction and Monitoring: After the addition is complete, remove the ice bath and heat the mixture to 80-100°C for 1.5-2 hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A white solid, 4-(methylsulfonyl)benzoic acid, should precipitate. Quench any remaining peroxide by the careful addition of a saturated sodium sulfite solution.[4] Filter the solid, wash thoroughly with cold deionized water, and dry under vacuum. The yield is typically high (85-95%).[4]
Stage 2: Fischer Esterification to Methyl 4-(methylsulfonyl)benzoate
With the carboxylic acid in hand, the final step is a classic Fischer esterification to form the methyl ester.
Protocol:
-
Reaction Setup: To a solution of 4-(methylsulfonyl)benzoic acid (1.0 eq) in anhydrous methanol (10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.[5]
-
Causality: Methanol acts as both the solvent and the reactant. Sulfuric acid is the catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. Anhydrous conditions are essential to drive the equilibrium towards the product, as water is a byproduct.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Methyl 4-(methylsulfonyl)benzoate.
Applications in Research and Drug Development
Methyl 4-(methylsulfonyl)benzoate is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups—the ester and the sulfone-activated aromatic ring.
-
Scaffold for Library Synthesis: The ester group can be easily hydrolyzed back to the carboxylic acid or converted into an amide, providing a handle for attaching various chemical moieties. This is fundamental in creating libraries of compounds for high-throughput screening.
-
Precursor to Bioactive Molecules: The methylsulfonyl group is a key feature in numerous approved drugs, including the anti-inflammatory drug Celecoxib and the kinase inhibitor Lapatinib. This group often enhances binding to biological targets through hydrogen bonding and dipole interactions.[2] Analogs of Methyl 4-(methylsulfonyl)benzoate are used as intermediates in the synthesis of anti-inflammatory agents, analgesics, and potential anticancer agents.[2][6][7]
-
Modulation of Pharmacokinetic Properties: The introduction of a methylsulfonyl group into a drug candidate is a common strategy to improve its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. It can increase solubility and metabolic stability, which are critical for developing a viable drug.[8]
Conclusion
Methyl 4-(methylsulfonyl)benzoate represents a quintessential building block for modern drug discovery. Its synthesis from readily available starting materials is robust and scalable. The strategic incorporation of the methylsulfonyl group provides medicinal chemists with a powerful tool to fine-tune the biological activity and physicochemical properties of new chemical entities. This guide provides the necessary technical protocols and the underlying scientific rationale to empower researchers to effectively synthesize and utilize this valuable intermediate in their research and development endeavors.
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A Technical Guide to the Solubility of Methyl 2-methyl-4-(methylsulfonyl)benzoate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-methyl-4-(methylsulfonyl)benzoate (CAS No. 875895-64-0), a key chemical intermediate in the synthesis of complex pharmaceutical compounds. Recognizing the critical role of solubility in process chemistry, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile based on molecular structure analysis, detailed protocols for experimental solubility determination, and strategic insights for solvent selection in a drug development context. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound's behavior in various solvent systems.
Introduction: The Strategic Importance of a Key Intermediate
In the intricate landscape of pharmaceutical synthesis, the efficiency, yield, and purity of the final Active Pharmaceutical Ingredient (API) are often dictated by the physical properties of the intermediates. This compound is one such critical building block.[1][2] Its molecular architecture is integral to the synthesis of various therapeutic agents, notably as a precursor to selective COX-2 inhibitors and other complex molecules.
Understanding the solubility of this intermediate is not merely an academic exercise; it is a cornerstone of process optimization. Key operations including reaction kinetics, work-up procedures, and, most critically, crystallization for purification, are fundamentally governed by how this compound interacts with different solvents. A well-characterized solubility profile enables chemists to:
-
Select optimal reaction media to ensure homogeneity and favorable reaction rates.
-
Design efficient extraction and washing steps.
-
Develop robust crystallization protocols to achieve high purity and yield.
-
Troubleshoot potential manufacturing challenges such as oiling out or incomplete dissolution.
This guide provides the foundational knowledge required to leverage the solubility properties of this compound for successful chemical development.
Physicochemical Properties & Molecular Structure Analysis
The solubility behavior of a compound is a direct manifestation of its molecular structure and resulting physicochemical properties. A thorough analysis of these features provides a robust framework for predicting its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 875895-64-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| Molecular Weight | 228.26 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 60.44 Ų | [1] |
| Predicted LogP (o/w) | 1.185 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 |[1] |
Structural Causality:
The molecule's structure features a balance of polar and non-polar elements, which is the primary determinant of its solubility profile.
-
Polar Moieties: The methyl ester (-COOCH₃) and methylsulfonyl (-SO₂CH₃) groups are strongly polar. The four oxygen atoms act as hydrogen bond acceptors, capable of interacting with protic solvents.[1] These groups create significant dipole moments within the molecule.
-
Non-Polar Moieties: The benzene ring and the two methyl groups (-CH₃) constitute the non-polar, hydrophobic portion of the molecule. These regions interact favorably with non-polar solvents through van der Waals forces.
The TPSA of 60.44 Ų and a LogP of 1.185 suggest a compound with moderate polarity, indicating that it will likely not be soluble in the extremes of the solvent spectrum (e.g., highly non-polar alkanes or highly polar water) but will show affinity for a range of common organic solvents.[1]
Theoretical Principles of Solubility: A Predictive Framework
The venerable principle of "like dissolves like" serves as our primary guide for predicting solubility.[3] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, the key interactions are:
-
Dipole-Dipole Interactions: The polar sulfonyl and ester groups will interact strongly with polar solvents like acetone or acetonitrile.
-
Hydrogen Bonding: While the molecule cannot donate hydrogen bonds, its four acceptor sites can interact with polar protic solvents such as methanol and ethanol.[1]
-
Van der Waals Forces: The aromatic ring and methyl groups will interact with non-polar solvents like toluene or dichloromethane.
The overall solubility in a given solvent is a competitive balance between the solvent's ability to overcome the compound's crystal lattice energy and the favorable interactions formed between the solute and solvent molecules.
Predicted Solubility Profile in Common Organic Solvents
Lacking extensive published empirical data, we can construct a predictive solubility map based on the structural analysis and theoretical principles discussed. This serves as an expert-guided starting point for experimental work.
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | Good to Moderate | The alcohol's hydroxyl group can hydrogen-bond with the ester and sulfonyl oxygens. The alkyl chain provides some non-polar interaction. |
| Polar Protic | Water | Very Low | Despite H-bond acceptor sites, the large hydrophobic backbone (benzene ring, methyl groups) dominates, leading to poor solvation by water.[4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent to Good | These solvents possess strong dipoles that can effectively solvate the polar ester and sulfonyl groups without the steric constraints of hydrogen bonding. DMSO is often an exceptional solvent for similar multifunctional compounds.[5] |
| Polar Aprotic | Acetone, THF | Good to Moderate | These solvents have significant dipole moments and can effectively solvate the molecule. THF's ether oxygen can interact with the solute, and acetone's ketone is a strong dipole. |
| Non-Polar Aromatic | Toluene | Moderate to Low | π-π stacking interactions between the solvent and solute benzene rings can promote solubility, but the solvent's low polarity is not ideal for solvating the polar functional groups. |
| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can solvate a wide range of compounds. It offers a balance, interacting with both polar and non-polar regions of the solute. |
| Non-Polar Aliphatic | n-Hexane, Heptane | Very Low / Insoluble | These solvents lack any significant polarity and cannot effectively solvate the polar sulfonyl and ester groups, making dissolution highly unfavorable. |
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility and is a self-validating, trustworthy protocol.[6]
Detailed Protocol: Isothermal Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated Gravimetric setup.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled orbital shaker. Agitate the slurry for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. This step is critical to avoid contamination of the saturated solution.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). Filtering is essential to remove any microscopic undissolved particles.
-
Quantification (HPLC Method):
-
Dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Calculate the concentration in the saturated solution by applying the dilution factor.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solute is achieved.
-
Calculate the solubility based on the mass of the dissolved solid and the initial mass of the solvent used.
-
Experimental Workflow Diagram
Sources
physical properties of Methyl 2-methyl-4-(methylsulfonyl)benzoate (melting point, boiling point)
An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Introduction
This compound is a substituted aromatic compound featuring both an ester and a sulfone functional group. Such polysubstituted benzene derivatives are common scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex target molecules. The precise arrangement of the methyl, methyl ester, and methylsulfonyl groups on the benzene ring dictates the molecule's steric and electronic properties, which in turn influence its reactivity and bulk physical properties.
For researchers in drug development and chemical synthesis, the accurate characterization of a novel or sparsely documented compound like this compound is a foundational step. The melting and boiling points are critical physical constants that serve as primary indicators of purity. A sharp, well-defined melting point range is characteristic of a pure crystalline solid, whereas the presence of impurities typically leads to a depression and broadening of this range.[1][2] Similarly, the boiling point is a key identifier for liquid compounds.
This guide provides a comprehensive overview of the essential physical properties of this compound, with a primary focus on the robust experimental methodologies required for their determination. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the principles and practical execution of the techniques that ensure data integrity and reproducibility.
Physicochemical Properties Summary
As of the latest literature review, specific experimental data for the melting and boiling points of this compound (CAS No. 22923-27-9) is not widely reported. This underscores the necessity for researchers synthesizing or working with this compound to perform rigorous experimental characterization. For contextual reference, the physical properties of several structurally related compounds are provided below. These analogs can offer an estimated range for the expected properties of the title compound.
| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | (Structure of title compound) | C₁₀H₁₂O₄S | Data not available; experimental determination required. | Data not available; experimental determination required. |
| Methyl 4-(methylsulfonyl)benzoate[3] | (Isomer) | C₉H₁₀O₄S | 134-138 | Not reported |
| Methyl 2-(aminosulfonyl)benzoate | (Amide analog) | C₈H₉NO₄S | 126-128 | Not reported |
| Methyl 2-(chlorosulfonyl)benzoate[4] | (Chlorosulfonyl analog) | C₈H₇ClO₄S | 62-63 | 344.8 ± 25.0 (Predicted) |
| Methyl 4-methylbenzoate[5] | (Des-sulfonyl analog) | C₉H₁₀O₂ | 33 | 217 |
Table 1: Physical properties of this compound and related analogs. The absence of data for the title compound necessitates the experimental procedures detailed in this guide.
Experimental Determination of Melting Point
Principle and Rationale
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] For a pure substance, this transition occurs over a very narrow temperature range (typically 0.5-1.0°C). The process requires overcoming the intermolecular forces that maintain the crystal lattice structure.[2] The presence of even small amounts of miscible impurities disrupts this lattice, resulting in a lower energy requirement to break the structure. This phenomenon, known as melting point depression, makes melting point analysis a powerful tool for purity assessment.[1][2]
The selection of a modern, automated melting point apparatus (e.g., a Mel-Temp or similar device with digital temperature control and a magnified viewing lens) is predicated on enhancing accuracy and reproducibility over traditional oil bath methods. These systems provide a uniform and precisely controlled heating rate, which is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.[7]
Detailed Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and crystalline. If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle. This is crucial for uniform packing and efficient heat transfer.[1]
-
Press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To achieve tight packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the sample firmly at the bottom.[7]
-
The final packed sample height should be between 2-3 mm. A larger sample size can lead to an artificially broad melting range.[7]
-
-
Instrument Setup and Measurement:
-
Set the starting temperature on the apparatus to approximately 20°C below the expected melting point (based on analog data or preliminary tests).
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin heating at a moderate rate (e.g., 10-15°C per minute) until the temperature is about 15-20°C below the anticipated melting point.
-
Crucial Step: Decrease the heating rate significantly to 1-2°C per minute. Slow heating is essential as the melting point is approached to allow the system to reach thermal equilibrium, ensuring the recorded temperature accurately reflects the sample's temperature.[7]
-
Observe the sample closely through the magnified eyepiece.
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Continue heating at the slow rate and record the temperature (T₂) at which the last crystal melts and the entire sample becomes a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Post-Analysis:
-
Allow the apparatus to cool sufficiently before performing another measurement.
-
Always use a fresh capillary tube for each new measurement, as the crystal structure of a re-solidified sample may differ from the original.[7]
-
Melting Point Determination Workflow
A schematic workflow for determining the melting point of a crystalline solid.
Experimental Determination of Boiling Point
Principle and Rationale
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] At this temperature, the liquid undergoes a phase transition to a gas. Since boiling point is dependent on pressure, it is standard practice to report the atmospheric pressure at which the measurement was taken. For research purposes, where sample quantities are often limited, a microscale method such as the Thiele tube technique is highly advantageous as it requires less than 1 mL of the substance.[9]
The Thiele tube is designed to ensure uniform heating of a heat-transfer fluid (typically mineral oil) via convection, providing a stable and consistent temperature environment for the sample. The principle of this method involves trapping the vapor of the liquid in an inverted capillary tube. As the liquid is heated, the trapped air and vapor expand. Upon cooling, the vapor contracts, and the point at which the external pressure overcomes the internal vapor pressure and draws the liquid back into the capillary corresponds to the boiling point.[9]
Detailed Experimental Protocol: Microscale Thiele Tube Method
-
Apparatus Assembly:
-
Place a small amount (0.5 - 1.0 mL) of this compound into a small-diameter test tube (a fusion tube).
-
Take a standard melting point capillary tube and seal one end by rotating it in the flame of a Bunsen burner.[10][11]
-
Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid and the sealed end pointing upwards.[11]
-
Attach the fusion tube to a thermometer using a small rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer's bulb.
-
Clamp the thermometer so that the assembly is suspended in the center of a Thiele tube filled with mineral oil. The oil level should be above the sidearm of the Thiele tube.
-
-
Measurement Procedure:
-
Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube will induce a convection current, ensuring uniform heat distribution.[9]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the inverted capillary tube. This is the displaced air.
-
Continue to heat slowly until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the liquid has reached a temperature just above its boiling point.[10]
-
Crucial Step: Remove the heat source and allow the apparatus to cool slowly.
-
As the temperature drops, the stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as it is the precise temperature where the external pressure equals the vapor pressure of the substance.[9]
-
Record the barometric pressure at the time of the experiment.
-
-
Safety Precautions:
Boiling Point Determination Workflow
A schematic workflow for the microscale determination of a liquid's boiling point.
Conclusion
References
-
Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
-
BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
-
Unknown. DETERMINATION OF BOILING POINTS. [Link]
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LibreTexts Chemistry. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
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University of Calgary. Melting point determination. [Link]
-
MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual. [Link]
-
LibreTexts Chemistry. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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SlideShare. experiment (1) determination of melting points. [Link]
-
Mettler Toledo. What is Melting Point?. [Link]
-
PubChem. Methyl 4-(methylsulfonylmethyl)benzoate. [Link]
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NIST WebBook. Dodecanoic acid, 1,2,3-propanetriyl ester. [Link]
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molecular structure and conformation of Methyl 2-methyl-4-(methylsulfonyl)benzoate
An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Abstract
This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound (C₁₀H₁₂O₄S, CAS No: 31830-78-7). In the absence of a publicly available single-crystal X-ray structure for this specific molecule, this document outlines a robust, integrated methodology combining spectroscopic analysis, principles of physical organic chemistry, and computational modeling to elucidate its three-dimensional architecture. We explore the electronic nature of the sulfonyl group, analyze key rotatable bonds, and predict the molecule's preferred low-energy conformations. Detailed, field-proven protocols for nuclear magnetic resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations are provided, offering a practical framework for researchers engaged in the characterization of novel small molecules. This guide is intended for scientists in drug discovery, materials science, and chemical research who require a deep understanding of molecular geometry and its influence on chemical properties.
Introduction: Significance and Structural Rationale
This compound is a polysubstituted aromatic compound featuring three key functional groups: a methyl ester, a methyl group, and a methylsulfonyl group. This combination of an electron-withdrawing sulfonyl group, an electron-withdrawing ester, and an electron-donating methyl group creates a unique electronic and steric environment on the benzene ring. Understanding the precise three-dimensional arrangement of these groups—their bond lengths, angles, and preferred orientations (conformation)—is critical for predicting the molecule's reactivity, intermolecular interactions, and potential biological activity.
The sulfonyl (-SO₂-) functional group is a cornerstone in medicinal chemistry, known for its chemical stability and its ability to act as a strong hydrogen bond acceptor.[1] The bonding within the sulfonyl group is best described as highly polarized S⁺-O⁻ interactions, augmented by hyperconjugation, rather than octet-violating double bonds involving d-orbitals.[2] The conformation of the aryl-sulfonyl bond, in particular, dictates the spatial projection of the sulfonyl oxygens and methyl group, which can profoundly impact how the molecule fits into a protein binding pocket or organizes in a crystal lattice. This guide provides the analytical and computational blueprint for defining this critical structural landscape.
Molecular Identity and Synthesis Pathway
The definitive structure of this compound is established through a combination of synthetic context and spectroscopic characterization.
Plausible Synthesis Route
A common and effective method for the synthesis of this molecule involves the oxidation of the corresponding sulfide precursor, which can be prepared via standard aromatic chemistry. The final step is typically an esterification.
Caption: Plausible two-step synthesis of the target molecule.
Spectroscopic Characterization Profile
Confirmation of the final structure would rely on a suite of standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals confirming the substitution pattern. Key expected resonances include a singlet for the ester methyl protons (~3.9 ppm), a singlet for the sulfonyl methyl protons (~3.1 ppm), a singlet for the C2-methyl group (~2.5 ppm), and three distinct aromatic protons in the 7.5-8.5 ppm range, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted ring.
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the ester carbonyl carbon (~166 ppm), the three distinct methyl carbons, and the six unique aromatic carbons, with chemical shifts influenced by the electron-withdrawing and -donating nature of the substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide definitive evidence for the key functional groups. Strong characteristic absorption bands are expected for the sulfonyl group (S=O stretches) at approximately 1320 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). A strong C=O stretch for the ester will appear around 1720 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₁₀H₁₂O₄S) by providing a highly accurate mass-to-charge ratio for the molecular ion.
Molecular Structure and Geometry
While a dedicated crystal structure for the title compound is not available, an analysis of a structurally similar compound, 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid[3], provides authoritative insight into the expected solid-state geometry of the core scaffold.
Analog-Derived Structural Parameters
The geometry of the methylsulfonyl-benzene moiety is well-defined. We can infer key parameters for our target molecule based on this validated crystal structure.
| Parameter | Expected Value | Rationale / Comment |
| S=O Bond Length | ~1.44 Å | Typical for sulfonyl groups, indicating strong, polarized bonds. |
| Ar-S Bond Length | ~1.77 Å | Standard length for a sulfur-aromatic carbon bond. |
| S-C(methyl) Bond Length | ~1.76 Å | Standard length for a sulfur-aliphatic carbon bond. |
| O-S-O Bond Angle | ~119° | The two oxygen atoms and the sulfur form a trigonal planar-like arrangement with the carbon atoms. |
| Ar-S-C(methyl) Angle | ~104° | Consistent with a tetrahedral geometry at the sulfur atom, slightly compressed due to substituent effects. |
| Planarity | The sulfonyl group is expected to be slightly out of the plane of the benzene ring. In the analog, the sulfur atom deviates by 0.185 Å.[3] |
Atom Numbering Scheme
For clarity in the subsequent conformational analysis, the following atom numbering scheme is adopted.
Caption: Atom numbering for this compound.
Conformational Analysis
The molecule's overall shape is determined by rotation around three key single bonds:
-
τ₁: C5-C4-S-C10 (Rotation of the methylsulfonyl group)
-
τ₂: C2-C1-C7-O2 (Rotation of the methyl ester group)
-
τ₃: C1-C7-O2-C8 (Rotation of the ester methyl group)
The conformational preferences are dictated by a balance between electronic effects (conjugation) and steric hindrance.
Preferred Conformation of Functional Groups
-
Methyl Ester Group (τ₂ & τ₃): To maximize conjugation between the carbonyl π-system and the aromatic ring, the ester group (C1, C7, O1, O2) will be largely coplanar with the benzene ring. Steric clashes with the adjacent C2-methyl group will be the primary determining factor for its orientation. The lowest energy conformation is expected when the bulky C=O bond points away from the C2-methyl group. The C8 methyl group will adopt a staggered conformation relative to the C7-O2 bond.
-
Methylsulfonyl Group (τ₁): Unlike the ester, there is no significant conjugative stabilization to enforce planarity. The conformation around the Ar-S bond is dominated by steric effects. The lowest energy conformation is predicted to have the C10-S-C4 plane oriented roughly perpendicular to the plane of the benzene ring. This arrangement minimizes steric repulsion between the sulfonyl oxygens (O3, O4) and the ortho C-H bonds of the ring (at C3 and C5).
Computational Modeling Workflow
A robust method to confirm these predictions and quantify the energy differences between conformers is to use Density Functional Theory (DFT). The workflow below outlines a standard, reliable protocol.
Sources
A Technical Guide to the Research Applications of Sulfonyl-Containing Benzoic Acid Esters
Abstract
The convergence of the sulfonyl and benzoic acid ester moieties into a single molecular framework has given rise to a versatile class of compounds with significant potential in drug discovery and development. The sulfonyl group, a potent hydrogen bond acceptor and metabolic stabilizer, combined with the diverse functionality of the benzoic acid ester, creates a scaffold amenable to fine-tuning for specific biological targets. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, key biological activities, and therapeutic applications of these compounds. We will delve into specific case studies, examining their roles as anticancer agents, anti-inflammatory modulators, and regulators of neurological pathways, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
Part 1: Foundational Chemistry and Synthetic Strategies
The Sulfonyl-Benzoic Acid Ester Scaffold: A Privileged Pharmacophore
The sulfonyl group (-SO₂-) is a cornerstone in medicinal chemistry, prized for its chemical stability and ability to act as a strong hydrogen bond acceptor.[1] When incorporated into a benzoic acid framework, it imparts specific electronic properties and conformational constraints that can be exploited for targeted drug design.[1] The ester functional group not only provides an additional point for interaction with biological targets but also serves as a modifiable handle to optimize pharmacokinetic properties, such as solubility and cell permeability. This combination makes the sulfonyl-containing benzoic acid ester scaffold a privileged structure for engaging with a wide array of biological targets.
General Synthetic Pathways
The synthesis of sulfonyl-containing benzoic acid derivatives is typically modular, allowing for the systematic introduction of diversity. A common and robust approach begins with the chlorosulfonation of a benzoic acid precursor, followed by reaction with various amines or alcohols to generate the desired sulfonamide or sulfonate ester, respectively.[2][3] The carboxylic acid can then be esterified or converted to an amide, providing two key points for diversification.
The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the starting materials. For instance, a linear approach involving chlorosulfonation, followed by sulfonamide formation and subsequent amide coupling at the carboxyl group, is frequently employed.[2] Alternatively, a convergent synthesis can be used where two key fragments are prepared separately and coupled in the final steps.
Below is a generalized workflow for the synthesis of this class of compounds.
Caption: Generalized synthetic workflow for sulfonyl-containing benzoic acid derivatives.
Part 2: Therapeutic Applications & Case Studies
This section explores specific research applications, highlighting how the chemical principles discussed above are translated into the development of potent and selective modulators of disease-relevant targets.
Case Study: Dual MCL-1/BCL-xL Inhibitors for Oncology
Scientific Context: The evasion of apoptosis (programmed cell death) is a hallmark of cancer. Anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL), are frequently overexpressed in tumors, sequestering pro-apoptotic proteins and preventing cell death. The development of small molecules that inhibit these protein-protein interactions is a validated strategy in oncology.[4]
Medicinal Chemistry Insights: Researchers deconstructed a more complex tetrahydroquinoline scaffold to arrive at a simpler, more versatile N-sulfonylated aminosalicylic acid core.[4] This strategic choice opened up new vectors for chemical modification that were previously inaccessible. The rationale was that the simpler acyclic scaffold would allow for more facile exploration of structure-activity relationships (SAR) at both the sulfonamide nitrogen and the aromatic ring.[4]
Mechanism of Action: These compounds act as BH3 mimetics. They occupy the BH3-binding groove on the surface of MCL-1 and BCL-xL, preventing them from binding to and neutralizing pro-apoptotic proteins like BIM and BAK. This frees the pro-apoptotic proteins to trigger the mitochondrial apoptosis pathway, leading to cancer cell death.
Caption: Mechanism of MCL-1/BCL-xL inhibition leading to apoptosis.
Structure-Activity Relationship (SAR) Data: The synthetic strategy allowed for systematic modification, leading to the identification of potent dual inhibitors. Key findings from the research are summarized below.[4]
| Compound ID | R¹ Group | R² Group | MCL-1 Kᵢ (μM) | BCL-xL Kᵢ (μM) |
| 6e-OH | Isobutyl | 4-Fluorophenyl | 0.778 | > 25 |
| 17ca | Cyclopentyl | Phenyl | 1.13 | 2.50 |
| 17cd | Cyclopentyl | 4-Chlorophenyl | 0.629 | 1.67 |
Data synthesized from Dong, et al., 2021.[4]
Experimental Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a self-validating system for quantifying the inhibition of the MCL-1/BIM interaction.
-
Principle: A fluorescently labeled peptide derived from the BIM protein (BIM-BH3) will emit polarized light. When bound to the large MCL-1 protein, its tumbling in solution slows, and the polarization value is high. A small molecule inhibitor that displaces the BIM peptide will cause it to tumble faster, resulting in a low polarization signal.
-
Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Triton X-100.
-
Recombinant human MCL-1 protein.
-
Fluorescein-labeled BIM-BH3 peptide (e.g., FAM-BIM).
-
Test Compounds (sulfonyl-benzoic acid derivatives) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute into Assay Buffer to a 2X final concentration.
-
In a black, low-volume 384-well plate, add 10 µL of 2X test compound solution. Add 10 µL of DMSO/Buffer for 'no inhibition' controls.
-
Add 10 µL of a 2X solution of MCL-1 protein and FAM-BIM peptide pre-mixed in Assay Buffer. The final concentrations should be in the low nanomolar range, optimized for the specific instrument and reagents.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Convert polarization values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Case Study: P2Y₁₄ Receptor Antagonists for Inflammation
Scientific Context: The P2Y₁₄ receptor (P2Y₁₄R) is a G-protein coupled receptor that is activated by UDP-sugars. It is expressed on immune cells and is implicated in inflammatory responses. Antagonizing this receptor is a promising strategy for treating inflammatory conditions, such as acute lung injury.[5]
Medicinal Chemistry Insights: Starting from a 3-sulfonamidobenzoic acid scaffold, researchers performed systematic optimizations to improve potency and pharmacokinetic properties. A key discovery was that potent inhibitory activity could be achieved with this core structure, surpassing previous lead compounds.[5] The focus on this scaffold was driven by its potential for favorable drug-like properties.
Structure-Activity Relationship (SAR) Data: Optimization of the lead compound led to derivatives with nanomolar potency.
| Compound ID | Scaffold | P2Y₁₄R IC₅₀ (nM) | Key Feature |
| Lead (PPTN) | Not specified | > 10 | Initial hit from screening |
| 25L | 3-Sulfonamidobenzoic acid | 5.6 | Significantly improved potency and PK properties |
| 16 | Pyrazole-3-carboxylic acid | 1.93 | Further optimization for solubility and efficacy |
Data synthesized from Ma, et al., 2025.[5]
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol provides a method to assess the anti-inflammatory potential of P2Y₁₄R antagonists by measuring the inhibition of cytokine release from immune cells.
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates immune cells (like macrophages or peripheral blood mononuclear cells) to release pro-inflammatory cytokines (e.g., TNF-α, IL-6). A P2Y₁₄R antagonist is expected to reduce this release.
-
Cell Culture: Culture a suitable immune cell line (e.g., THP-1 monocytes differentiated into macrophages) in RPMI-1640 medium supplemented with 10% FBS.
-
Procedure:
-
Plate the differentiated macrophages in a 96-well culture plate and allow them to adhere.
-
Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of the test compound (P2Y₁₄R antagonist) for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include vehicle-only and unstimulated controls.
-
Incubate for 6-24 hours (time depends on the cytokine being measured).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC₅₀ value.
-
Part 3: Future Directions and Conclusion
The sulfonyl-containing benzoic acid ester scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutics. The chemical tractability and modular nature of its synthesis allow for rapid and extensive exploration of chemical space, leading to the identification of potent and selective modulators for a diverse range of biological targets.[2][6]
Current research highlights applications in oncology and inflammation, but the potential extends further. Investigations into their use as antibacterial agents, phosphodiesterase-4 (PDE4) inhibitors for respiratory diseases, and modulators of CNS targets are ongoing.[7][8] Future work will likely focus on:
-
Scaffold Hopping and Bioisosteric Replacement: Replacing the benzoic acid or ester components with other groups to further refine properties.[6]
-
Targeting Drug Resistance: Designing derivatives that can overcome resistance mechanisms, particularly in cancer.[9]
-
Improving ADME Properties: Fine-tuning structures to achieve optimal absorption, distribution, metabolism, and excretion profiles for specific routes of administration, such as inhalation.[8]
Part 4: References
-
Bhat, A. A. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Zaib, S., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. [Link]
-
Ilies, M., et al. (2023). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]
-
Senn, O. F. (1954). Method of preparing ortho sulfonyl chloride benzoic acid esters. U.S. Patent 2,667,503.
-
CN101323604A. (2008). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. Google Patents.
-
Wild, C., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters. [Link]
-
Dong, H., et al. (2021). Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. National Institutes of Health. [Link]
-
Ahmed, S., et al. (2002). Inhibition of estrone sulfatase (ES) by derivatives of 4-[(aminosulfonyl)oxy] benzoic acid. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Ma, Z., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Wang, S., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry. [Link]
-
PubChem. Benzoic acid, 2-(aminosulfonyl)-, methyl ester. PubChem. [Link]
-
Amici, R., et al. (2014). Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. Journal of Medicinal Chemistry. [Link]
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- 8. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Theoretical Investigation into the Electronic Landscape of Methyl 2-methyl-4-(methylsulfonyl)benzoate: A Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of Methyl 2-methyl-4-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we delineate a robust computational protocol to elucidate the molecule's geometric and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind methodological choices and a self-validating system for computational analysis. We explore the intricate interplay of the methyl, ester, and sulfonyl functional groups on the electronic distribution within the benzene ring, providing critical data on molecular orbital energies, charge distribution, and electrostatic potential. These theoretical calculations are pivotal for predicting molecular reactivity, stability, and potential intermolecular interactions, thereby accelerating rational drug design and development.
Introduction: The Significance of Electronic Structure in Drug Design
In the realm of modern drug discovery, a profound understanding of a molecule's electronic structure is not merely academic; it is a cornerstone of rational design and optimization. The spatial arrangement of electrons and their energies dictates a molecule's reactivity, polarity, and its ability to interact with biological targets. This compound, with its unique constellation of electron-donating and electron-withdrawing groups, presents a compelling case for detailed electronic structure analysis. The presence of the powerful electron-withdrawing sulfonyl group, in conjunction with the methyl and methyl ester moieties, creates a nuanced electronic environment that significantly influences its pharmacokinetic and pharmacodynamic properties.
This guide will provide a detailed, step-by-step computational methodology to unravel the electronic intricacies of this molecule. By understanding the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and its electrostatic potential, researchers can gain predictive insights into its behavior, from metabolic stability to target binding affinity.
Theoretical Framework: Harnessing the Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of organic molecules.[1][2] DFT calculations allow us to model the behavior of electrons in a molecule, providing a wealth of information about its properties.
The Choice of Functional and Basis Set: A Deliberate Decision
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set. For organic molecules containing sulfur, a judicious selection is paramount.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely adopted and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.[1] For a more refined analysis, especially for excited state properties, range-separated functionals like CAM-B3LYP can also be employed.[2][3]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended. This basis set provides a good balance of flexibility and computational cost. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of lone pairs and anions, while the polarization functions ("(d,p)") allow for a more accurate representation of bonding environments.
This combination of the B3LYP functional and the 6-311++G(d,p) basis set has been shown to yield accurate results for the structural and electronic properties of a wide range of organic molecules.
Computational Protocol: A Step-by-Step Workflow
The following protocol outlines a systematic approach to performing theoretical calculations on this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.
Caption: A schematic of the computational workflow for the electronic structure analysis of this compound.
Step 1: Initial Molecular Structure Generation
The first step involves generating an initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).
Step 2: Geometry Optimization
The initial structure is then subjected to geometry optimization using the chosen DFT method (B3LYP/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule, providing its most stable 3D structure.
Step 3: Vibrational Frequency Analysis
A frequency calculation is performed on the optimized geometry at the same level of theory. This crucial step serves two purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Thermodynamic Properties: The vibrational frequencies can be used to calculate various thermodynamic properties of the molecule.
Step 4: Electronic Property Calculation
With the validated optimized geometry, a single-point energy calculation is performed to obtain a detailed picture of the molecule's electronic properties. Key properties to be calculated include:
-
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Electron Density and Electrostatic Potential (ESP): The electron density distribution reveals how electrons are shared between atoms. The ESP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Mulliken and Natural Bond Orbital (NBO) Charges: These analyses provide a quantitative measure of the partial atomic charges, offering insights into the polarity of individual bonds and the overall molecule.
Predicted Electronic Structure and Properties: A Quantitative Overview
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Optimized Geometry | The sulfonyl group will likely exhibit a tetrahedral geometry around the sulfur atom. The benzene ring will be substituted at the 1, 2, and 4 positions. | Influences molecular shape, steric hindrance, and receptor binding. |
| HOMO Energy | Expected to be relatively low due to the presence of the strong electron-withdrawing sulfonyl group. | Indicates the molecule's ability to donate electrons (oxidation potential). |
| LUMO Energy | Expected to be relatively low, indicating a good electron acceptor. | Indicates the molecule's ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap | Predicted to be moderately large, suggesting good kinetic stability. | Correlates with chemical reactivity and stability. A larger gap implies lower reactivity. |
| Electron Density | Electron density will be significantly polarized towards the sulfonyl and ester groups. | Dictates sites of electrophilic and nucleophilic attack, influencing metabolic pathways. |
| Electrostatic Potential | Negative potential will be localized on the oxygen atoms of the sulfonyl and ester groups. Positive potential may be found on the sulfur atom and the aromatic protons. | Visualizes regions of the molecule likely to engage in electrostatic interactions with biological targets. |
| Dipole Moment | A significant dipole moment is expected due to the presence of polar functional groups. | Influences solubility, membrane permeability, and intermolecular interactions. |
Interpretation and Implications for Drug Development
The theoretical calculations provide a granular view of the electronic landscape of this compound, with profound implications for its potential as a drug candidate.
The Dominance of the Sulfonyl Group
The sulfonyl group is a potent electron-withdrawing group, and its electronic structure is best described by a model involving highly polarized S-O bonds with contributions from hyperconjugation, rather than d-orbital participation. This strong inductive and resonance effect will significantly lower the electron density of the aromatic ring, making it less susceptible to electrophilic attack and potentially more resistant to certain metabolic pathways.
Frontier Molecular Orbitals: The Key to Reactivity
The HOMO and LUMO are the frontier orbitals that govern a molecule's chemical reactions. The HOMO, likely localized on the benzene ring, represents the site of potential oxidation. The LUMO, with significant contributions from the sulfonyl and ester groups, indicates the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial parameter; a larger gap generally correlates with higher kinetic stability and lower chemical reactivity.
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stability and storage conditions for Methyl 2-methyl-4-(methylsulfonyl)benzoate
An In-Depth Technical Guide to the Stability and Storage of Methyl 2-methyl-4-(methylsulfonyl)benzoate
This guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard safety data sheet (SDS) recommendations to explore the underlying chemical principles that dictate the compound's stability profile. By understanding the potential degradation pathways, researchers can implement robust storage and handling protocols, ensuring the integrity and reliability of their work.
Core Stability Profile and Recommended Storage
This compound is a compound that exhibits good stability under standard laboratory conditions. The molecule's inherent stability is derived from the robust nature of its core functional groups: a methyl ester and a methyl sulfone attached to a benzene ring.
A safety data sheet for the compound indicates that it is stable under recommended temperatures and pressures[1]. However, to maintain its integrity over time, specific storage conditions should be adhered to.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential thermally induced degradation. |
| Atmosphere | Store in a dry, well-ventilated area. | Prevents hydrolytic degradation of the ester functional group. |
| Container | Keep in a tightly-closed container. | Protects from atmospheric moisture and contaminants.[1] |
| Light Exposure | Store protected from light. | Although not explicitly stated in all SDS, aromatic compounds can be susceptible to photolytic degradation. |
| Incompatibilities | Avoid strong oxidizing agents.[1] | The sulfonyl group and the aromatic ring can be susceptible to oxidation under harsh conditions. |
Understanding Potential Degradation Pathways
The recommended storage conditions are directly linked to the potential chemical degradation pathways of this compound. The primary points of potential instability are the methyl ester group and, to a lesser extent, the methylsulfonyl group and the aromatic ring.
Hydrolytic Degradation
The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester functional group. This reaction can be catalyzed by both acid and base, with base-catalyzed hydrolysis generally proceeding more rapidly.[2][3]
-
Mechanism : The ester can be cleaved to yield 2-methyl-4-(methylsulfonyl)benzoic acid and methanol. This process is accelerated in the presence of water, and particularly at non-neutral pH.[4] While methyl esters are among the more stable esters to hydrolysis compared to their larger counterparts, they are still susceptible under forcing conditions.[5]
Caption: Hydrolytic degradation of the methyl ester.
Thermal Degradation
The sulfone group is known for its high thermal stability.[6][7] Studies on various sulfones show that thermal decomposition typically occurs at temperatures well above those encountered in standard storage conditions.[8]
-
Mechanism : If subjected to extreme heat, decomposition is likely to involve the cleavage of the carbon-sulfur bonds, leading to the formation of sulfur oxides and various carbon-based byproducts.[1][9] The presence of the aromatic ring and other substituents can influence the exact decomposition temperature and products.
Photodegradation
Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. The International Council for Harmonisation (ICH) guidelines on photostability testing (Q1B) provide a framework for assessing this potential liability.[10][11][12][13][14]
-
Mechanism : The benzene ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation or rearrangement. The presence of the electron-withdrawing sulfonyl group and the electron-donating methyl group can influence the molecule's photosensitivity.
Oxidative Degradation
While the sulfonyl group is already in a high oxidation state, the rest of the molecule, particularly the aromatic ring and the methyl groups, can be susceptible to strong oxidizing agents.
-
Mechanism : Strong oxidizers could potentially lead to the degradation of the aromatic ring or oxidation of the methyl groups. This is the basis for the recommendation to store the compound away from incompatible materials like strong oxidizing agents.[1]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of forced degradation studies should be performed. These studies expose the compound to harsh conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][15][16][17]
Caption: Workflow for forced degradation studies.
Protocol for Hydrolytic Stability Testing
Objective: To evaluate the stability of the compound in acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade methanol and water
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Acidic Condition: a. To a vial, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. b. Incubate the solution at 60°C for a defined period (e.g., 24, 48, 72 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to the appropriate concentration for analysis.
-
Basic Condition: a. To a vial, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL. b. Keep the solution at room temperature for a defined period (e.g., 2, 4, 8 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the parent compound's peak area.
Protocol for Photostability Testing
Objective: To assess the impact of light exposure on the compound's stability, following ICH Q1B guidelines.[10][11][12][13][14]
Materials:
-
This compound
-
Photostability chamber equipped with a light source that emits both near-UV and visible light.
-
Quartz cells or other suitable transparent containers.
-
Aluminum foil.
Procedure:
-
Sample Preparation: Prepare samples of the solid compound and a solution in a suitable solvent.
-
Exposure: a. Place the samples in the photostability chamber. b. Expose the samples to a total illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter. c. Prepare "dark" control samples by wrapping identical containers in aluminum foil and placing them alongside the exposed samples to measure thermally-induced changes.[10]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.
Conclusion
This compound is a chemically stable compound under recommended storage conditions. Its primary vulnerability lies in the potential for hydrolytic degradation of the methyl ester group, particularly under basic conditions. While thermally stable, exposure to high temperatures, strong oxidizing agents, and light should be avoided to ensure its long-term integrity. The implementation of systematic forced degradation studies is crucial for a comprehensive understanding of its stability profile and for the development of robust analytical methods in research and drug development settings.
References
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European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available from: [Link]
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Pharma Stability. Photostability (ICH Q1B). Available from: [Link]
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ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. Available from: [Link]
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European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]
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ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Available from: [Link]
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Tavaria, A., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Molecules, 27(3), 1039. Available from: [Link]
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Zhao, Y. L., et al. (2012). Mechanisms of Thermal Decompositions of Polysulfones: A DFT and CBS-QB3 Study. The Journal of Organic Chemistry, 77(17), 7435-7443. Available from: [Link]
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Le, P. M., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6495-6504. Available from: [Link]
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Salama, N. N., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. Available from: [Link]
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Salama, N. N., et al. (2012). Thermoanalytical Investigation of Some Sulfone-Containing Drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. Available from: [Link]
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Le, P. M., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6495-6504. Available from: [Link]
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Organic Chemistry Portal. Methyl Esters. Available from: [Link]
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Manuni, et al. (2016). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor, 7(2), 148-161. Available from: [Link]
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Science.gov. methyl ester hydrolysis: Topics by Science.gov. Available from: [Link]
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Gibbs-Hall, I. C., et al. (2020). Anomalous pH-Dependent Enhancement of p-Methyl Benzoic Acid Sum-Frequency Intensities: Cooperative Surface Adsorption Effects. The Journal of Physical Chemistry B, 124(17), 3629-3637. Available from: [Link]
- Google Patents. US5508455A - Hydrolysis of methyl esters for production of fatty acids.
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Catalent. Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]
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Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl benzoate. Available from: [Link]
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European Patent Office. EP0675867B1 - Hydrolysis of methyl esters for production of fatty acids. Available from: [Link]
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Eawag-BBD. Benzoate Degradation Pathway. Available from: [Link]
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ResearchGate. The transformation of benzoate and (o-, m-, p-,) methylbenzoate to catechol and (3-, 4-) methylcatechol, respectively. Available from: [Link]
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Quora. Is methyl benzoate an acid or base, and what is the pH?. Available from: [Link]
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Journal of Biological Chemistry. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. Available from: [Link]
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ResearchGate. How can I keep the methyl paraben and etyhl paraben away from the hydrolysis in suspention product has PH range (7.5 to 9)?. Available from: [Link]
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safety and handling precautions for Methyl 2-methyl-4-(methylsulfonyl)benzoate
An In-depth Technical Guide to the Safe Handling of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Foreword
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 875895-64-0). As a compound utilized in specialized research and development, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, providing a deeper, experience-driven perspective on risk mitigation and causality behind established safety protocols. The procedures outlined herein are designed as a self-validating system to foster a proactive safety culture.
Section 1: Chemical Identification and Physical Properties
A foundational element of safe handling is the accurate identification of the substance and an understanding of its physical characteristics.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-methyl-4-methylsulfonylbenzoate | AK Scientific, Inc.[1] |
| CAS Number | 875895-64-0 | AK Scientific, Inc.[1] |
| Purity | ≥98% | AK Scientific, Inc.[1] |
| Molecular Formula | C₁₀H₁₂O₄S | Inferred from name |
| Molecular Weight | 228.26 g/mol | Inferred from formula |
| Physical State | Solid (assumed based on similar compounds) | N/A |
Note: This compound is intended for research and development use only.[1]
Section 2: Hazard Profile and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. Understanding these classifications is the first step in a robust risk assessment.[1]
Table 2: GHS Hazard Classification
| Classification | GHS Code | Hazard Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
The signal word associated with this compound is "Warning" .[1]
The Causality Behind the Hazards
-
Skin Irritation (H315): The chemical structure likely allows it to penetrate the outer layers of the skin, causing local inflammation, redness, and discomfort. The causality stems from direct cellular damage or the triggering of an inflammatory response.
-
Serious Eye Irritation (H319): The eyes are highly sensitive, and exposure can lead to significant, potentially painful irritation. This necessitates stringent eye protection, as even minor contact can compromise vision and require immediate medical attention.[1]
-
Respiratory Irritation (H335): If the compound is present as a dust or aerosol, inhalation can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, or other discomforts.[1] This hazard underscores the critical importance of proper ventilation and handling techniques that minimize dust generation.
Risk Assessment Workflow
A dynamic risk assessment should precede any experiment involving this compound. The goal is to identify potential exposure scenarios and implement controls to mitigate them.
Section 3: Safe Handling and Engineering Controls
Based on the risk assessment, a multi-layered approach to control exposure is required.
Engineering Controls
The primary line of defense is to handle the material in a controlled environment.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low and prevent respiratory exposure.[1]
-
Eyewash and Safety Shower: Facilities must be equipped with an eyewash fountain and a safety shower that are easily accessible from the workstation.[1]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.
-
Eye and Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for tasks with a higher risk of splashing. All eyewear must be approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
-
Hand Protection: Wear chemically resistant gloves. The specific glove material should be chosen based on chemical resistance data and the duration of use. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[1]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact. Ensure clothing is regularly laundered and removed immediately if contaminated.[1]
Section 4: Standard Operating Protocol for Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
Protocol 4.1: Weighing and Transferring Solid this compound
-
Preparation:
-
Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Designate a specific area within the fume hood for handling the solid.
-
-
Handling:
-
Retrieve the container from its storage location. Keep the container tightly closed until ready to use.[1]
-
Minimize dust generation and accumulation during transfer.[1] Use a spatula to carefully transfer the solid to a tared weigh boat or reaction vessel. Avoid pouring the solid directly from the bottle if it can create dust.
-
Open and handle the container with care.[1]
-
-
Post-Handling:
-
Securely close the container.
-
Wipe down the spatula and the handling area with an appropriate solvent and waste disposal towelettes.
-
Dispose of any contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[1]
-
Section 5: Storage and Incompatibility
-
Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] The storage area should be locked up or otherwise secured to restrict access.[1]
-
Sources of Ignition: Keep away from sources of ignition.[1]
-
Incompatible Substances: While specific incompatibility data is not provided, it is prudent to store this compound away from strong oxidizing agents, strong acids, and strong bases.
Section 6: Emergency and First Aid Procedures
Immediate and correct response to an exposure is critical.
First Aid Measures
-
General Advice: In case of exposure, immediately remove any contaminated clothing. Move out of the dangerous area and consult a physician, showing them the Safety Data Sheet.[1]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[1]
-
Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid.[1]
Accidental Release Measures
In the event of a spill, follow a pre-determined emergency protocol.
Section 7: Disposal Considerations
Chemical waste must be managed in a compliant and environmentally responsible manner.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to regulations such as US EPA 40 CFR 261.3.[1]
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant. Do not allow the product to enter drains, waterways, or soil.[1] Always consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Packaging: Do not reuse empty containers. They should be disposed of as unused product.[1]
References
Sources
Methodological & Application
Application Note & Detailed Protocol: Synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Abstract
Methyl 2-methyl-4-(methylsulfonyl)benzoate is a valuable benzoic acid derivative utilized as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. The methylsulfonyl group, a potent electron-withdrawing moiety and bioisostere for other functional groups, imparts unique physicochemical properties crucial for molecular design in drug discovery. This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis is presented as a robust two-step process commencing with the formation of a thioether intermediate, Methyl 2-methyl-4-(methylthio)benzoate, followed by its controlled oxidation to the target sulfone. This guide emphasizes the rationale behind procedural choices, ensuring both high yield and purity, and is intended for researchers in organic synthesis, medicinal chemistry, and process development.
Synthetic Strategy Overview
The synthesis of the target compound is logically approached in two distinct stages. This strategy is predicated on the well-established and reliable transformation of an aryl thioether to an aryl sulfone.
-
Step 1: Nucleophilic Aromatic Substitution to form Thioether. Starting from an accessible precursor, Methyl 4-fluoro-2-methylbenzoate, a nucleophilic aromatic substitution reaction is performed with sodium thiomethoxide to install the methylthio (-SMe) group, yielding the intermediate, Methyl 2-methyl-4-(methylthio)benzoate. The fluorine atom is an excellent leaving group for this type of substitution on an activated aromatic ring.
-
Step 2: Oxidation of Thioether to Sulfone. The sulfur atom of the thioether intermediate is then oxidized to its highest oxidation state (VI) to form the sulfone. This transformation is achieved using a potent but controllable oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA). Using a stoichiometric excess of the oxidant ensures the reaction proceeds fully to the sulfone, bypassing the intermediate sulfoxide stage.[1][2]
The overall transformation is depicted in the scheme below:
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of Methyl 2-methyl-4-(methylthio)benzoate (Intermediate)
Principle and Rationale
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing ester group (-COOMe) activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the highly electronegative fluoride at the para-position by the thiomethoxide anion (CH₃S⁻). Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the thiomethoxide nucleophile highly reactive. Moderate heating is applied to ensure a reasonable reaction rate.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Methyl 4-fluoro-2-methylbenzoate | C₉H₉FO₂ | 168.17 | 10.0 g | 59.46 | Sigma-Aldrich |
| Sodium Thiomethoxide (NaSMe) | CH₃NaS | 70.09 | 4.58 g | 65.41 (1.1 eq) | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Fisher Scientific |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 300 mL | - | VWR |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 150 mL | - | LabChem |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | 100 mL | - | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Fisher Scientific |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere, add Methyl 4-fluoro-2-methylbenzoate (10.0 g, 59.46 mmol) and anhydrous N,N-Dimethylformamide (100 mL). Stir the solution at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Carefully add sodium thiomethoxide (4.58 g, 65.41 mmol, 1.1 equivalents) to the solution in portions over 10 minutes. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting material spot has been consumed.
-
Work-up and Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a 1 L separatory funnel containing 150 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and 150 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of 0% to 5% ethyl acetate in hexanes) to yield Methyl 2-methyl-4-(methylthio)benzoate as a clear oil or low-melting solid. (Expected yield: 85-95%).
Part II: Synthesis of this compound (Final Product)
Principle and Rationale
The oxidation of thioethers to sulfones is a fundamental transformation in organic synthesis.[2] The reaction proceeds via a sulfoxide intermediate. To ensure the complete conversion to the desired sulfone, a stoichiometric excess of the oxidizing agent is required. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal reagent for this purpose; it is commercially available, easy to handle (with proper precautions), and the byproduct, meta-chlorobenzoic acid, can be readily removed by a simple basic wash.[1] The reaction is initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature to drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and solubilizes both the starting material and the reagent.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |
| Methyl 2-methyl-4-(methylthio)benzoate | C₁₀H₁₂O₂S | 196.27 | 10.0 g | 50.95 | From Part I |
| meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%) | C₇H₅ClO₃ | 172.57 | ~22.8 g | 112.09 (2.2 eq) | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Fisher Scientific |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 200 mL | - | LabChem |
| 10% Sodium Thiosulfate (aq) | Na₂S₂O₃ | 158.11 | 50 mL | - | LabChem |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | 100 mL | - | LabChem |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - | Fisher Scientific |
Detailed Experimental Protocol
-
Reaction Setup: Dissolve Methyl 2-methyl-4-(methylthio)benzoate (10.0 g, 50.95 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: While stirring vigorously, add m-CPBA (≤77%, ~22.8 g, 112.09 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C. Caution: m-CPBA is a potentially explosive solid and should be handled with care, avoiding friction and shock.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the sulfoxide intermediate (which runs slightly more polar than the starting material) and the appearance of the highly polar sulfone product spot indicates completion.
-
Quenching: Cool the reaction mixture back to 0°C. Quench the excess peroxide by slowly adding 10% aqueous sodium thiosulfate solution (50 mL) and stir for 15 minutes.
-
Work-up and Washing: Transfer the mixture to a 1 L separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 75 mL) to remove meta-chlorobenzoic acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude white solid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or isopropanol to afford this compound as fine white crystals. (Expected yield: 90-98%).
Visualization of Experimental Workflow
Caption: Step-by-step workflow for the synthesis protocol.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Part I: Incomplete reaction | Insufficient heating time or temperature. Deactivated NaSMe. | Increase reaction time and monitor by TLC. Ensure NaSMe is fresh and handled under inert conditions. |
| Part I: Low yield after work-up | Incomplete extraction of the product. Emulsion formation. | Perform additional extractions. To break emulsions, add a small amount of brine and allow to stand. |
| Part II: Incomplete oxidation (sulfoxide present) | Insufficient m-CPBA. Short reaction time. | Add an additional portion (0.3-0.5 eq) of m-CPBA and stir for another 4-6 hours. |
| Part II: Product contaminated with m-chlorobenzoic acid | Incomplete basic wash. | Perform additional washes with saturated NaHCO₃ solution until gas evolution ceases. |
References
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Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)-benzothiazole.... Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6432253, Methyl 4-(methylsulfonyl)benzoate. Retrieved from [Link]
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TREA. (n.d.). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)-benzothiazole sulfoxidation. Retrieved from [Link]
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European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]
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Eureka | Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). A reagent to access methyl sulfones. PMC. Retrieved from [Link]
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Application Note: Synthesis of the Herbicide Mesotrione via Acylation of 1,3-Cyclohexanedione
Abstract
This application note provides a comprehensive technical guide for the synthesis of mesotrione, a selective herbicide belonging to the triketone class. Mesotrione functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in plant carotenoid biosynthesis.[1][2] This guide details the established and industrially relevant synthetic pathway, which involves the acylation of 1,3-cyclohexanedione. While the topic of interest specifies Methyl 2-methyl-4-(methylsulfonyl)benzoate as an intermediate, a thorough review of authoritative literature, including numerous patents, reveals that the critical intermediate is a derivative of 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA) . This document will, therefore, focus on the scientifically validated pathway that utilizes 2-nitro-4-(methylsulfonyl)benzoyl chloride (NMSBC) to achieve the synthesis of mesotrione, ensuring technical accuracy and reproducibility for researchers and chemical development professionals.
Introduction to Mesotrione
Mesotrione, with the chemical name 2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione, is a highly effective systemic pre- and post-emergence herbicide.[2][3] It is widely used for the control of broadleaf and some grass weeds in crops such as corn and sugarcane.[4] Its mode of action involves the inhibition of the HPPD enzyme, which disrupts the synthesis of plastoquinone and carotenoids. This disruption leads to the characteristic bleaching of susceptible weeds, followed by necrosis and death.[1] The synthesis of mesotrione is a multi-step process that culminates in the formation of the triketone structure, which mimics the natural phytotoxin leptospermone.[1]
Overview of the Synthetic Pathway
The most common and industrially scalable synthesis of mesotrione involves a three-stage process starting from 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA).
-
Acyl Chloride Formation: NMSBA is converted to its more reactive acid chloride derivative, 2-nitro-4-(methylsulfonyl)benzoyl chloride (NMSBC), typically using a chlorinating agent like thionyl chloride.
-
Enol Ester Formation (Condensation): NMSBC is then reacted with 1,3-cyclohexanedione in the presence of an acid-binding agent (base) to form the intermediate enol ester, 3-oxocyclohex-1-enyl-4-(methylsulfonyl)-2-nitrobenzoate.
-
Rearrangement: The enol ester undergoes a chemical rearrangement, often catalyzed by a cyanide source or other specific catalysts, to yield the final product, mesotrione.
This pathway is favored for its efficiency and high yields.[5]
Figure 2. Experimental workflow for enol ester formation.
Stage 3: Rearrangement to Mesotrione
Rationale: This is the key step where the benzoyl group migrates from the enol oxygen to the C-2 position of the cyclohexanedione ring, forming the final triketone structure. This rearrangement is typically catalyzed by a nucleophilic catalyst. A common method employs a cyanide source (e.g., sodium cyanide or acetone cyanohydrin) in the presence of a tertiary amine base like triethylamine. [6][7]The cyanide ion is believed to act as the catalyst for the acyl migration. Alternative, cyanide-free methods have also been developed using other catalysts. [5][8] Protocol:
-
Setup: Cool the enol ester reaction mixture from the previous stage to 10-15°C. [7]2. Catalyst Addition: Add the rearrangement catalyst system. For the cyanide-mediated method, this involves adding sodium cyanide followed by the slow, dropwise addition of triethylamine. [7]3. Reaction: Maintain the reaction at a controlled temperature (e.g., 10-15°C) for approximately 2-4 hours. [9][7]The reaction is typically exothermic and requires careful temperature management.
-
Quenching & Isolation: Once the rearrangement is complete (as determined by HPLC), the reaction is quenched, often by adding water. [7]5. Purification: The mesotrione product is then isolated. A common procedure involves acidifying the aqueous layer to a pH of ~3 with hydrochloric acid, which causes the mesotrione to precipitate. The solid product can then be collected by filtration, washed, and dried. [9][8]The final product can be recrystallized to achieve high purity (>98%). [5]
Parameter Value Source Starting Material Enol Ester Intermediate [7] Catalyst System Sodium Cyanide & Triethylamine [7] Solvent Dichloromethane or carried over from previous step [7] Temperature 10-15°C [7] Reaction Time 2-5 hours [9][8] Purification Acidification (pH ~3), Precipitation, Filtration [9][8] Typical Yield 95-97% [5][8] | Typical Purity | >98% after purification | [5]|
Table 2. Reaction parameters for the rearrangement to Mesotrione.
Conclusion
The synthesis of mesotrione is a well-established process that relies on the strategic use of 2-nitro-4-(methylsulfonyl)benzoic acid derivatives as key intermediates. By activating the benzoic acid as an acyl chloride, followed by condensation with 1,3-cyclohexanedione and a final catalytic rearrangement, mesotrione can be produced in high yield and purity. The protocols outlined in this note are based on established and patented methodologies, providing a reliable foundation for researchers in agrochemical synthesis and process development. Careful control of reaction parameters, particularly temperature and reagent stoichiometry, is essential for achieving optimal results and ensuring the safety and efficiency of the synthesis.
References
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Mesotrione (Ref: ZA 1296) - AERU - University of Hertfordshire. (URL: [Link])
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- US20200031767A1 - A process for synthesis of mesotrione - Google P
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Process For Preparation Of Mesotrione And Its Intermediates - Quick Company. (URL: [Link])
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Development of a continuous flow process for the synthesis of mesotrione - ResearchGate. (URL: [Link])
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MESOTRIONE (277) - Food and Agriculture Organization of the United Nations. (URL: [Link])
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A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid - Quick Company. (URL: [Link])
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Process for synthesis of mesotrione - Justia Patents. (URL: [Link])
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WO/2018/178860 SYNTHESIS OF MESOTRIONE - WIPO Patentscope. (URL: [Link])
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Process for preparing mesotrione - Justia Patents. (URL: [Link])
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2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione - ChemBK. (URL: [Link])
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The Strategic Role of Methyl 2-methyl-4-(methylsulfonyl)benzoate in the Synthesis of Potent Carbonic Anhydrase IX Inhibitors: A Detailed Guide for Drug Development Professionals
Introduction: Targeting Tumor Hypoxia through Carbonic Anhydrase IX Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of pH in the tumor microenvironment.[1][2] Its expression is strongly induced by hypoxia, a common feature of solid tumors, and it plays a crucial role in tumor cell survival, proliferation, and metastasis.[1][2] The enzymatic activity of CA IX, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the extracellular space, which favors tumor invasion and protects cancer cells from acidosis-induced apoptosis.[1][2] Consequently, the development of selective CA IX inhibitors is a promising therapeutic strategy to target hypoxic tumors.
This guide provides a comprehensive overview of the strategic use of Methyl 2-methyl-4-(methylsulfonyl)benzoate as a key starting material in the synthesis of a novel class of potent and selective CA IX inhibitors. We will delve into the rationale behind its selection, detailed synthetic protocols, and the critical structure-activity relationships that govern the inhibitory potency and selectivity of the resulting compounds.
The Rationale for Employing this compound as a Core Scaffold
The selection of this compound as a foundational building block is predicated on a thorough understanding of the pharmacophore required for effective CA IX inhibition. The quintessential feature of the vast majority of potent carbonic anhydrase inhibitors is a primary sulfonamide group (-SO₂NH₂), which coordinates to the zinc ion in the enzyme's active site.[1] The journey from our starting material to a potent inhibitor, therefore, necessitates the introduction of this critical functional group.
The substituents on the aromatic ring play a pivotal role in modulating the inhibitor's affinity and selectivity for the target isoform. The 2-methyl and 4-methylsulfonyl groups of our starting material are not mere spectators; they are strategically positioned to influence the electronic and steric properties of the final inhibitor, thereby enhancing its interaction with the CA IX active site.[3]
The synthetic strategy hinges on a classical yet powerful transformation: electrophilic aromatic substitution , specifically chlorosulfonation , to introduce the precursor to the vital sulfonamide group.
Synthetic Pathway Overview
The overall synthetic strategy to transform this compound into a potent CA IX inhibitor is a two-step process. This is illustrated in the workflow diagram below.
Figure 1: General synthetic workflow from the starting material to a CA IX inhibitor precursor.
Part 1: Detailed Synthetic Protocols
Protocol 1: Chlorosulfonation of this compound
This protocol describes the crucial step of introducing a chlorosulfonyl group onto the aromatic ring. The position of this electrophilic attack is directed by the existing substituents. The methyl group is an ortho, para-director, while the methyl ester and methylsulfonyl groups are meta-directors.[4][5] Considering the steric hindrance from the adjacent methyl and ester groups, the incoming electrophile is predicted to substitute at the C5 position, which is para to the activating methyl group and meta to the deactivating groups.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| This compound | 22821-70-1 | 214.24 | 10 mmol |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 50 mmol |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL |
| Ice | N/A | N/A | As needed |
| Saturated sodium bicarbonate solution | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (50 mmol) dropwise to the stirred solution over a period of 30 minutes. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing: Combine the organic layers and wash with cold water (50 mL), followed by saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-(chlorosulfonyl)-2-methyl-4-(methylsulfonyl)benzoate. The crude product can be used in the next step without further purification.
Protocol 2: Amination to the Primary Sulfonamide
This protocol details the conversion of the synthesized sulfonyl chloride to the essential primary sulfonamide, the zinc-binding group of the CA IX inhibitor.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| Methyl 5-(chlorosulfonyl)-2-methyl-4-(methylsulfonyl)benzoate | N/A | 312.75 | ~10 mmol (crude) |
| Ammonium hydroxide (28-30% solution) | 1336-21-6 | 35.05 | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL |
| 1 M Hydrochloric acid | N/A | N/A | As needed |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Dissolution: Dissolve the crude Methyl 5-(chlorosulfonyl)-2-methyl-4-(methylsulfonyl)benzoate in dichloromethane (50 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Ammonium Hydroxide: Add concentrated ammonium hydroxide solution (50 mL) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
Work-up: Separate the organic layer. Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Methyl 2-methyl-5-sulfamoyl-4-(methylsulfonyl)benzoate.
Part 2: Structure-Activity Relationship (SAR) and the Significance of Substituents
The inhibitory potency and selectivity of the synthesized compound are intricately linked to its structural features.
Figure 2: Structure-Activity Relationship (SAR) highlights of the synthesized CA IX inhibitor precursor.
-
The 5-Sulfamoyl Group: This is the cornerstone of inhibitory activity. The deprotonated sulfonamide anion coordinates directly to the catalytic zinc ion, displacing a water molecule/hydroxide ion and rendering the enzyme inactive.[1]
-
The 4-Methylsulfonyl Group: This potent electron-withdrawing group serves a dual purpose. It enhances the acidity of the sulfonamide protons, facilitating deprotonation and stronger coordination to the zinc ion.[6] Additionally, it can engage in favorable interactions with residues in the active site.
-
The 2-Methyl Group: The presence of a substituent at the 2-position can contribute to isoform selectivity. It can introduce steric constraints that favor binding to the more open active site of CA IX compared to other isoforms like CA II.[7] This can lead to improved selectivity and a better side-effect profile.
Conclusion and Future Perspectives
This compound serves as a strategically valuable and readily accessible starting material for the synthesis of a promising new class of carbonic anhydrase IX inhibitors. The synthetic route, centered around chlorosulfonation and amination, is robust and allows for the efficient introduction of the critical sulfamoyl moiety. The inherent structural features of the starting material, namely the 2-methyl and 4-methylsulfonyl groups, are anticipated to contribute positively to the inhibitory potency and selectivity of the final compounds.
The resulting Methyl 2-methyl-5-sulfamoyl-4-(methylsulfonyl)benzoate is not only a potential CA IX inhibitor in its own right but also a versatile intermediate for further structural modifications. For instance, hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines, can lead to a library of novel inhibitors with potentially enhanced pharmacokinetic and pharmacodynamic properties. This approach opens up exciting avenues for the development of next-generation, targeted anticancer therapeutics.
References
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Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
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Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: A new and effective anticancer target. Expert Opinion on Therapeutic Targets, 18(5), 535-548. [Link]
-
Angeli, A., et al. (2019). Carbonic anhydrase inhibitors: A review on the latest patent literature (2013–2018). Expert Opinion on Therapeutic Patents, 29(3), 195-208. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as anticancer agents. Future Medicinal Chemistry, 11(13), 1585-1588. [Link]
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Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 859-860. [Link]
-
Gieling, R. G., et al. (2013). The role of carbonic anhydrase IX in cancer development. Seminars in Cancer Biology, 23(6), 418-425. [Link]
-
McDonald, P. C., et al. (2012). Targeting the master regulator of tumor hypoxia: carbonic anhydrase IX. Current Pharmaceutical Design, 18(17), 2534-2545. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
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Smaine, F. Z., et al. (2014). The first structural evidence of the mode of binding of sulfocoumarins to carbonic anhydrase II. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5039. [Link]
-
De Simone, G., & Supuran, C. T. (2012). (Bio)inorganic chemistry of carbonic anhydrase inhibition. Dalton Transactions, 41(12), 3367-3375. [Link]
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
-
Di Fiore, A., et al. (2013). Carbonic anhydrase inhibitors: 1, 3, 5-triazine-substituted benzenesulfonamides are potent and selective inhibitors of the tumor-associated isozyme CA IX. Bioorganic & Medicinal Chemistry Letters, 23(1), 157-160. [Link]
-
Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and intellectual property. Expert Opinion on Therapeutic Patents, 22(8), 889-903. [Link]
-
Pacchiano, F., et al. (2010). Ureido-substituted benzenesulfonamides are potent and selective inhibitors of the tumor-associated carbonic anhydrase isozymes IX and XII. Journal of Medicinal Chemistry, 53(5), 2097-2107. [Link]
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Application Note & Protocol: Esterification of 2-Methyl-4-(methylsulfonyl)benzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Esterification in Medicinal Chemistry
The transformation of a carboxylic acid to its corresponding ester is a cornerstone of modern organic synthesis, particularly within the realm of drug development. This application note provides a detailed experimental guide for the esterification of 2-methyl-4-(methylsulfonyl)benzoic acid, a compound of interest due to the prevalence of the sulfonyl and benzoic acid moieties in pharmacologically active molecules. The choice of esterification strategy can significantly impact reaction efficiency, yield, and purity, and is often dictated by the substrate's reactivity and the desired scale of the synthesis.
This document will explore two robust and widely applicable methods for this transformation: the classic Fischer-Speier esterification under acidic conditions and a milder, two-step approach via an acyl chloride intermediate using thionyl chloride. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure reliable and reproducible outcomes in the laboratory.
Method 1: Fischer-Speier Esterification
The Fischer esterification is a classic, acid-catalyzed reaction that is both cost-effective and suitable for large-scale synthesis.[1] The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The equilibrium nature of this reaction necessitates strategies to drive it towards the product, such as using a large excess of the alcohol or removing the water formed during the reaction.[1][4]
Reaction Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution
The mechanism of Fischer esterification proceeds through a series of protonation and deprotonation steps.[1][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.[6][7] This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7] The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester.[5][7]
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification.
Detailed Protocol: Fischer Esterification of 2-Methyl-4-(methylsulfonyl)benzoic Acid with Methanol
Materials:
-
2-methyl-4-(methylsulfonyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2-methyl-4-(methylsulfonyl)benzoic acid (e.g., 5.0 g) and methanol (e.g., 50 mL). The large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.[4]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture. This addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.[3] Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, so vent the separatory funnel frequently.[8]
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-methyl-4-(methylsulfonyl)benzoate.
-
If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Method 2: Esterification via Acyl Chloride
For substrates that are sensitive to strong acids or high temperatures, an alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂).[9][10] The acyl chloride is then reacted with the alcohol to form the ester. This method is often high-yielding as the reaction between the acyl chloride and the alcohol is irreversible.[11]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction with thionyl chloride converts the carboxylic acid into an acyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas.[11] The resulting acyl chloride is a highly reactive electrophile. In the second step, the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion yields the desired ester.
Experimental Workflow: Acyl Chloride Formation and Esterification
Caption: Workflow for Esterification via Acyl Chloride.
Detailed Protocol: Esterification of 2-Methyl-4-(methylsulfonyl)benzoic Acid via Acyl Chloride
Materials:
-
2-methyl-4-(methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Pyridine (or another non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
Step 1: Formation of 2-Methyl-4-(methylsulfonyl)benzoyl chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend 2-methyl-4-(methylsulfonyl)benzoic acid (e.g., 5.0 g) in thionyl chloride (e.g., 20 mL). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[11]
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude 2-methyl-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane (e.g., 50 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.
-
Addition of Alcohol and Base: In a separate flask, prepare a solution of methanol (e.g., 1.2 equivalents) and pyridine (e.g., 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred acyl chloride solution via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the acyl chloride.
-
Work-up and Purification:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization as described in Method 1.
-
Data Presentation
| Parameter | Fischer Esterification | Acyl Chloride Method |
| Reagents | Carboxylic acid, excess alcohol, catalytic strong acid | Carboxylic acid, thionyl chloride, alcohol, non-nucleophilic base |
| Reaction Conditions | Reflux temperature | Step 1: Reflux; Step 2: 0°C to room temperature |
| Byproducts | Water | Sulfur dioxide, hydrogen chloride, pyridinium hydrochloride |
| Advantages | Cost-effective, suitable for large scale | High-yielding, irreversible, milder conditions for the esterification step |
| Disadvantages | Equilibrium reaction, may require harsh conditions | Use of corrosive and toxic thionyl chloride, requires anhydrous conditions |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reactions should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to ensure the consumption of the starting material and the formation of the product. The identity and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the structure of the target ester.
References
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Esterification. (2023, January 22). Chemistry LibreTexts. [Link]
-
Acid-catalyzed esterification mechanism. (n.d.). ResearchGate. [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). The Organic Chemistry Portal. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
-
Mechanism for the esterification reaction. (n.d.). Chemguide. [Link]
-
Esterification of Carboxylic Acids. (2019, July 29). YouTube. [Link]
-
Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. (n.d.). Thieme. [Link]
-
Esterification of benzoic acid to methyl benzoate. (n.d.). University of Missouri-St. Louis. [Link]
-
The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. (n.d.). American Chemical Society. [Link]
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SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
-
Carboxylic Acid → Acid Chloride with SOCl₂. (n.d.). OrgoSolver. [Link]
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.). ResearchGate. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. (n.d.). ResearchGate. [Link]
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Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. (n.d.). Organic Chemistry Portal. [Link]
-
Organic Mechanism Fischer Esterification 004. (2012, April 10). YouTube. [Link]
-
Mechanism of the esterification between benzoic acid (and derivatives)... (n.d.). ResearchGate. [Link]
-
Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). (2014, April 23). YouTube. [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. (n.d.). American Chemical Society. [Link]
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-
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-
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Application Note: A Practical Guide to the Purification of Methyl 2-methyl-4-(methylsulfonyl)benzoate via Recrystallization
Abstract: This application note provides a comprehensive, experience-driven protocol for the purification of Methyl 2-methyl-4-(methylsulfonyl)benzoate, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple list of steps, this guide delves into the causal reasoning behind procedural choices, from strategic solvent selection to troubleshooting common crystallization challenges. It is designed to equip researchers, scientists, and drug development professionals with the necessary framework to achieve high purity of this and structurally similar compounds through the robust and scalable technique of recrystallization.
Foundational Principles: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds, predicated on differences in solubility.[1] The core principle is that the solubility of a desired compound and its impurities vary differently with temperature in a given solvent.[2] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot, boiling solvent in which the compound has high solubility.[3] As this saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[2][4]
The elegance of this technique lies in its selectivity. As the crystal lattice grows, it tends to exclude molecules that do not fit its geometry, meaning impurities remain dissolved in the surrounding solution (the "mother liquor").[5] A subsequent filtration step isolates the now-purified crystals.[5] This method is often preferred over chromatography for large-scale purifications due to its efficiency, cost-effectiveness, and ability to yield highly pure material.
Characterization of the Analyte: this compound
A thorough understanding of the physicochemical properties of the target compound is paramount for designing an effective purification strategy. This compound possesses a unique combination of functional groups—an aromatic ring, a methyl ester, and a methyl sulfone—that dictates its solubility and crystalline behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 875895-64-0 | [6] |
| Molecular Formula | C₁₀H₁₂O₄S | [6] |
| Molecular Weight | 228.26 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | [7] |
| Boiling Point | 387.7 °C at 760 mmHg | [6] |
| Melting Point | Not reported; to be determined experimentally | - |
| Structure | Aromatic ester with a sulfone functional group | [6] |
The presence of the polar sulfone and ester groups, combined with the non-polar benzene ring, classifies this compound as having moderate polarity. This structural insight is the cornerstone of our solvent selection strategy.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical factor in a successful recrystallization.[8] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room temperature or below.[5]
Criteria for an Optimal Recrystallization Solvent
-
Solubility Profile: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point.[9]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).[5]
-
Chemical Inertness: The solvent must not react with the compound.[5]
-
Volatility: The solvent should have a relatively low boiling point (typically <110 °C) to be easily removed from the purified crystals during drying.[8]
-
Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive.[8]
Recommended Solvents for Screening
Based on the "like dissolves like" principle and the moderate polarity of this compound, the following solvent systems are recommended for initial small-scale screening.[9] The presence of an ester functional group often indicates that solvents like ethyl acetate will be effective solubilizers.[10][11]
-
Single Solvents:
-
Ethanol
-
Isopropanol (2-Propanol)
-
Ethyl Acetate
-
Acetone
-
-
Mixed Solvent Systems:
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
-
Mixed solvent systems are employed when no single solvent meets the ideal solubility criteria. The compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (in which it is sparingly soluble) is added dropwise to the hot solution until it becomes cloudy (the saturation point).[12]
Detailed Experimental Protocol
This protocol is designed as a self-validating workflow, starting with small-scale tests to determine optimal conditions before proceeding to a full-scale purification.
Workflow Overview
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Application Notes and Protocols for Methyl 2-methyl-4-(methylsulfonyl)benzoate in Agrochemical Research
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Novel Herbicidal Scaffolds
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel chemical entities with new modes of action.[1][2] Benzoic acid derivatives and their related structures have historically been a rich source of biologically active compounds in agriculture.[3][4] This document provides a detailed technical guide on the potential application of Methyl 2-methyl-4-(methylsulfonyl)benzoate as a key intermediate in the synthesis of next-generation herbicides. While not a commercialized active ingredient itself, its structural similarity to precursors of potent herbicides, such as the triketone class, makes it a compound of significant interest for discovery and development programs.
This guide will elucidate the rationale for investigating this compound, provide detailed synthetic protocols, and outline robust methodologies for evaluating its potential herbicidal efficacy.
Scientific Rationale: A Building Block for HPPD Inhibitors
This compound is structurally related to key intermediates used in the synthesis of mesotrione, a highly successful selective herbicide.[5][6] Mesotrione functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthetic pathway of plastoquinones and, consequently, carotenoids.[5] Inhibition of this pathway leads to the characteristic bleaching of leaves in susceptible plants, followed by necrosis and death.[6]
The core of mesotrione's structure is derived from 2-(4-mesyl-2-nitrobenzoyl)-1,3-cyclohexanedione.[6] The precursor for the benzoyl moiety is 2-nitro-4-methylsulfonyl benzoic acid (NMSBA).[3][7] The subject of this guide, this compound, shares the methylsulfonylbenzoate framework, suggesting its potential as a versatile starting material or intermediate for novel HPPD inhibitors or other herbicidal classes. The methyl ester functionality offers a reactive handle for various chemical transformations, allowing for the exploration of a diverse chemical space.
PART 1: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from readily available commercial materials. The following protocol is a proposed route based on established organic chemistry principles and analogous transformations found in the literature for related compounds.
Workflow for Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Esterification of 2-Methyl-4-mercaptobenzoic acid
-
To a solution of 2-Methyl-4-mercaptobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2-methyl-4-mercaptobenzoate.
Step 2: Methylation of Methyl 2-methyl-4-mercaptobenzoate
-
Dissolve Methyl 2-methyl-4-mercaptobenzoate (1 equivalent) in acetone (10 volumes).
-
Add potassium carbonate (2 equivalents) and methyl iodide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 2-methyl-4-(methylthio)benzoate.
Step 3: Oxidation to this compound
-
Dissolve Methyl 2-methyl-4-(methylthio)benzoate (1 equivalent) in a mixture of methanol and water (1:1, 10 volumes).
-
Cool the solution to 0 °C and add Oxone® (potassium peroxymonosulfate, 2.2 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C10H12O4S |
| Molecular Weight | 228.26 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
| 1H NMR | Consistent with proposed structure |
| Mass Spectrometry | [M+H]+ = 229.05 |
PART 2: Application in Agrochemical Research - Herbicidal Activity Screening
The primary application of this compound in agrochemical research is as a precursor for the synthesis of novel herbicidal compounds. However, it is also prudent to evaluate the biological activity of the intermediate itself. The following protocols describe standard methods for assessing herbicidal effects.
Workflow for Herbicidal Activity Evaluation
Caption: A typical workflow for screening novel compounds for herbicidal activity.
Protocol 1: Pre-emergence Herbicidal Assay
This assay evaluates the effect of the compound on seed germination and seedling emergence.
-
Preparation of Test Soil: Use a standard greenhouse potting mix or a mixture of loam, sand, and peat (1:1:1).
-
Seeding: Fill pots (e.g., 10 cm diameter) with the test soil. Sow seeds of representative monocot (e.g., Avena fatua - wild oat) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species at a depth of 1-2 cm.
-
Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant. Dilute with water to achieve the desired application rates (e.g., 10, 100, 1000 g a.i./ha). Apply the solution evenly to the soil surface of the seeded pots using a laboratory sprayer. Include a solvent-only control and a positive control (a commercial herbicide).
-
Incubation: Place the treated pots in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the pots as needed.
-
Assessment: After 14-21 days, visually assess the percentage of weed control compared to the untreated control. Record phytotoxicity symptoms such as inhibition of emergence, stunting, and chlorosis.
Protocol 2: Post-emergence Herbicidal Assay
This assay assesses the compound's effect on established seedlings.
-
Plant Propagation: Grow the same weed species as in the pre-emergence assay in pots until they reach the 2-4 leaf stage.
-
Compound Application: Prepare and apply the test solutions of this compound as described in the pre-emergence protocol. Ensure thorough coverage of the plant foliage.
-
Incubation: Return the plants to the greenhouse or growth chamber.
-
Assessment: After 7, 14, and 21 days, visually assess the percentage of weed control and phytotoxicity symptoms such as necrosis, bleaching, and growth inhibition. For a quantitative measure, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
Data Analysis and Interpretation
The data from these assays will provide an initial indication of the herbicidal potential of this compound or its derivatives. Active compounds can then be advanced to more detailed studies, including dose-response curves to determine the GR50 (the concentration required to inhibit growth by 50%) and investigations into the mode of action.
Conclusion and Future Directions
This compound represents a valuable, yet underexplored, chemical scaffold in the domain of agrochemical research. Its structural relationship to the precursors of potent HPPD-inhibiting herbicides makes it a prime candidate for synthetic elaboration and biological evaluation. The protocols detailed in this guide provide a robust framework for researchers to synthesize, characterize, and screen this compound and its analogues for novel herbicidal activity. Future research should focus on the derivatization of the ester and aromatic ring to explore the structure-activity relationships and potentially identify new lead compounds for the next generation of weed management solutions.
References
-
Wikipedia. Mesotrione. [Link]
-
Linqu-shi, Shandong. Synthesis Methods and Manufacturers for Mesotrione Herbicide Production. [Link]
-
WIPO Patentscope. WO/2022/024094 PROCESS FOR PREPARATION OF MESOTRIONE AND ITS INTERMEDIATES. [Link]
-
ResearchGate. Development of a continuous flow process for the synthesis of mesotrione. [Link]
-
Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]
- Google Patents.
-
Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. PMC. [Link]
-
Duke, S. O., & Dayan, F. E. (2024). New Approaches to Herbicide and Bioherbicide Discovery. Weed Science, 1-10. [Link]
-
Zhang, C., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Molecules, 27(22), 7843. [Link]
- Google Patents. US10772323B2 - Benzoic acid herbicide composition.
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- 4. US10772323B2 - Benzoic acid herbicide composition - Google Patents [patents.google.com]
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The Strategic Role of Methyl 2-methyl-4-(methylsulfonyl)benzoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of well-defined molecular scaffolds is paramount to the efficient development of novel therapeutics. Methyl 2-methyl-4-(methylsulfonyl)benzoate, a substituted aromatic compound, has emerged as a valuable intermediate, particularly in the synthesis of targeted therapies. Its unique electronic and structural features, conferred by the methylsulfonyl and ortho-methyl substituents, provide medicinal chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of selective enzyme inhibitors, and offers detailed protocols for its preparation and use.
The Significance of the Methylsulfonylphenyl Moiety
The methylsulfonyl group is a cornerstone in medicinal chemistry for several reasons. It is a strong electron-withdrawing group, which can influence the acidity of nearby protons and the reactivity of the aromatic ring. As a bioisostere of other functional groups, it can form crucial hydrogen bonding interactions with biological targets such as enzymes and receptors.[1][2] Furthermore, the incorporation of a methylsulfonyl group often enhances the metabolic stability and solubility of a drug candidate, key attributes for successful clinical development.[3]
The presence of a methyl group ortho to the carboxylate in this compound introduces steric hindrance that can influence the conformation of the molecule and its derivatives. This steric constraint can be exploited to achieve selectivity for a particular biological target by dictating the orientation of the molecule within a binding pocket.
Application in the Discovery of COX-2 Inhibitors: The Case of Etoricoxib Analogs
A prime example of the utility of the 4-(methylsulfonyl)phenyl scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Etoricoxib, a potent and selective COX-2 inhibitor, features a 4-(methylsulfonyl)phenyl group that is crucial for its activity and selectivity.[4][5] While not the exact starting material for the commercial synthesis of Etoricoxib, this compound serves as a key building block for the synthesis of analogs and related compounds in structure-activity relationship (SAR) studies aimed at discovering novel COX-2 inhibitors or other targeted therapies.[6][7]
The general strategy involves the conversion of this compound into a more reactive species, such as the corresponding acyl chloride or acid, which can then be coupled with a suitable heterocyclic core. The methylsulfonyl group plays a critical role in binding to a specific sub-pocket within the COX-2 enzyme, contributing to the high affinity and selectivity of the inhibitor.
Experimental Protocols
The following protocols provide a comprehensive guide for the synthesis and application of this compound in a drug discovery workflow.
Part 1: Synthesis of the Key Intermediate: 2-Methyl-4-(methylsulfonyl)benzoic Acid
The journey to this compound begins with the synthesis of its parent carboxylic acid. Several patented methods describe the synthesis of structurally similar compounds, which can be adapted for this specific molecule.[1][8]
Protocol 1: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoic Acid
This protocol is adapted from established methods for the oxidation of substituted toluenes.[1]
| Reagents and Materials | Equipment |
| 2-Methyl-4-(methylthio)toluene | Round-bottom flask |
| Acetic Anhydride | Magnetic stirrer with heating |
| Hydrogen Peroxide (30%) | Reflux condenser |
| Glacial Acetic Acid | Dropping funnel |
| Sodium Tungstate (catalyst) | Ice bath |
| Diethyl Ether | Separatory funnel |
| Saturated Sodium Bicarbonate solution | Rotary evaporator |
| Anhydrous Magnesium Sulfate | Beakers, graduated cylinders |
| Hydrochloric Acid (concentrated) | Filtration apparatus |
Procedure:
-
Oxidation of the Thioether: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-4-(methylthio)toluene (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.
-
Add a catalytic amount of sodium tungstate.
-
Carefully add 30% hydrogen peroxide (2.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 30°C using an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the sulfone intermediate.
-
Oxidation of the Methyl Group: The resulting 2-methyl-4-(methylsulfonyl)toluene is then subjected to a strong oxidation agent, such as potassium permanganate or nitric acid, under controlled conditions to convert the ortho-methyl group to a carboxylic acid.[1] (Note: This step requires careful optimization and safety precautions).
-
Acidification and Isolation: After the oxidation is complete, the reaction mixture is cooled, and the product is precipitated by acidification with concentrated hydrochloric acid. The solid is collected by filtration, washed with cold water, and dried to afford 2-methyl-4-(methylsulfonyl)benzoic acid.
Part 2: Preparation of this compound
The carboxylic acid is then converted to its methyl ester via Fischer esterification.
Protocol 2: Fischer Esterification
| Reagents and Materials | Equipment |
| 2-Methyl-4-(methylsulfonyl)benzoic acid | Round-bottom flask |
| Methanol (anhydrous) | Magnetic stirrer with heating |
| Sulfuric Acid (concentrated) | Reflux condenser |
| Diethyl Ether | Separatory funnel |
| Saturated Sodium Bicarbonate solution | Rotary evaporator |
| Anhydrous Sodium Sulfate | Beakers, graduated cylinders |
Procedure:
-
Suspend 2-methyl-4-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Part 3: Application in Synthesis - A Generalized Workflow for Analog Synthesis
This compound can be hydrolyzed back to the carboxylic acid, which is then converted to the acyl chloride for coupling reactions.
Protocol 3: Synthesis of 2-Methyl-4-(methylsulfonyl)benzoyl chloride
This protocol is based on standard methods for the preparation of acyl chlorides.[2]
| Reagents and Materials | Equipment |
| 2-Methyl-4-(methylsulfonyl)benzoic acid | Round-bottom flask with a gas outlet |
| Thionyl Chloride or Oxalyl Chloride | Magnetic stirrer with heating |
| Dichloromethane (anhydrous) | Reflux condenser |
| Catalytic DMF | Rotary evaporator |
Procedure:
-
In a fume hood, suspend 2-methyl-4-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours, or until gas evolution ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting 2-methyl-4-(methylsulfonyl)benzoyl chloride is often used directly in the next step without further purification.
Data Presentation
The following table summarizes the key physicochemical properties of the parent acid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-Methyl-4-(methylsulfonyl)benzoic acid | C₉H₁₀O₄S | 214.24 | 118939-09-6 |
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the parent acid to a potential bioactive scaffold.
Sources
- 1. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 2. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 4. The preparation method of the reference substance used for synthesizing etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 6. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: A Guide to the Pilot Plant Scale-Up Synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate, a key advanced intermediate in the manufacturing of the selective COX-2 inhibitor, Etoricoxib.[1] The protocol is designed for pilot plant production, emphasizing process safety, scalability, and robustness. The synthetic strategy centers on the catalytic oxidation of the corresponding thioether precursor, Methyl 2-methyl-4-(methylthio)benzoate, using hydrogen peroxide as a green oxidant.[2] This application note details the process chemistry, risk assessment of critical parameters, step-by-step pilot-scale protocols for synthesis and purification, and a complete analytical control strategy. The causality behind experimental choices is explained to provide researchers and drug development professionals with the field-proven insights necessary for successful implementation.
Introduction and Strategic Overview
This compound is a critical building block in the convergent synthesis of several active pharmaceutical ingredients (APIs), most notably Etoricoxib.[3] The reliable, safe, and scalable production of this intermediate is therefore paramount for the pharmaceutical supply chain. While numerous laboratory methods exist for the oxidation of thioethers to sulfones, transitioning to a pilot plant environment introduces significant challenges related to heat management, mass transfer, and process safety.[4][5]
This guide outlines a production strategy that prioritizes safety and environmental responsibility by employing a tungstate-catalyzed oxidation with aqueous hydrogen peroxide.[6] This system is highly efficient and avoids the use of hazardous or expensive metal oxidants, with water being the sole stoichiometric byproduct.[7] The overall synthetic pathway proceeds in two logical stages: the synthesis of the thioether precursor followed by its oxidation to the final sulfone product.
Figure 2: Risk Assessment: CPPs and Their Potential Impact.
Key Control Strategies:
-
Temperature Control: The reactor jacket temperature must be actively controlled to maintain the internal batch temperature within the specified range. An emergency cooling supply (e.g., chilled brine) should be on standby.
-
Addition Control: The hydrogen peroxide must be added sub-surface at a slow, controlled rate. The addition pump must be interlocked with the reactor temperature probe to automatically stop the feed if the temperature exceeds the upper safety limit. [8]3. Agitation: Robust agitation is critical to ensure rapid mixing and efficient heat transfer from the reaction mass to the vessel wall.
Step-by-Step Synthesis Procedure
-
Reactor Charging:
-
Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Glacial Acetic Acid (22.5 L) to the reactor.
-
Start agitation at a speed sufficient to create a good vortex (e.g., 150 RPM).
-
Charge Methyl 2-methyl-4-(methylthio)benzoate (4.50 kg). Stir until fully dissolved.
-
Charge Sodium Tungstate Dihydrate (168 g). Stir for 15 minutes.
-
Adjust the internal temperature of the reaction mixture to 20-25°C using the reactor jacket.
-
-
Oxidation (Critical Step):
-
Begin the controlled addition of Hydrogen Peroxide (35%, 4.85 kg) via the dosing pump over a period of 4-6 hours .
-
CRITICAL: Maintain the internal reaction temperature between 25-35°C . The reaction is exothermic; use the cooling jacket as needed. The addition rate may need to be adjusted to maintain this temperature range.
-
NEVER allow the temperature to exceed 40°C.
-
After the addition is complete, maintain the batch at 30-35°C and monitor for reaction completion by HPLC (Target: <1% starting material). This typically takes an additional 2-4 hours.
-
-
Quench and Work-up:
-
Once the reaction is complete, cool the batch to 15-20°C.
-
Prepare a solution of sodium sulfite (approx. 250 g) in water (2 L).
-
Slowly add the sodium sulfite solution to the reactor to quench any unreacted hydrogen peroxide. Use peroxide test strips to confirm the absence of peroxide (Target: <10 ppm). A slight exotherm may be observed.
-
In a separate vessel, charge Purified Water (50 L) and cool to 0-5°C.
-
Slowly transfer the reaction mixture from the reactor into the cold water with vigorous stirring. The product will precipitate as a white solid.
-
Stir the resulting slurry at 0-10°C for at least 1 hour to ensure complete crystallization.
-
Isolation and Purification
-
Filtration and Washing:
-
Filter the slurry using a Nutsche filter.
-
Wash the filter cake with cold (0-5°C) purified water (2 x 10 L) until the filtrate is at a neutral pH.
-
Perform a final wash with cold (0-5°C) Isopropanol (5 L) to displace water.
-
-
Recrystallization:
-
Transfer the wet cake to a clean reactor.
-
Add Isopropanol (approx. 20 L, or ~4 mL per gram of theoretical product).
-
Heat the slurry to reflux (approx. 80-85°C) with stirring until a clear solution is obtained.
-
Perform a hot filtration, if necessary, to remove any insoluble matter.
-
Allow the solution to cool slowly and controllably to 0-5°C over 4-6 hours to promote the formation of large, easily filterable crystals.
-
Hold at 0-5°C for at least 2 hours.
-
-
Final Isolation and Drying:
-
Filter the crystallized product.
-
Wash the cake with a small amount of cold (0-5°C) Isopropanol (2 x 2.5 L).
-
Dry the product in a vacuum tray dryer at 50-60°C under full vacuum until a constant weight is achieved.
-
Part III: Analytical & Quality Control
A robust analytical strategy is crucial for ensuring process control and final product quality.
In-Process Controls (IPCs)
| Step | Test | Method | Specification |
| Oxidation | Reaction Completion | HPLC | Starting Material < 1.0% |
| Quench | Peroxide Removal | Peroxide Test Strips | < 10 ppm |
| Drying | Loss on Drying (LOD) | Gravimetric | < 0.5% w/w |
Final Product Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identity | FTIR | Conforms to reference standard |
| Assay | HPLC | ≥ 99.0% |
| Melting Point | USP <741> | 134 - 138°C |
| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, Acetic Acid ≤ 5000 ppm |
Part IV: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient H₂O₂.2. Catalyst deactivation.3. Temperature too low. | 1. Charge additional H₂O₂ (0.1 eq) and monitor.2. Charge additional catalyst (0.005 eq).3. Increase temperature to the upper end of the range (35°C). |
| Formation of Impurities | 1. Reaction temperature too high.2. "Hot spots" due to poor agitation. | 1. Ensure cooling system is functioning optimally.2. Verify agitator speed and functionality. Impurities should be removed during recrystallization. |
| Poor Filtration of Crude Product | 1. Precipitation temperature was too high.2. Insufficient hold time after precipitation. | 1. Ensure water for drowning is <5°C.2. Increase slurry hold time to >2 hours. |
| Final Product Fails Purity Spec | 1. Inefficient recrystallization.2. Trapped mother liquor in crystals. | 1. Consider a second recrystallization.2. Ensure slow, controlled cooling during crystallization and efficient washing of the final cake. |
References
-
Kamata, K., et al. (2003). Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO₄{WO(O₂)²}₂]²⁻. Chemical Communications. Available at: [Link]
-
Karimi, B., et al. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625-628. Available at: [Link]
-
ResearchGate (n.d.). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Available at: [Link]
-
TSM TheSafetyMaster Private Limited (2024). Exothermic Reaction Hazards. Available at: [Link]
-
Favi, G., et al. (2012). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. ResearchGate. Available at: [Link]
- Google Patents (1968). Process for the formation and purification of aromatic sulfones. US3383421A.
-
YouTube (2024). Exothermic reaction safety. Available at: [Link]
-
Kenexis (n.d.). Oxidation Reaction Safeguarding with SIS. Available at: [Link]
- Google Patents (1968). Process for the formation and purification of aromatic sulfones. US3383421A.
-
University of Rochester, Department of Chemistry (n.d.). Purification: How To. Available at: [Link]
-
Stichting Veiligheid Voorop (n.d.). Designing and operating safe chemical reaction processes. Available at: [Link]
-
TÜV SÜD PSB (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Available at: [Link]
-
Justia Patents (2014). Very efficient process for preparing an intermediate of etoricoxib. Available at: [Link]
-
Ali, M. A., & Yoo, J. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 15(1), 151-156. Available at: [Link]
-
University of California, Irvine (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 5. tuvsud.com [tuvsud.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Application Note: ¹H and ¹³C NMR Spectral Assignment for Methyl 2-methyl-4-(methylsulfonyl)benzoate
For: Researchers, scientists, and drug development professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure.[1][2] This application note provides a detailed guide to the assignment of the ¹H and ¹³C NMR spectra of Methyl 2-methyl-4-(methylsulfonyl)benzoate, a compound of interest in synthetic and medicinal chemistry. Understanding the precise spectral features of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This guide will delve into the theoretical underpinnings of NMR spectroscopy, present a detailed experimental protocol for data acquisition, and provide a comprehensive analysis and assignment of the ¹H and ¹³C NMR spectra. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to provide a field-proven perspective.
Theoretical Background: The Principles of NMR Spectroscopy
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, to behave as tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating two energy levels. The absorption of electromagnetic radiation in the radiofrequency range can induce a transition between these energy levels. The precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).[1]
Key information derived from NMR spectra includes:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher ppm value (downfield), while electron-donating groups shield the nucleus, shifting its signal to a lower ppm value (upfield).
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei leads to the splitting of NMR signals. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons.
Experimental Protocol
Sample Preparation
A well-prepared sample is critical for obtaining a high-quality NMR spectrum. The following protocol is recommended:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. The volume of the solvent should be around 0.6-0.7 mL.[4]
-
Dissolution: Add the deuterated solvent to the vial containing the sample and gently agitate until the solid is fully dissolved.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine spectra, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is often sufficient.[4][5]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[6]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 30° or 45° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
Use a 30° or 45° pulse angle.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
-
¹H and ¹³C NMR Spectral Assignment for this compound
The structure of this compound is presented below:
Figure 1: Structure of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the methylsulfonyl (-SO₂CH₃) and methyl ester (-COOCH₃) groups, and the electron-donating nature of the methyl (-CH₃) group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-6 | ~8.0 | d | 1H | Located ortho to the electron-withdrawing ester group, resulting in a downfield shift. It will be a doublet due to coupling with H-5. |
| H-5 | ~7.8 | dd | 1H | Situated between the methyl and methylsulfonyl groups. It will appear as a doublet of doublets due to coupling with H-6 and H-3. |
| H-3 | ~7.7 | d | 1H | Positioned ortho to the strongly electron-withdrawing methylsulfonyl group, leading to a significant downfield shift. It will be a doublet due to coupling with H-5. |
| OCH₃ (ester) | ~3.9 | s | 3H | The methyl protons of the ester group typically appear in this region as a singlet. |
| Ar-CH₃ | ~2.6 | s | 3H | The methyl group attached to the aromatic ring will be a singlet in this approximate region. |
| SO₂CH₃ | ~3.1 | s | 3H | The methyl protons of the methylsulfonyl group are expected to be a singlet in this downfield region due to the electron-withdrawing sulfonyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show nine distinct signals, as all carbon atoms in the molecule are in unique chemical environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O (ester) | ~166 | The carbonyl carbon of the ester group is characteristically found in this downfield region. |
| C-4 | ~142 | This carbon is directly attached to the electron-withdrawing sulfonyl group, causing a significant downfield shift. |
| C-2 | ~140 | The carbon bearing the methyl group will be shifted downfield. |
| C-1 | ~133 | The ipso-carbon attached to the ester group. |
| C-6 | ~130 | Aromatic CH carbon ortho to the ester group. |
| C-5 | ~128 | Aromatic CH carbon. |
| C-3 | ~126 | Aromatic CH carbon ortho to the sulfonyl group. |
| OCH₃ (ester) | ~52 | The methyl carbon of the ester group. |
| SO₂CH₃ | ~44 | The methyl carbon of the methylsulfonyl group, shifted downfield by the sulfonyl group. |
| Ar-CH₃ | ~21 | The methyl carbon attached to the aromatic ring. |
Workflow for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the NMR spectra of this compound.
Figure 2: Workflow for NMR Spectral Assignment.
Conclusion
This application note has provided a comprehensive guide for the ¹H and ¹³C NMR spectral assignment of this compound. By following the detailed experimental protocol and applying the principles of NMR spectroscopy, researchers can confidently acquire and interpret the spectra of this molecule. The predicted chemical shifts and assignments serve as a valuable reference for the structural verification and quality control of this compound in research and development settings. The systematic approach outlined herein can be adapted for the spectral analysis of other substituted aromatic compounds.
References
-
Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
-
Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
-
Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
-
Stenutz, R. NMR chemical shift prediction of benzenes. [Link]
-
Reich, H. J. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
University of Cambridge. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Royal Society of Chemistry. Acquiring 1H and 13C Spectra. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. NMR chemical shift prediction of benzenes [stenutz.eu]
- 2. sas.upenn.edu [sas.upenn.edu]
- 3. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. books.rsc.org [books.rsc.org]
Application Note: FT-IR Analysis of Functional Groups in Methyl 2-methyl-4-(methylsulfonyl)benzoate
Introduction: The Analytical Imperative
Methyl 2-methyl-4-(methylsulfonyl)benzoate is a compound of interest in synthetic chemistry and drug development, incorporating several key functional groups on a benzene scaffold: an aromatic ester, a sulfone, and methyl substituents. The precise arrangement and interaction of these groups dictate the molecule's chemical reactivity, polarity, and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and quality control.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, FT-IR provides a unique molecular "fingerprint," where specific absorption bands correspond to the vibrational frequencies of different chemical bonds.[3]
This application note provides a detailed protocol and in-depth spectral analysis for the characterization of this compound using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. It is designed for researchers and scientists who require a robust method for structural verification.
Molecular Structure and Key Vibrational Modes
Understanding the molecular architecture is paramount to interpreting the resulting spectrum. The key functional moieties expected to yield characteristic IR absorption bands are the aromatic ring, the methyl ester group, and the methylsulfonyl group.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Experimental Protocol: ATR-FT-IR Analysis
Attenuated Total Reflectance (ATR) is the chosen sampling technique due to its simplicity, speed, and minimal sample preparation requirements, making it ideal for solid powder analysis.[4][5][6] The principle relies on the measurement of an evanescent wave that penetrates a small depth into the sample when an IR beam is totally internally reflected within a high-refractive-index crystal (e.g., diamond or zinc selenide).[4][5]
Instrument and Accessories
-
FT-IR Spectrometer (e.g., Agilent Cary 630, Thermo Fisher Nicolet iS5, or similar)
-
Single-reflection diamond ATR accessory
-
Isopropanol and lint-free wipes (e.g., Kimwipes)
Workflow Diagram
Figure 2: Standard operating procedure for ATR-FT-IR analysis of a solid sample.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a lint-free wipe dampened with isopropanol to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a crucial step to ratio out the absorbance from ambient water vapor and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount (typically 1-2 mg) of the solid this compound sample directly onto the center of the ATR crystal.[7]
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the solid powder and the crystal surface, which is essential for obtaining a high-quality spectrum.[4][8]
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the crystal surface as described in Step 1.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound can be logically dissected into several key regions corresponding to its constituent functional groups. The expected absorption bands are summarized in the table below.
Table of Characteristic Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3100–3000 | Aromatic C-H | Stretching | Medium to Weak | Multiple weak bands are typical for aromatic C-H stretches.[9] |
| 2960–2850 | Aliphatic C-H | Stretching | Medium to Weak | From the ester methyl and sulfonyl methyl groups. |
| ~1725 | Aromatic Ester C=O | Stretching | Strong, Sharp | The carbonyl stretch is one of the most intense peaks in the spectrum.[10] Its frequency is lower than saturated esters (1735-1750 cm⁻¹) due to conjugation with the aromatic ring.[11][12] |
| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Medium, Sharp | Peaks characteristic of the benzene ring skeleton. |
| ~1450, ~1375 | Aliphatic C-H | Bending | Medium | From the methyl groups. |
| ~1330 | Sulfonyl (SO₂) | Asymmetric Stretching | Strong | A key indicator for the sulfone functional group. |
| ~1280 | Aromatic Ester C-O | Asymmetric C-C-O Stretch | Strong | Part of the "Rule of Three" for esters, this is a strong, characteristic band.[10][13] |
| ~1140 | Sulfonyl (SO₂) | Symmetric Stretching | Strong | The second key indicator for the sulfone group. |
| ~1110 | Aromatic Ester C-O | Symmetric O-C-C Stretch | Strong | The third prominent band for the ester functional group.[10] |
| < 900 | Aromatic C-H | Out-of-Plane Bending | Medium to Strong | The specific pattern can help confirm the 1,2,4-trisubstitution pattern on the benzene ring. |
Detailed Analysis of Key Functional Groups
-
Aromatic Ester Group: The presence of the aromatic ester is most definitively confirmed by a "Rule of Three" pattern: three intense peaks arising from the C=O stretch (~1725 cm⁻¹), the asymmetric C-C-O stretch (~1280 cm⁻¹), and the symmetric O-C-C stretch (~1110 cm⁻¹).[10][13] The strong carbonyl absorption is particularly easy to identify and is a primary validation point.[1]
-
Methylsulfonyl Group: The sulfone moiety is characterized by two very strong and distinct stretching vibrations: an asymmetric stretch typically found at higher wavenumbers (~1330 cm⁻¹) and a symmetric stretch at a lower frequency (~1140 cm⁻¹). The high intensity of these bands is due to the large change in dipole moment during the S=O bond vibrations.
-
Aromatic and Aliphatic C-H Region: The region above 3000 cm⁻¹ will feature weak to medium peaks characteristic of the C-H bonds on the aromatic ring. Just below 3000 cm⁻¹, peaks corresponding to the C-H stretching of the two methyl groups (on the ring and the sulfonyl group) and the ester methyl group will be observed. While these peaks confirm the presence of C-H bonds, they are less specific for structural elucidation compared to the fingerprint region.
-
Fingerprint Region (1500–500 cm⁻¹): This region contains a complex series of absorptions arising from bending vibrations and other skeletal modes. While challenging to assign each peak individually without a reference spectrum, the overall pattern is unique to the molecule's structure. Key signals in this region, such as the sulfone and ester C-O stretches, and the C-H out-of-plane bending bands, provide powerful confirmatory evidence.[2]
Conclusion
FT-IR spectroscopy, particularly using the ATR sampling method, provides a definitive and efficient means for the structural confirmation of this compound. By systematically identifying the characteristic absorption bands for the aromatic ester, sulfonyl, and aromatic functionalities, researchers can rapidly verify the identity and purity of the synthesized compound. The combination of the strong C=O stretch, the dual S=O stretches, and the prominent C-O ester bands creates a unique spectral fingerprint, making this technique an indispensable tool in the synthetic and analytical workflow.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from Agilent. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell. [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from ResearchGate. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from Virginia Tech. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from Specac Ltd. [Link]
-
ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Retrieved from ResearchGate. [Link]
-
Columbia University. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from Columbia University. [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated.... Retrieved from ResearchGate. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-2-(methylsulfonyl)benzoate. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(methylsulfonyl)benzoate. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-(methylsulfonylmethyl)benzoate. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from ResearchGate. [Link]
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Universal Lab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from Universal Lab Blog. [Link]
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AZoM. (2023). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from AZoM. [Link]
-
Chemistry For Everyone. (2023). How To Interpret An FTIR Spectrum?. YouTube. [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from ResearchGate. [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 2-(methylthio)-4-(trifluoromethyl)benzoate. PubChem Compound Database. [Link]
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NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST Chemistry WebBook. [Link]
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Introduction
Methyl 2-methyl-4-(methylsulfonyl)benzoate is a compound of interest in pharmaceutical and agrochemical research, serving as a key intermediate in the synthesis of various bioactive molecules. Its structure, featuring a substituted aromatic ring with both a methyl ester and a methylsulfonyl group, presents a unique analytical challenge. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed guide to the anticipated mass spectrometry fragmentation pattern of this compound, drawing upon established principles of mass spectrometry and literature data on analogous structures. We will explore the characteristic fragmentation pathways under both electron ionization (EI) and electrospray ionization (ESI) conditions, offering a predictive framework for researchers.
Scientific Principles of Fragmentation
The fragmentation of this compound in a mass spectrometer is governed by the chemical properties of its functional groups: the aromatic ring, the methyl ester, and the methylsulfonyl group. The ionization method employed will significantly influence the initial molecular ion and its subsequent fragmentation cascade.
-
Aromatic Sulfones: Under electron ionization, aromatic sulfones often undergo rearrangement reactions. A common pathway involves the migration of an aryl group from the sulfur to an oxygen atom, which can be followed by the loss of sulfur dioxide (SO2). The presence of substituents on the aromatic ring can influence these fragmentation routes. For instance, electron-withdrawing groups can affect the stability of the resulting fragment ions.[1]
-
Methyl Benzoates: The fragmentation of methyl benzoates is well-characterized. Common fragmentation pathways for protonated methyl benzoate in ESI-MS include the loss of methanol or the elimination of benzene.[2] Under EI-MS, characteristic losses of the methoxy group (•OCH3) or the entire methoxycarbonyl group (•COOCH3) are frequently observed.
Predicted Fragmentation Pattern of this compound
Based on the fragmentation behavior of analogous compounds, we can predict the key fragmentation pathways for this compound (Molecular Weight: 214.24 g/mol ).
Electron Ionization (EI-MS)
Under EI-MS, the molecular ion ([M]•+) is expected to be observed at m/z 214. The primary fragmentation pathways are anticipated to involve the sulfonyl and ester groups.
Table 1: Predicted Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Ion | Neutral Loss |
| 199 | [M - CH3]•+ | •CH3 |
| 183 | [M - OCH3]+ | •OCH3 |
| 150 | [M - SO2]•+ | SO2 |
| 135 | [M - SO2 - CH3]+ | SO2, •CH3 |
| 119 | [M - COOCH3 - H•]+ | •COOCH3, H• |
| 91 | [C7H7]+ | C2H3O4S |
Diagram 1: Predicted EI-MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.
Electrospray Ionization (ESI-MS)
In positive-ion ESI-MS, the protonated molecule [M+H]+ at m/z 215 will be the precursor ion for MS/MS analysis. The fragmentation will likely involve losses from the ester and sulfonyl groups.
Table 2: Predicted Key Fragment Ions of this compound in ESI-MS/MS
| m/z | Proposed Fragment Ion | Neutral Loss |
| 183 | [M+H - CH3OH]+ | CH3OH |
| 151 | [M+H - SO2]+ | SO2 |
| 137 | [M+H - CH3OH - H2O]+ | CH3OH, H2O |
| 119 | [M+H - CH3OH - CO]+ | CH3OH, CO |
Diagram 2: Predicted ESI-MS/MS Fragmentation Pathways
Caption: Predicted major fragmentation pathways of protonated this compound in ESI-MS/MS.
Experimental Protocol
This section outlines a general protocol for the analysis of this compound using LC-MS with electrospray ionization.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve final concentrations ranging from 1 ng/mL to 1 µg/mL.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS: Select the precursor ion at m/z 215 and apply a collision energy ramp (e.g., 10-30 eV) to generate fragment ions.
Diagram 3: Experimental Workflow
Sources
Troubleshooting & Optimization
common side products in the synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Technical Support Center: Synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are working with this important synthetic building block. As an intermediate in the synthesis of pharmaceuticals, such as the COX-2 inhibitor Etoricoxib, achieving high purity is critical. This guide provides in-depth, experience-based answers to common challenges, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs): Troubleshooting Your Synthesis
The synthesis of this compound typically proceeds via two key transformations: the oxidation of a thioether to a sulfone, and the esterification of a carboxylic acid. The questions below are organized according to these primary synthetic stages.
Part 1: Issues Arising from the Oxidation of Methyl 2-methyl-4-(methylthio)benzoate
This route involves the oxidation of the sulfur atom. While effective, this step can be prone to incomplete reaction or over-oxidation, leading to distinct impurities.
Q1: My LC-MS analysis shows a significant peak with a mass 16 Da less than my desired product. What is this impurity and why did it form?
A: This impurity is almost certainly Methyl 2-methyl-4-(methylsulfinyl)benzoate , the corresponding sulfoxide. Its formation is a classic case of incomplete oxidation. The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate.[1][2] If reaction conditions are not sufficiently forcing (e.g., inadequate temperature, insufficient reaction time, or substoichiometric oxidant), the reaction can stall at the intermediate stage.
-
Causality: The sulfur atom in a thioether is highly nucleophilic and is readily oxidized to the sulfoxide.[3] The second oxidation, from sulfoxide to sulfone, is generally slower because the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the sulfinyl group.[1] Achieving full conversion requires overcoming this second energy barrier.
Q2: How can I prevent the formation of the sulfoxide and drive the reaction to the sulfone?
A: To ensure complete oxidation to the sulfone, several parameters can be adjusted:
-
Oxidant Stoichiometry: Use a slight excess of the oxidizing agent (typically >2.0 equivalents). Common oxidants like hydrogen peroxide (H₂O₂) are effective.[4] Using 2.2-2.5 equivalents ensures there is enough oxidant to convert both the starting thioether and the intermediate sulfoxide.
-
Reaction Time & Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). The disappearance of the starting material and the intermediate sulfoxide spot will signal completion. If the reaction stalls, a modest increase in temperature can often provide the necessary activation energy for the second oxidation step.
-
Catalysis: In some systems, a catalyst can facilitate the oxidation. For instance, tungstate salts are known to catalyze H₂O₂ oxidations effectively.
Part 2: Issues Arising from the Esterification of 2-Methyl-4-(methylsulfonyl)benzoic acid
This route involves converting the carboxylic acid precursor into the methyl ester, typically via Fischer esterification. The primary challenges here relate to reaction equilibrium and starting material purity.
Q1: After workup, my final product has a persistently acidic pH and my ¹H NMR shows a broad singlet around 10-12 ppm. What is the problem?
A: This is a classic sign of unreacted starting material, 2-Methyl-4-(methylsulfonyl)benzoic acid . The broad NMR peak is characteristic of the acidic carboxylic proton. Fischer esterification is an equilibrium-controlled process, meaning the reaction is reversible.[5][6]
-
Causality: The reaction between a carboxylic acid and an alcohol produces an ester and water.[7] If the water is not removed, it can hydrolyze the ester product back to the starting materials, preventing the reaction from reaching completion.[8]
Q2: What are the best strategies to ensure the esterification reaction goes to completion?
A: To push the equilibrium towards the ester product, you must apply Le Châtelier's principle.[7]
-
Use Excess Alcohol: The most straightforward method is to use the alcohol (in this case, methanol) as the reaction solvent.[8] A large excess of this reactant drives the equilibrium forward. A typical procedure involves dissolving the carboxylic acid in a large volume of methanol with a catalytic amount of strong acid like H₂SO₄.[8][9]
-
Water Removal: For higher boiling alcohols or when using stoichiometric amounts of alcohol, a Dean-Stark apparatus is highly effective.[7] By refluxing in a solvent like toluene, water is removed as an azeotrope, physically sequestering it from the reaction mixture and preventing the reverse reaction.
-
Alternative Reagents: If Fischer esterification proves difficult, consider alternative methods. Activating the carboxylic acid as an acid chloride (using thionyl chloride or oxalyl chloride) followed by reaction with methanol is an irreversible and highly efficient method to form the ester.
Q3: I've confirmed my reaction went to completion, but I still have an unknown impurity. Could it be an isomer?
A: Yes, the presence of a regioisomeric impurity is possible, but it typically originates from the synthesis of your starting material, 2-Methyl-4-(methylsulfonyl)benzoic acid, rather than the esterification step itself. For example, if the synthesis of the benzoic acid precursor involved a Friedel-Crafts reaction or nitration on toluene, you could generate other isomers (e.g., the 3-methyl or other substitution patterns) that would carry through the synthetic sequence.[10][11]
-
Detection: Isomeric impurities often have very similar polarities, making them difficult to separate by standard column chromatography. They may co-elute in HPLC. High-resolution NMR (including 2D techniques like COSY and NOESY) is the most powerful tool for identifying and quantifying such isomers.
Troubleshooting Guide: A Symptom-Based Approach
| Symptom Observed | Probable Cause | Recommended Action & Rationale |
| Low Yield | 1. Incomplete reaction (oxidation or esterification).2. Product loss during aqueous workup. | 1. Monitor reaction completion rigorously using TLC/LCMS. Extend reaction time or increase temperature if necessary.2. Ensure proper pH during extraction. The methyl ester is neutral. During workup of the esterification, a basic wash (e.g., NaHCO₃ solution) will remove unreacted acidic starting material.[8] Ensure the aqueous layer is thoroughly extracted with an organic solvent. |
| Multiple Spots on TLC / Peaks on LC | 1. Presence of sulfoxide intermediate.2. Unreacted carboxylic acid.3. Isomeric impurity. | 1. Re-subject the mixture to oxidation conditions. This will convert the residual sulfoxide to the desired sulfone.2. Perform a basic wash. Dissolve the crude product in a solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to remove the acid.[9]3. Attempt careful recrystallization. Isomers can sometimes be separated by fractional crystallization from a suitable solvent system (e.g., isopropanol/water, ethyl acetate/hexanes). |
| Product is an Oil or Low-Melting Solid | Presence of impurities disrupting the crystal lattice. | Purify via column chromatography or recrystallization. The pure product should be a white solid. Even small amounts of the sulfoxide or unreacted thioether can act as a eutectic contaminant. |
Visualizing Reaction & Troubleshooting Pathways
Diagram 1: Key Synthetic Pathway and Side Product Formation
Caption: Synthetic routes to the target sulfone, highlighting the intermediate sulfoxide side product.
Diagram 2: Logical Troubleshooting Workflow
Caption: A step-by-step decision tree for identifying common synthesis impurities.
Validated Experimental Protocols
Protocol 1: Synthesis via Oxidation of Thioether
This protocol is optimized to minimize sulfoxide formation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-methyl-4-(methylthio)benzoate (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).
-
Oxidation: Warm the solution to 50-60 °C. Add 30% aqueous hydrogen peroxide (2.5 eq) dropwise over 30 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is complete when both the starting thioether and the intermediate sulfoxide are no longer visible. This may take 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water (50 mL per gram of starting material). The product will precipitate as a white solid.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight. The product is typically >98% pure by this method.
Protocol 2: Purification by Recrystallization
This procedure is effective for removing small amounts of non-isomeric impurities.
-
Solvent Selection: Place the crude solid in a flask. Add a minimal amount of a hot solvent in which the product is soluble but impurities are less soluble (e.g., isopropanol or ethanol).
-
Dissolution: Heat the mixture to reflux with stirring until all the solid dissolves. If some impurities remain undissolved, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]
-
ScienceDirect. (2025, August 10). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
- Google Patents. (n.d.). CN104557639B - Method of preparing 2-nitro-4-methylsulfonyl benzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]
-
Patsnap. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Eureka. Retrieved from [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion in the Esterification of Sulfonylbenzoic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address challenges encountered during the esterification of sulfonylbenzoic acids. Our focus is on providing scientifically grounded, practical solutions to help you overcome low conversion rates and optimize your synthetic outcomes.
Introduction: The Challenge of Esterifying Sulfonylbenzoic Acids
The esterification of sulfonylbenzoic acids, while a conceptually straightforward transformation, often presents significant challenges that can lead to frustratingly low yields. The inherent electronic and steric properties of the sulfonyl group (-SO₂R) introduce complexities not typically encountered with simple benzoic acids. The strongly electron-withdrawing nature of the sulfonyl group deactivates the carboxyl group towards nucleophilic attack. Furthermore, the steric bulk of the sulfonyl group, particularly when positioned ortho to the carboxylic acid, can severely hinder the approach of the alcohol.
This guide is structured to help you diagnose the root cause of low conversion and implement effective solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the esterification of sulfonylbenzoic acids, providing potential causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
You've set up your reaction, refluxed for hours, and your TLC or LC-MS analysis shows predominantly unreacted sulfonylbenzoic acid. What's going wrong?
Potential Causes & Solutions:
-
Cause A: Equilibrium Limitations - The Pervasive Role of Water. The Fischer-Speier esterification is a reversible reaction.[1][2][3] The water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[1][4]
-
Solution 1: Aggressive Water Removal. The most effective strategy to drive the equilibrium forward is the continuous removal of water.
-
Solution 2: Use a Large Excess of Alcohol. Employing the alcohol as the solvent or in a large stoichiometric excess can shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[1][4][7]
-
-
Cause B: Insufficient Catalysis. The deactivating effect of the sulfonyl group necessitates a strong acid catalyst to sufficiently protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[1][2]
-
Cause C: Severe Steric Hindrance. If the sulfonyl group is ortho to the carboxylic acid, the steric bulk can significantly impede the approach of the alcohol.[12][13]
-
Solution 1: Switch to a Less Hindered Alcohol. If your substrate allows, using a smaller, less sterically demanding alcohol (e.g., methanol or ethanol) may improve conversion.[14]
-
Solution 2: Alternative Esterification Methods. For highly hindered substrates, classical Fischer esterification may not be viable. Consider these powerful alternatives:
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, with a catalytic amount of 4-dimethylaminopyridine (DMAP), under mild, neutral conditions.[15][16][17][18][19] It is particularly effective for sterically demanding substrates.[15][16][17]
-
Mitsunobu Reaction: This reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylic acid.[20][21][22][23] It proceeds with inversion of configuration at the alcohol's stereocenter and is effective for sterically hindered systems.[23][24]
-
-
Issue 2: Reaction Stalls After Partial Conversion
Your reaction starts well, but then the conversion plateaus, leaving a mixture of starting material and product.
Potential Causes & Solutions:
-
Cause A: Re-establishment of Equilibrium. This is often due to the accumulation of water in the reaction mixture, halting the net forward reaction.
-
Solution: Implement or enhance water removal strategies as described in Issue 1, Cause A . If using molecular sieves, ensure they are freshly activated and in sufficient quantity.
-
-
Cause B: Catalyst Deactivation. While less common with strong protic acids, certain impurities or reaction conditions could potentially deactivate the catalyst.
-
Solution: Consider adding a fresh portion of the acid catalyst to the reaction mixture.
-
Issue 3: Formation of Undesired Side Products
Your analysis reveals the presence of unexpected impurities alongside your desired ester.
Potential Causes & Solutions:
-
Cause A: Dehydration of the Alcohol. Tertiary alcohols are particularly prone to elimination under acidic, heated conditions.[2] Even secondary alcohols can undergo this side reaction at high temperatures.
-
Solution:
-
Lower the Reaction Temperature: Operate at the minimum temperature required for a reasonable reaction rate.
-
Use a Milder Catalyst: Lewis acids may be a gentler alternative to strong protic acids.
-
Alternative Methods: Steglich or Mitsunobu esterifications are performed under much milder conditions and avoid this issue.[15][19][23]
-
-
-
Cause B: Self-Condensation or Other Side Reactions. At very high temperatures, side reactions involving the sulfonylbenzoic acid itself might occur, though this is less common.[25]
-
Solution: Optimize the reaction temperature and time to favor the desired esterification. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the starting material is consumed.[4]
-
Issue 4: Difficulty in Product Isolation and Purification
You've achieved a good conversion, but isolating a pure product is proving to be a challenge.
Potential Causes & Solutions:
-
Cause A: Emulsion Formation During Workup. The presence of sulfonates can sometimes lead to emulsions during aqueous extraction.
-
Solution: Add a saturated brine solution (NaCl) during the workup to break the emulsion.
-
-
Cause B: Co-elution of Product and Starting Material. The polarity of the ester and the parent carboxylic acid may be similar, making chromatographic separation difficult.
-
Solution:
-
Acid/Base Extraction: Before chromatography, perform a thorough liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove the unreacted acidic starting material.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation.
-
-
-
Cause C: Persistent Byproducts from Alternative Methods.
-
Steglich Esterification: The dicyclohexylurea (DCU) byproduct is often difficult to remove.[26]
-
Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate can complicate purification.
-
Solution: Utilize polymer-supported reagents or fluorous-tagged reagents to simplify purification through filtration or specific extraction.
-
-
Experimental Protocols & Data
Protocol 1: Optimized Fischer-Speier Esterification with Dean-Stark Trap
This protocol is designed to maximize conversion by actively removing water.
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[5][6]
-
Reagents: To the flask, add the sulfonylbenzoic acid (1.0 eq.), the alcohol (3.0-5.0 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene, at a concentration of 0.2-0.5 M).
-
Catalyst: Add p-toluenesulfonic acid monohydrate (0.05-0.10 eq.).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.[1][5]
-
Monitoring: Continue reflux until the theoretical amount of water has been collected or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture. Dilute with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Steglich Esterification for Sterically Hindered Substrates
This protocol is ideal for substrates that fail to react under Fischer conditions.
-
Setup: In a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfonylbenzoic acid (1.0 eq.), the alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Table 1: Comparison of Esterification Methods for a Hindered Sulfonylbenzoic Acid
| Method | Catalyst/Reagent | Conditions | Typical Yield | Key Advantage |
| Fischer-Speier | H₂SO₄ (cat.) | Reflux in excess alcohol | < 10% | Simple setup |
| Fischer-Speier + Dean-Stark | p-TsOH (cat.) | Reflux in toluene | 40-60% | Improved yield by water removal |
| Steglich Esterification | DCC, DMAP (cat.) | Room Temperature | 70-90% | Mild conditions, high yield for hindered substrates[15] |
| Mitsunobu Reaction | PPh₃, DIAD | 0 °C to Room Temp | 65-85% | Mild, stereoinvertive[21][23] |
Visualizing the Process
Diagram 1: Fischer-Speier Esterification Mechanism
Caption: A logical workflow for diagnosing and solving low yield issues.
Frequently Asked Questions (FAQs)
Q1: Can I use a Lewis acid as a catalyst instead of a Brønsted acid like H₂SO₄? A: Yes, Lewis acids such as scandium(III) triflate can be effective catalysts for Fischer esterification. [2]They can sometimes offer milder reaction conditions, which may be beneficial for sensitive substrates prone to decomposition under strong protic acid catalysis.
Q2: My sulfonylbenzoic acid is poorly soluble in my alcohol. What should I do? A: Poor solubility can significantly slow down the reaction. You can add a co-solvent like toluene or hexane to improve solubility. Using toluene has the added benefit of allowing for azeotropic water removal with a Dean-Stark trap. [7][8][9] Q3: How do I know when the reaction is complete? A: The most reliable way is to monitor the disappearance of the starting carboxylic acid using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [4]If using a Dean-Stark trap, the cessation of water collection is a good indicator that the reaction has reached equilibrium or completion.
Q4: Can I perform this esterification without a solvent? A: Yes, if you are using a large excess of a liquid alcohol, it can often serve as both the reactant and the solvent. [2][7]This is a common and efficient approach, especially for less hindered substrates.
Q5: What is the mechanism of esterification for sulfonic acids themselves, not sulfonylbenzoic acids? A: The direct esterification of a sulfonic acid (R-SO₃H) with an alcohol can proceed through different mechanistic pathways, including Sₙ1-like (via a sulfonylium cation intermediate) and Sₙ2-like pathways. [27][28]This is distinct from the esterification of the carboxylic acid group on a sulfonylbenzoic acid.
References
-
Masterson, D.S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Notario, R., et al. (2015). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. [Link]
-
Notario, R., et al. (2015). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. PMC. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. [Link]
-
University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. [Link]
-
Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. ACS Publications. [Link]
-
ResearchGate. (2016). How to purify esterefication product?[Link]
-
Scribd. (n.d.). Steglich Esterification Guide. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
- Google Patents. (1999).
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
-
JoVE. (2017). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
- Google Patents. (1976).
-
American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
ResearchGate. (n.d.). A method to clean industrial water via esterification: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Sulfonic acid. [Link]
-
MDPI. (n.d.). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]
-
ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]
-
ResearchGate. (2025). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. [Link]
-
NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Semantic Scholar. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. [Link]
-
MDPI. (n.d.). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. [Link]
-
ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
- Google Patents. (1986).
-
Semantic Scholar. (2013). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. [Link]
-
ResearchGate. (2025). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. [Link]
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?[Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
PubMed. (n.d.). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. [Link]
- Google Patents. (2001). US6235924B1 - Continuous process for preparing benzoic acid esters.
-
ResearchGate. (n.d.). Esterification at different benzoic acid (BA) concentrations using...[Link]
-
Melnyk, S., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]
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- 9. Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils [ajgreenchem.com]
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- 13. 639. The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Reaction mechanism in relation to product composition; arrhenius parameters and the influence of ortho-substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of Crude Methyl 2-methyl-4-(methylsulfonyl)benzoate
Welcome to the technical support center for the purification of Methyl 2-methyl-4-(methylsulfonyl)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. Here, we provide troubleshooting guides and frequently asked questions in a structured, easy-to-navigate format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might find in my crude this compound?
The impurities in your crude product are almost always a direct result of its synthetic route. Understanding the preceding reaction is key to anticipating and treating these impurities.
-
From Oxidation of a Thioether Precursor: A common synthesis involves the oxidation of Methyl 2-methyl-4-(methylthio)benzoate.
-
Unreacted Starting Material: The starting thioether (a sulfide) is a common, less polar impurity.
-
Partially Oxidized Intermediate: The corresponding sulfoxide can be present if the oxidation is incomplete. This impurity is more polar than the starting sulfide but typically less polar than the desired sulfone product.[1][2][3]
-
-
From Esterification of a Carboxylic Acid: If your synthesis involves the Fischer esterification of 2-methyl-4-(methylsulfonyl)benzoic acid with methanol, you may encounter:
-
Unreacted Carboxylic Acid: This is a highly polar, acidic impurity.[4]
-
Residual Acid Catalyst: Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid may persist.
-
-
General Synthesis Byproducts:
A summary of potential impurities is provided below.
| Impurity | Likely Source | Relative Polarity | Key Removal Strategy |
| 2-methyl-4-(methylsulfonyl)benzoic acid | Incomplete Esterification | High (Acidic) | Acid-Base Extraction |
| Methyl 2-methyl-4-(methylthio)benzoate | Incomplete Oxidation | Low | Column Chromatography |
| Methyl 2-methyl-4-(methylsulfinyl)benzoate | Incomplete Oxidation | Medium | Column Chromatography, Recrystallization |
| Biphenyl-type compounds | Grignard Reagent Side Reactions | Very Low | Column Chromatography, Trituration |
| Residual Solvents | Reaction/Workup | Variable | Drying under High Vacuum |
Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate. How do I know which one is my product?
Your product, this compound, is a moderately polar compound due to the presence of both an ester and a sulfone group. On a standard silica gel TLC plate developed with an ethyl acetate/hexane mixture, you can expect the following:
-
Non-polar impurities (e.g., biphenyl, unreacted thioether) will have a high Rf value (travel further up the plate).
-
Your desired sulfone product will have a medium Rf value .
-
More polar impurities (e.g., the intermediate sulfoxide, unreacted carboxylic acid) will have a low Rf value (stay closer to the baseline). The carboxylic acid may streak if a non-acidified eluent is used.
For definitive identification, you can co-spot your crude mixture with a small sample of the starting material, if available.
Q3: My crude product contains the starting carboxylic acid. What is the most efficient way to remove it?
The most effective method for removing an acidic impurity like a carboxylic acid is through a liquid-liquid extraction based on its chemical reactivity. By washing an organic solution of your crude product with a mild aqueous base (e.g., 5% sodium bicarbonate solution), the acidic impurity will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The neutral ester product will remain in the organic layer. This is a much faster and more scalable solution than chromatography for this specific problem.[6][7]
Q4: When should I choose column chromatography over recrystallization?
This decision depends on the nature and variety of impurities present.
-
Choose Recrystallization when:
-
Your crude product is already of moderate purity (>85-90%).
-
You have one primary impurity with different solubility characteristics than your product.
-
You need to process a large quantity of material, as recrystallization is often more scalable.
-
-
Choose Column Chromatography when:
The following decision workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solids by leveraging differences in solubility. The ideal solvent will dissolve the compound well when hot but poorly when cold.
Step-by-Step Protocol
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. The goal is to find a solvent (or solvent pair) where your desired product is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 65 | Often a good choice for moderately polar compounds.[10] |
| Ethanol | Polar Protic | 78 | Similar to methanol, slightly less polar. |
| Isopropanol (IPA) | Polar Protic | 82 | Good for compounds with intermediate polarity. |
| Ethyl Acetate | Polar Aprotic | 77 | A versatile solvent, often used in combination with hexanes. |
| Toluene | Non-polar | 111 | May be effective if non-polar impurities need to be removed. |
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude solid until it just dissolves completely. Using an excess of solvent will reduce your final yield.
-
Decolorization (Optional): If the hot solution is colored, it may be due to highly conjugated impurities. Add a small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes. The colored impurities will adsorb onto the charcoal.
-
Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent. The final purity can be assessed by melting point analysis (a sharp melting point indicates high purity) and an analytical technique like HPLC or NMR.
Troubleshooting Guide 2: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).
Workflow and Protocol
Caption: Standard workflow for purification by column chromatography.
Step-by-Step Protocol
-
Eluent Selection: The key to a successful separation is choosing the right eluent system. Use TLC to find a solvent mixture that gives your desired product an Rf value of approximately 0.25-0.35. This provides a good balance between migration speed and separation.
-
Starting Point: Begin testing with mixtures of Ethyl Acetate (EtOAc) and Hexane.
-
Suggested Systems: A gradient from 10% EtOAc in Hexane to 50% EtOAc in Hexane is a good range to explore for this compound.
-
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc/Hexane). Pour this slurry into your column and allow it to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add this powder to the top of your packed column.
-
Elution and Fraction Collection: Begin eluting with your starting solvent mixture. Collect the eluent in a series of numbered test tubes or flasks. Gradually increase the polarity of the eluent (e.g., move from 10% to 20% to 30% EtOAc) to move the more polar compounds down the column. This is known as a step gradient.
-
Fraction Analysis: Use TLC to analyze the collected fractions. Spot several fractions per plate to identify which ones contain your pure product. Fractions containing the same single spot (at the correct Rf) can be combined.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum to yield the purified this compound.
References
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from chem.ucalgary.ca. [Link]
- Google Patents. (2017).
- Google Patents. (1976). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
-
University of Calgary. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction (Full Document). Retrieved from University of Calgary Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
PubMed. (1979). Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]
-
AOCS. (2019). Solid-phase extraction columns in the analysis of lipids. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]
-
Taylor & Francis Online. (2015). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. [Link]
- Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. [Link]
-
ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds?. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]
- Google Patents. (2014). CN103508974A - Method for treating methyl 2-(aminosulfonyl)
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]
- Google Patents. (2004).
-
OpenStax. (2023). 18.7 Thiols and Sulfides. [Link]
- Google Patents. (2015). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Wikipedia. (n.d.). Aromatic sulfonation. [Link]
-
Wikipedia. (n.d.). Thiol. [Link]
- Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. [Link]
-
ResearchGate. (2016). The Chemistry of the Thiol Groups. [Link]
-
ResearchGate. (2016). Methyl 2-(benzoyloxy)benzoate. [Link]
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Technical Support Center: Navigating the Purification of Polar Sulfonyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of polar sulfonyl compounds, such as sulfonamides, sulfonic acids, and related structures. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower you to make informed decisions in your own laboratory work.
The inherent polarity and ionizable nature of the sulfonyl functional group make these compounds notoriously difficult to purify using standard chromatographic techniques.[1] Common issues include poor retention on reversed-phase columns, distorted peak shapes, low recovery, and challenges with mass spectrometry compatibility.[2][3][4] This guide provides a structured approach to overcoming these obstacles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about strategy and technique selection for purifying polar sulfonyl compounds.
Q1: Why are my polar sulfonyl compounds not retained on my C18 reversed-phase column?
A1: Standard reversed-phase (RP) chromatography, particularly with C18 columns, relies on hydrophobic interactions between the nonpolar stationary phase and the analyte. Highly polar compounds, like many sulfonyls, have a much stronger affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and are therefore poorly retained, often eluting in or near the void volume of the column.[1][5] This is a classic case of "like dissolves like," where the polar analyte prefers the polar mobile phase over the nonpolar stationary phase.
Strategies to overcome this involve either modifying the reversed-phase system to better accommodate polar analytes or switching to an entirely different chromatographic mode.[2][6]
Q2: What are the primary chromatographic modes I should consider for these compounds, and how do they compare?
A2: When standard RP-HPLC fails, three alternative modes are highly effective for polar sulfonyl compounds: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEX), and Mixed-Mode Chromatography (MMC).
| Chromatographic Mode | Principle of Separation | Best For... | Advantages | Considerations |
| Reversed-Phase (RP) | Hydrophobic interactions. | Nonpolar to moderately polar neutral compounds. | Robust, well-understood, wide column availability. | Poor retention for very polar and ionic compounds.[1] May require ion-pairing agents, which are often not MS-friendly.[2] |
| HILIC | Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[7] | Very polar neutral and ionizable compounds. | Excellent retention for polar analytes, uses MS-friendly mobile phases (high organic content).[8] | Sensitive to mobile phase water content, may require longer equilibration times. |
| Ion-Exchange (IEX) | Electrostatic interactions between charged analytes and a charged stationary phase.[9][10] | Charged or ionizable compounds (e.g., sulfonic acids). | Highly selective for charged species, high loading capacity. | Elution requires high salt concentrations or pH gradients, which can be incompatible with MS. |
| Mixed-Mode (MMC) | Combines multiple separation mechanisms (e.g., RP and IEX) on a single stationary phase.[11][12][13] | Complex mixtures containing polar, nonpolar, and ionic compounds. | Unprecedented selectivity, can retain both polar and nonpolar analytes without ion-pairing agents.[11][13] | Method development can be more complex due to multiple interacting variables (pH, ionic strength, organic content).[12] |
Q3: How do I choose between HILIC, IEX, and Mixed-Mode Chromatography?
A3: The choice depends on the specific properties of your sulfonyl compound and the complexity of your sample matrix. The following decision workflow can guide your selection process.
Caption: Workflow for selecting the optimal chromatographic mode.
Q4: My method requires mass spectrometry (MS). How can I avoid using non-volatile buffers or ion-pairing agents?
A4: MS compatibility is a critical consideration. Non-volatile salts (e.g., phosphate buffers) and ion-pairing agents (e.g., trifluoroacetic acid - TFA, or tetra-alkylammonium salts) can cause ion suppression and contaminate the MS source.[2][14]
Here are MS-friendly strategies:
-
HILIC: This is an inherently MS-friendly technique because it uses high concentrations of organic solvent (typically acetonitrile) with volatile buffers like ammonium formate or ammonium acetate.[8] The high organic content facilitates efficient desolvation and ionization in the MS source.[15]
-
Mixed-Mode Chromatography: Modern mixed-mode columns are designed to retain ionic compounds without the need for ion-pairing reagents, making them highly compatible with MS.[11][13] They provide a dual retention mechanism (e.g., hydrophobic and anion-exchange) that is tunable with volatile mobile phase modifiers.
-
Volatile Mobile Phase Additives: If working in reversed-phase, replace non-volatile buffers with volatile alternatives. Formic acid (0.1%) or acetic acid (0.1%) are excellent choices for providing protons and improving peak shape for acidic compounds at low pH.[16] Ammonium formate or ammonium acetate can be used to control pH in a range suitable for many sulfonyl compounds.[17]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My sulfonyl compound shows poor or no retention and elutes in the solvent front.
-
Possible Cause 1: Inappropriate Chromatography Mode. You are likely using a standard reversed-phase (e.g., C18) column, which lacks the necessary retention mechanism for highly polar analytes.[1]
-
Solution: Switch to a more appropriate chromatographic mode.
-
HILIC: This is often the first and best choice for increasing retention of very polar compounds.[7][18] A HILIC column uses a polar stationary phase and a mobile phase with a high organic content (>80% acetonitrile), which promotes the partitioning of the polar analyte into a water layer on the stationary phase surface.
-
Mixed-Mode Chromatography: For ionizable sulfonyl compounds (like sulfonic acids), a mixed-mode column combining reversed-phase and anion-exchange functionalities (RP-AX) can dramatically increase retention.[13] The anion-exchange mechanism provides strong electrostatic interaction, while the RP character helps separate based on hydrophobicity.[11]
-
Polar-Embedded/Endcapped RP Columns: If you must remain in a reversed-phase mode, consider columns with polar-embedded or polar-endcapped stationary phases (e.g., Waters CORTECS T3). These are designed to be compatible with 100% aqueous mobile phases without phase collapse ("dewetting") and offer enhanced retention for polar molecules compared to traditional C18 phases.[6]
-
-
-
Possible Cause 2: Incorrect Mobile Phase Composition. In HILIC, the mobile phase is the reverse of what you are used to in RP. Water is the "strong" eluting solvent.
-
Solution: Ensure your initial mobile phase conditions in HILIC have a high organic content (typically >80-95% acetonitrile). To increase retention, you must increase the proportion of the organic solvent (e.g., from 85% to 90% acetonitrile).
-
Problem: My peaks are broad or tailing.
-
Possible Cause 1: Secondary Interactions with Silica. This is the most common cause of peak tailing for ionizable compounds on silica-based columns.[4] Residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) and interact strongly and non-ideally with polar or basic functional groups on your analyte, leading to a "tail" on the peak.[4]
-
Solution:
-
Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or acetic acid (0.1%) to the mobile phase.[16] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions.[4]
-
Use a High-Purity, Endcapped Column: Modern columns are made with high-purity silica and are "endcapped" to chemically block most of the residual silanols, reducing their negative impact on peak shape.[4]
-
Increase Buffer Concentration: In some cases, increasing the concentration of your mobile phase buffer (e.g., from 10 mM to 25 mM ammonium formate) can help mask the residual silanol sites and improve peak symmetry.
-
-
-
Possible Cause 2: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause severe peak distortion.[19] For instance, injecting a sample dissolved in pure water into a HILIC system running 95% acetonitrile will cause problems.
-
Solution: Dissolve your sample in a solvent that is as close as possible in composition and strength to your initial mobile phase. For HILIC, this means dissolving the sample in a high percentage of acetonitrile, matching the starting conditions of your gradient.
-
-
Possible Cause 3: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, fronting, or tailing peaks.[19]
-
Solution: Reduce the injection volume or the concentration of your sample.[19] Perform a loading study by injecting progressively smaller amounts to find the optimal mass load for your column.
-
Caption: A troubleshooting workflow for diagnosing peak tailing.
Problem: I am experiencing low recovery of my analyte.
-
Possible Cause: Irreversible Adsorption. The analyte may be adsorbing irreversibly to active sites on the column (e.g., silanols) or to metal surfaces within the HPLC system (e.g., stainless steel tubing, frits). This is particularly common for acidic compounds like sulfonic acids.
-
Solution:
-
Column Choice: Use a column with technology designed to minimize these interactions. For example, some columns use hybrid particles or have surfaces treated to reduce nonspecific adsorption.
-
System Passivation: If metal chelation is suspected, consider passivating your HPLC system with an acid wash or using a column with PEEK or MP35N hardware designed to be more inert.[19]
-
Mobile Phase Modifiers: Adding a competing agent to the mobile phase can sometimes help. However, this can complicate the purification. A better approach is to choose a more inert column and system.
-
-
Problem: I cannot separate my sulfonyl compound from a polar impurity.
-
Possible Cause: Insufficient Selectivity. The chosen column and mobile phase conditions do not provide enough difference in retention between your compound of interest and the co-eluting impurity.[20]
-
Solution: Change the Selectivity.
-
Switch Chromatographic Mode: This is the most powerful way to alter selectivity. If you are using HILIC, an impurity that co-elutes may be well-resolved in a Mixed-Mode system, which introduces an entirely different retention mechanism (ion-exchange).[11][13]
-
Change Stationary Phase: Even within the same mode, different columns offer different selectivity. In HILIC, a zwitterionic sulfobetaine phase will provide different selectivity than a bare silica or amide-bonded phase.[8][15]
-
Modify the Mobile Phase: Systematically adjust mobile phase parameters. In mixed-mode chromatography, changing the pH or buffer concentration can have a dramatic effect on the retention of ionizable compounds with little effect on neutral ones, providing a powerful tool for improving resolution.[11][12]
-
-
Section 3: Key Experimental Protocols
Protocol 1: HILIC Method Development for a Polar Sulfonyl Compound
This protocol provides a starting point for developing a robust HILIC method.
-
Column Selection:
-
Start with a robust, general-purpose HILIC column, such as one with a zwitterionic sulfobetaine or amide ligand.[7] A common dimension is 100 mm x 2.1 mm, 1.7 µm for UHPLC applications.
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. Adjust to pH 6.8. The small amount of ACN helps with reproducibility.
-
Solvent B (Organic): 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile. Adjust to pH 6.8.
-
Rationale: Ammonium acetate is a volatile buffer, making it ideal for MS detection.[17] The use of the buffer in both mobile phase components ensures consistent ionic strength throughout the gradient.
-
-
Sample Preparation:
-
Dissolve the sample in a solution that mimics the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water with buffer) to ensure good peak shape.
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Gradient:
-
0.0 min: 5% A (95% B)
-
10.0 min: 40% A (60% B)
-
11.0 min: 40% A (60% B)
-
11.1 min: 5% A (95% B)
-
15.0 min: 5% A (95% B) (Equilibration)
-
-
Rationale: This broad gradient will quickly establish if HILIC is a suitable mode and where the compound elutes. The long equilibration time is crucial for reproducibility in HILIC.
-
-
Optimization:
-
Based on the scouting run, adjust the gradient. If the peak elutes too late, make the gradient steeper or increase the starting percentage of Solvent A. If it elutes too early, make the gradient shallower or decrease the starting percentage of Solvent A.
-
Protocol 2: Mixed-Mode (RP/Anion-Exchange) Method for a Sulfonic Acid
This protocol is designed for ionizable sulfonyl compounds, such as sulfonic acids or sulfonamides with acidic protons.
-
Column Selection:
-
Choose a mixed-mode column with both reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary amine) functionalities.[11] Example: Waters Atlantis Premier BEH C18 AX.
-
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 0.1% Formic Acid in Water.
-
Solvent B (Organic): Acetonitrile.
-
Rationale: Formic acid serves two purposes: it acts as a volatile acidifier to control the ionization state of the analyte and silanols, and it provides counter-ions (formate) for the anion-exchange mechanism.[16]
-
-
Sample Preparation:
-
Dissolve the sample in a low-organic mixture, such as 95:5 Water:Acetonitrile with 0.1% Formic Acid.
-
-
Chromatographic Conditions (Scouting Gradient):
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 5% B
-
20.0 min: 5% B (Equilibration)
-
-
-
Optimization:
-
Adjusting Selectivity: The power of mixed-mode lies in its tunability. If you need to increase retention of your sulfonic acid relative to a neutral impurity, consider replacing formic acid with a buffered mobile phase (e.g., 10 mM ammonium formate, pH 3.5). The higher buffer concentration will modulate the ion-exchange interaction, allowing you to fine-tune the separation.[11][12]
-
References
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
-
Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 912(1), 53-60. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2025). MicroSolv Technology Corporation. [Link]
-
Nováková, L. (2022). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]
-
Wagrowski-Diehl, D., et al. (2021). A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. (n.d.). HELIX Chromatography. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]
-
Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography–mass spectrometry. ElectronicsAndBooks. [Link]
-
How to fix peak shape in hplc? (2023). ResearchGate. [Link]
-
Dolan, J. W. (2001). Retaining Polar Compounds. LCGC Europe. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
Riu, J., et al. (2001). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Journal of Chromatography A. [Link]
-
Socher, G., et al. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Chen, B., et al. (2020). Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. Journal of Chromatography A. [Link]
-
Why might one want to use reverse phase chromatography with extremely polar compounds? (2020). Quora. [Link]
-
Jia, L., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]
-
Chen, B., et al. (2020). Retention of Stevioside Polar Compounds on a Sulfonic Acid-functionalized Cation Exchange Stationary Phase. ResearchGate. [Link]
-
Introduction to Ion Exchange Chromatography. (n.d.). Bio-Rad. [Link]
-
What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis. [Link]
-
Ion Exchange Chromatography. (2023). Chemistry LibreTexts. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.). [Link]
-
Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). United States Department of Agriculture. [Link]
-
HPLC chromatogram of sulphonamide standard solution. (n.d.). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
-
TROUBLESHOOTING. (2007). [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. [Link]
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry. (2021). ResearchGate. [Link]
-
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts. (2015). ResearchGate. [Link]
-
Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. (2019). Journal of Chromatography A. [Link]
-
Purification of strong polar and basic compounds. (2023). Reddit. [Link]
-
Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. (2019). ResearchGate. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Frontiers in Bioengineering and Biotechnology. [Link]
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- 2. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
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- 5. quora.com [quora.com]
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Technical Support Center: Optimizing the Synthesis of Methylsulfonyl Benzoates
Welcome to the technical support center for the synthesis of methylsulfonyl benzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methylsulfonyl benzoates?
There are several reliable methods for the synthesis of methylsulfonyl benzoates, with the choice often depending on the starting materials and desired substitution patterns. The most prevalent approaches include:
-
Sulfonylation of Benzoic Acids or their Esters: This is a direct approach where a substituted benzoic acid or its corresponding ester is reacted with methanesulfonyl chloride in the presence of a base. Pyridine is a commonly used base and solvent in this reaction.[1]
-
Multi-step Synthesis from Precursors: Complex methylsulfonyl benzoates can be synthesized through a series of reactions. For instance, starting from salicylic acid, a four-step process involving etherification, sulfonyl chloride formation, amination, and esterification can be employed to produce intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate.[2][3]
-
Oxidation of Methylsulfonyl Toluenes: Substituted methylsulfonyl toluenes can be oxidized to the corresponding benzoic acids, which can then be esterified. This method is particularly useful for producing compounds like 2-nitro-4-methylsulfonyl benzoic acid.[4][5]
-
Mitsunobu Reaction: This reaction offers a powerful way to form esters from an alcohol and a carboxylic acid with an inversion of stereochemistry.[6][7] It can be applied to the synthesis of methylsulfonyl benzoates by reacting a methylsulfonylbenzyl alcohol with a suitable benzoic acid derivative.[8]
Q2: I am getting a low yield in my reaction of a benzoic acid with methanesulfonyl chloride. What are the key parameters to optimize?
Low yields in this sulfonylation reaction are a common issue. The following parameters are critical for optimization:
-
Reaction Temperature: The temperature needs to be carefully controlled. For the reaction between ethyl 4-aminobenzoate and methanesulfonyl chloride, the addition of the sulfonyl chloride is carried out at 0°C, followed by stirring at room temperature.[1] In other systems, temperatures between 30°C and 70°C have been found to be optimal.[2] Lower temperatures can lead to very long reaction times, while excessively high temperatures may cause hydrolysis of the sulfonyl chloride and promote side reactions.[2]
-
Reaction Time: The optimal reaction time can vary. For some reactions, one hour at room temperature after the initial addition is sufficient.[1] In other cases, longer reaction times of up to 5 hours may be necessary to maximize the yield.[2] It is advisable to monitor the reaction progress using techniques like TLC or HPLC to determine the optimal time.
-
Molar Ratio of Reactants: The stoichiometry of the reactants is crucial. An excess of the methanesulfonyl chloride is often used to ensure complete conversion of the benzoic acid derivative. However, a large excess should be avoided as it can lead to the formation of by-products and complicate purification.
Q3: What are some common side reactions to be aware of during the synthesis of methylsulfonyl benzoates?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid, especially at elevated temperatures.[2] This not only consumes the reagent but also introduces an acidic impurity that can complicate the reaction and work-up.
-
Formation of Sulfonic Anhydrides: In the presence of a base like pyridine, methanesulfonyl chloride can react with the carboxylate to form a mixed sulfonic-carboxylic anhydride. While this can be a reactive intermediate, it can also lead to other undesired products.
-
Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it can compete with the benzoic acid and react with the methanesulfonyl chloride.
-
Dimerization or Polymerization: Under certain conditions, especially with highly reactive starting materials, side reactions leading to dimers or oligomers can occur.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The reaction is sluggish or does not go to completion.
Possible Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated for the reaction to proceed efficiently.
-
Solution: Ensure you are using an appropriate base (e.g., pyridine, triethylamine) to deprotonate the carboxylic acid and form the more nucleophilic carboxylate. The choice of base and its stoichiometry are critical.
-
-
Low Reaction Temperature: As mentioned, low temperatures can significantly slow down the reaction rate.[2]
-
Solution: Gradually increase the reaction temperature while monitoring for any decomposition or side product formation. A temperature range of 30-70°C is often a good starting point for optimization.[2]
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent in which all reactants are soluble. Dichloromethane is a common choice for reactions involving methanesulfonyl chloride.[1] For less soluble compounds, solvents like DMF or acetonitrile might be necessary, but be mindful of their potential reactivity.
-
Experimental Workflow: Optimizing Reaction Temperature
Caption: A workflow for optimizing the reaction temperature.
Problem 2: The product is contaminated with a significant amount of starting material.
Possible Causes and Solutions:
-
Insufficient Methanesulfonyl Chloride: An inadequate amount of the sulfonating agent will result in incomplete conversion.
-
Solution: Use a slight excess (e.g., 1.1-1.5 equivalents) of methanesulfonyl chloride. Perform a small-scale trial to determine the optimal excess for your specific substrate.
-
-
Deactivation of Methanesulfonyl Chloride: Moisture in the reaction setup can hydrolyze the methanesulfonyl chloride.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
-
Problem 3: The formation of an unexpected, highly polar by-product is observed.
Possible Cause and Solution:
-
Hydrolysis of the Product: The methylsulfonyl benzoate product itself might be susceptible to hydrolysis under the reaction or work-up conditions, especially if the reaction mixture becomes acidic or basic and contains water.
-
Solution: During the work-up, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid, followed by a brine wash to remove water. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale and Potential Issues |
| Temperature | 0°C to 70°C | Substrate-dependent. Low temperatures slow the reaction; high temperatures can cause reagent decomposition and side reactions.[1][2] |
| Reaction Time | 1 to 5 hours | Monitor by TLC/HPLC for completion. Prolonged times can lead to product degradation.[1][2] |
| Molar Ratio (MsCl:Benzoic Acid) | 1.1:1 to 1.5:1 | A slight excess of MsCl drives the reaction to completion. A large excess complicates purification. |
| Solvent | Dichloromethane, Pyridine | Must be anhydrous and inert to the reactants.[1] |
| Base | Pyridine, Triethylamine | Activates the carboxylic acid. Stoichiometry is important.[1] |
Problem 4: Difficulty in purifying the final product.
Possible Causes and Solutions:
-
Presence of Triphenylphosphine Oxide (in Mitsunobu reactions): A common by-product of the Mitsunobu reaction that can be challenging to remove.
-
Solution: Several strategies can be employed:
-
Chromatography: Careful column chromatography can separate the product from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated from the reaction mixture by adding a non-polar solvent like hexane or ether.
-
Use of Polymer-Bound Reagents: Using a polymer-bound triphenylphosphine allows for easy removal of the phosphine oxide by filtration.[6]
-
-
-
Residual Starting Materials or Reagents: Unreacted starting materials or excess reagents can co-elute with the product during chromatography.
-
Solution: Optimize the reaction stoichiometry to minimize unreacted starting materials. Quench any excess reactive reagents during the work-up. For example, a small amount of an amine can be added to quench excess methanesulfonyl chloride.
-
Logical Relationship: Troubleshooting Purification
Caption: A decision-making diagram for troubleshooting product purification.
References
-
PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064. Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. INIS-IAEA. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
-
Butcher, J. W. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints. Retrieved from [Link]
-
Brewster, J. H., & Ciotti, C. J. (1955). Aroylation by Mesyl Chloride-Carboxylic Acid Mixtures in Pyridine. Synthesis of Depside Derivatives. Journal of the American Chemical Society, 77(23), 6214–6215. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
-
National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN109866753A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
- Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Chemistry LibreTexts. (2021). 10.3: Converting an Alcohol to a Sulfonate Ester. Retrieved from [Link]
-
ResearchGate. (2014). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]
-
YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. Retrieved from [Link]
-
YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
- Google Patents. (n.d.). US7285678B2 - Purification of 2-nitro-4-methylsulphonylbenzoic acid.
-
University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
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- 5. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Technical Support Center: Synthesis and Handling of Sulfonyl Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonyl compound synthesis. As a Senior Application Scientist, I understand that while sulfonyl groups are indispensable in modern chemistry, their synthesis can be fraught with challenges related to stability and decomposition. This guide is structured to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to help you navigate these challenges effectively.
The Challenge of Sulfonyl Compound Stability
The sulfur atom in a sulfonyl group (R-SO₂-X) exists in a high oxidation state (+6), making it a potent electrophile. This inherent reactivity is a double-edged sword: it's what makes sulfonyl compounds excellent intermediates, protecting groups, and leaving groups, but it also renders them susceptible to various decomposition pathways. Understanding these pathways is the first step toward prevention.
Section 1: Sulfonyl Halides (The Reactive Precursors)
Sulfonyl halides, particularly sulfonyl chlorides (R-SO₂-Cl), are the workhorses for introducing the sulfonyl moiety. Their high reactivity, however, makes them prone to degradation.
Frequently Asked Questions (FAQs): Sulfonyl Halides
Q: Why is my sulfonyl chloride decomposing upon storage?
A: The primary culprit is hydrolysis.[1][2] Sulfonyl chlorides are highly sensitive to moisture, reacting with water to form the corresponding and often unreactive sulfonic acid (R-SO₃H).[1][2][3] This can happen with exposure to atmospheric humidity, or from residual water in solvents.[1]
Q: What are the signs of sulfonyl chloride decomposition?
A: Visual signs include fuming upon opening the bottle (release of HCl gas from hydrolysis) or clumping of the solid.[1] Spectroscopic analysis (e.g., ¹H NMR) might show the appearance of new peaks corresponding to the sulfonic acid.
Q: Are sulfonyl fluorides more stable than sulfonyl chlorides?
A: Yes, significantly. The S-F bond is stronger than the S-Cl bond, making sulfonyl fluorides less susceptible to hydrolysis and having better shelf stability.[3][4] However, this also means they are less reactive, which might require harsher reaction conditions. For particularly unstable systems, like certain heteroaromatic sulfonyl halides, switching from a chloride to a fluoride is a recommended strategy.[4][5][6]
Troubleshooting Guide: Sulfonyl Halide Reactions
Problem 1: My sulfonylation reaction is low-yielding or fails completely, and my starting amine/alcohol is recovered.
-
Possible Cause A: Decomposed Sulfonyl Chloride. Your sulfonyl chloride may have hydrolyzed to sulfonic acid prior to the reaction.[2]
-
Possible Cause B: Inappropriate Base. The choice of base is critical. While a base is needed to scavenge the HCl byproduct, some bases can cause side reactions.
Problem 2: I'm observing significant byproduct formation in my reaction with a pyridine derivative.
-
Possible Cause: C-Sulfonylation Side Reaction. With certain activated substrates like 4-alkylpyridines, C-sulfonylation can compete with the desired O- or N-sulfonylation.[7] This is thought to proceed through an initial N-sulfonylation that activates the picolyl C-H bonds.[7]
Problem 3: My product seems to decompose during aqueous workup.
-
Possible Cause: Hydrolysis of the Product. If your product still contains a sulfonyl chloride moiety, or if the newly formed sulfonamide or sulfonate ester is labile, it can hydrolyze during workup.
-
Recommended Solution: Minimize contact time with the aqueous phase. Use cold water or brine for washes and extract the product into an organic solvent as quickly as possible.[8]
-
Section 2: Sulfonamides (The Robust Protectors)
Sulfonamides are known for their high stability, making them excellent protecting groups for amines.[9] However, this same stability can make their cleavage challenging, and they are not entirely immune to decomposition.
Frequently Asked Questions (FAQs): Sulfonamides
Q: What makes sulfonamides so stable?
A: The sulfonamide bond (S-N) is strong. The electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, making it less basic and nucleophilic. This is why the N-H proton of a primary or secondary sulfonamide is acidic.[9]
Q: Under what conditions do sulfonamides decompose?
A: While robust, sulfonamides can be cleaved under harsh acidic or reductive conditions.[9] Photolytic cleavage using UV light has also been reported.[10] Certain sulfonamides can also undergo hydrolytic cleavage, which can be catalyzed by materials like ceria nanostructures or influenced by pH.[11][12][13]
Q: Does the "R" group of the sulfonyl moiety affect stability?
A: Absolutely. Sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups (like nitrobenzenesulfonyl, "nosyl") are more susceptible to nucleophilic attack and are thus easier to cleave.[9][13] Conversely, those with electron-donating groups (like p-toluenesulfonyl, "tosyl") are more robust.[9][13]
Troubleshooting Guide: Sulfonamide Synthesis & Cleavage
Problem 1: I am trying to deprotect my tosyl-protected amine, but the reaction is not working.
-
Possible Cause: Insufficiently Harsh Conditions. Tosylamides are notoriously stable and require strong conditions for cleavage.[9]
-
Recommended Solution: Standard conditions often involve strong acids (like HBr in acetic acid) or dissolving metal reductions (like sodium in liquid ammonia). These conditions are not always compatible with other functional groups. Re-evaluate if a more labile protecting group, like a nosyl or a carbamate (e.g., Boc, Cbz), would have been a better choice in the synthetic design.
-
Problem 2: My sulfonamide-containing molecule is degrading under acidic conditions.
-
Possible Cause: Hydrolytic Cleavage. While generally more stable in neutral to alkaline conditions, sulfonamides are more susceptible to hydrolysis under acidic conditions.[12][13] The reaction involves cleavage of the S-N, C-N, or C-S bonds.[12]
-
Recommended Solution: If possible, avoid prolonged exposure to strong acids. If an acidic step is necessary, perform it at the lowest possible temperature and for the shortest duration. Buffer the reaction medium if the chemistry allows.
-
Section 3: Sulfonic Esters (The Versatile Leaving Groups)
Sulfonic esters, such as tosylates (-OTs) and mesylates (-OMs), are among the best leaving groups in organic chemistry because their corresponding anions are highly stabilized by resonance.[14] This makes them critical for substitution and elimination reactions.
Frequently Asked Questions (FAQs): Sulfonic Esters
Q: Why are tosylates and mesylates better leaving groups than hydroxides?
A: The hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group. By converting an alcohol to a tosylate or mesylate, you are turning the hydroxyl into a group whose conjugate acid (p-toluenesulfonic acid or methanesulfonic acid) is very strong. This means the resulting anion is a very weak base and thus a very stable, or "good," leaving group.[15]
Q: My tosylation/mesylation reaction is not going to completion.
A: This can be due to several factors, including steric hindrance at the alcohol, decomposition of the sulfonyl chloride, or an inappropriate base. The reaction involves the alcohol acting as a nucleophile towards the sulfonyl chloride.[15]
Q: Are there stability differences between different sulfonic esters?
A: Yes. The stability of sulfonic esters can be tuned by changing the alcohol portion, which is useful when using them as protecting groups for sulfonic acids. For instance, phenyl (Ph) esters show high stability to nucleophiles, while neopentyl (Neo) esters are stable to base but cleaved by strong acid.[16]
Troubleshooting Guide: Reactions of Sulfonic Esters
Problem 1: I am getting elimination products when I want substitution.
-
Possible Cause: Steric Hindrance and/or Basic Nucleophile. Secondary and tertiary sulfonic esters are prone to E2 elimination, especially with sterically bulky or strongly basic nucleophiles.
-
Recommended Solution: To favor Sₙ2 substitution, use a less hindered substrate (if possible), a non-basic nucleophile (e.g., NaN₃, NaCN), and a polar aprotic solvent (e.g., DMF, DMSO). To favor elimination, use a strong, non-nucleophilic base like DBU or a bulky base like potassium tert-butoxide.
-
Problem 2: My sulfonic ester is decomposing on the silica gel column.
-
Possible Cause: Acidity of Silica Gel. Silica gel is acidic and can promote the decomposition of sensitive substrates. The lone pairs on the sulfonate oxygens can coordinate to the acidic silica surface, facilitating undesired reactions.
-
Recommended Solution:
-
Neutralize the Silica: You can often prevent decomposition by using silica gel that has been neutralized with a base, such as triethylamine. This is typically done by adding ~1% triethylamine to the eluent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica.
-
-
Section 4: General Protocols & Data
Protocol Spotlight: General Anhydrous Sulfonylation of an Alcohol
This protocol outlines a standard procedure for converting an alcohol to a sulfonate ester under anhydrous conditions to minimize decomposition of the sulfonyl chloride.
-
Preparation: Oven-dry all glassware (round-bottom flask, stir bar, dropping funnel) overnight and assemble hot. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: Dissolve the alcohol (1.0 equiv) and a non-nucleophilic base such as pyridine or triethylamine (1.2-1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Addition: Cool the solution to 0 °C in an ice bath. Dissolve the sulfonyl chloride (e.g., tosyl chloride or mesyl chloride, 1.1-1.2 equiv) in a minimal amount of anhydrous solvent and add it dropwise to the alcohol solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by the slow addition of cold water or saturated aqueous NH₄Cl. Separate the organic layer, wash sequentially with cold 1M HCl (to remove excess base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Summary: Stability of Sulfonate Ester Protecting Groups
The choice of ester group can be critical when a sulfonate needs to be protected. The following table summarizes the stability of various sulfonate esters to common reaction conditions.
| Protecting Group | Structure | NaI (Nucleophile) | Piperidine (Base) | NaN₃ (Hot Nucleophile) | NaOH (Base) | HBr (Acid) |
| Neopentyl (Neo) | R-SO₂-OCH₂C(CH₃)₃ | Stable | Stable | Partial Cleavage | Stable | Cleaved |
| Trifluoroethyl (TFE) | R-SO₂-OCH₂CF₃ | Stable | Stable | Partial Cleavage | Cleaved | Stable |
| Phenyl (Ph) | R-SO₂-OPh | Stable | Stable | Stable | Cleaved | Stable |
| Trichloroethyl (TCE) | R-SO₂-OCH₂CCl₃ | Stable | Reacts | Partial Cleavage | Cleaved | Stable |
| Hexafluoroisopropyl (HFIP) | R-SO₂-OCH(CF₃)₂ | Stable | Reacts | Reacts | Cleaved | Stable |
Data adapted from a study on sulfonate protecting groups, useful for selecting a group with complementary stability for a multi-step synthesis.[16]
Visualization of Key Processes
Troubleshooting Decomposition in a Sulfonylation Reaction
This decision tree can help diagnose the root cause of a failed or low-yielding sulfonylation reaction.
Caption: A decision tree for troubleshooting sulfonylation reactions.
Common Decomposition Pathway: Hydrolysis of a Sulfonyl Chloride
This diagram illustrates the nucleophilic attack of water on a sulfonyl chloride, the most common decomposition pathway.
Caption: The mechanism of sulfonyl chloride hydrolysis.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
-
Roberts, J. C., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4545–4551. Available at: [Link]
-
Henkel, T., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(45), e202300893. Available at: [Link]
-
D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883. Available at: [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. Retrieved from [Link]
-
Petrusevski, G., et al. (2014). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 53(1), 113-121. Available at: [Link]
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- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
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- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 9. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. m.youtube.com [m.youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
dealing with byproduct formation in Friedel-Crafts reactions of toluene derivatives.
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with byproduct formation when working with toluene and its derivatives. Here, we provide in-depth, experience-driven answers to common issues, helping you optimize your reactions for higher yields and purity.
Introduction: The Challenge of Selectivity with Toluene
Toluene, with its activating methyl group, is an excellent substrate for electrophilic aromatic substitution. However, this same reactivity presents significant challenges in controlling selectivity during Friedel-Crafts reactions. The primary hurdles include managing isomeric products (ortho, para, meta), preventing multiple additions to the aromatic ring (polysubstitution), and avoiding structural rearrangements of the electrophile. This guide will dissect these common problems and provide robust, mechanistically-grounded solutions.
Troubleshooting & FAQs: Navigating Common Byproducts
This section is structured to directly address the most frequent and frustrating side reactions encountered in the lab.
Issue 1: Polysubstitution — "My reaction won't stop at a single addition!"
Question: Why am I getting di- and tri-substituted products when I only want to add one alkyl group to my toluene?
Answer: This is the classic problem of polyalkylation. The root cause lies in the activating nature of the alkyl group you are adding. The initial product, an alkylated toluene (xylene), is more electron-rich and therefore more nucleophilic than the starting toluene.[1][2][3] This increased reactivity makes it a better substrate for the next electrophilic attack, leading to a cascade of further alkylations.[1][4]
-
Leverage Stoichiometry: The most straightforward, though not always sufficient, approach is to use a large excess of the aromatic substrate (toluene).[1][5] This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the more reactive monoalkylated product.
-
Control Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature decreases the overall reaction rate, giving you more control and disfavoring the subsequent, faster alkylation steps.[1]
-
Slower Addition: Add the alkylating agent dropwise or via syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant toluene.
-
-
The Superior Method: Acylation Followed by Reduction: The most reliable way to guarantee monosubstitution is to switch from Friedel-Crafts alkylation to acylation.[1][2]
-
Why it Works: The acyl group (R-C=O) is strongly electron-withdrawing and deactivates the aromatic ring towards further electrophilic attack.[2][3][6] This deactivation effectively shuts down the reaction after the first substitution.[2][6]
-
The Second Step: The resulting ketone can then be easily reduced to the desired alkyl group using standard methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[2][7]
-
The following diagram illustrates the decision-making process and the two synthetic routes.
Caption: Comparison of direct alkylation vs. the acylation-reduction pathway.
Issue 2: Carbocation Rearrangement — "The wrong alkyl group is on my ring!"
Question: I used 1-chloropropane to make n-propyltoluene, but my main product is isopropyltoluene. What happened?
Answer: You have encountered a carbocation rearrangement. This is a very common issue in Friedel-Crafts alkylation when using primary alkyl halides with more than two carbons.[5][8][9] The Lewis acid (e.g., AlCl₃) helps form a primary carbocation, which is highly unstable.[10][11] This carbocation will rapidly rearrange via a 1,2-hydride shift to form a more stable secondary carbocation before it has a chance to be attacked by the toluene ring.[8][10][12]
Caption: Carbocation rearrangement during the alkylation of toluene with 1-chloropropane.
The solution here is the same as for preventing polysubstitution: use Friedel-Crafts acylation followed by reduction . The acylium ion (R-C≡O⁺) formed during acylation is resonance-stabilized and does not undergo rearrangement.[8][13] This allows you to install the desired carbon skeleton as a ketone, which you can then reduce to the linear alkyl chain.[7]
Issue 3: Isomer Control — "My ortho/para ratio is not what I expected."
Question: The methyl group on toluene is an ortho, para-director, but I'm getting a significant amount of the meta isomer, especially at higher temperatures. Why?
Answer: This is a classic case of thermodynamic versus kinetic control. Friedel-Crafts alkylations can be reversible, especially at higher temperatures in the presence of a strong Lewis acid and a proton source (like HCl byproduct).[7][14][15]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C), the reaction is under kinetic control. The products that form fastest are favored. For toluene, the ortho and para positions are electronically activated, leading to a faster rate of attack and their formation as the major products.[16][17]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., >25°C), the reaction becomes reversible.[17] The initially formed kinetic products (ortho and para xylenes) can undergo dealkylation and re-alkylation.[14][16] Over time, the reaction mixture equilibrates to the most thermodynamically stable isomer. Due to steric hindrance between the adjacent methyl groups, ortho-xylene is the least stable. Meta-xylene is often the most stable isomer, leading to its enrichment at higher temperatures or longer reaction times.[16][17][18]
-
Maintain Low Temperatures: To favor the kinetically preferred ortho and para products, run the reaction at 0°C or below.[18][19]
-
Choose the Right Catalyst: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) are less likely to promote the reverse dealkylation reaction than very strong ones like AlCl₃.[20]
-
Favor the Para Product with Acylation: In Friedel-Crafts acylation, the bulkiness of the electrophile-catalyst complex often leads to a strong preference for substitution at the sterically less hindered para position.[18][19][20] For example, the acylation of toluene with acetyl chloride almost exclusively yields p-methylacetophenone.[18][20]
The choice of Lewis acid can significantly impact the isomer distribution in Friedel-Crafts reactions.
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ortho- | meta- | para- |
| AlCl₃ | Toluene | Room Temp | 29 | 2% | 1% | 97% |
| FeCl₃ | Toluene | Room Temp | 24 | 2% | 1% | 97% |
| Data from a study on the acetylation of toluene with acetyl halides.[20] |
Experimental Protocols
Protocol 1: High-Selectivity Friedel-Crafts Acylation of Toluene
This protocol is designed to produce 4-methylacetophenone with minimal byproduct formation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (anhydrous)
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice, Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).[21][22] Ensure all glassware is oven-dried.[23]
-
Catalyst Suspension: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.[21][23]
-
Electrophile Formation: In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Addition: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5-10°C. The reaction is exothermic.[22][23][24]
-
Substrate Addition: After the initial addition is complete, add a solution of toluene (1.0 equivalent) in dichloromethane dropwise from the funnel over 30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0°C and very carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-methylacetophenone.
Protocol 2: Clemmensen Reduction of 4-Methylacetophenone
This protocol converts the ketone product from Protocol 1 into 4-ethyltoluene.
Materials:
-
4-Methylacetophenone
-
Zinc Amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene (for extraction)
Procedure:
-
Prepare Amalgam: Prepare zinc amalgam by stirring granulated zinc (10 eq.) with a 5% aqueous solution of mercury(II) chloride for 10-15 minutes. Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the zinc amalgam, 4-methylacetophenone (1 eq.), and concentrated HCl.[21]
-
Reflux: Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Periodically add more concentrated HCl to maintain a strongly acidic environment.[1][21]
-
Workup: After cooling, transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with fresh toluene.
-
Washing and Isolation: Combine the organic layers and wash with water, followed by saturated NaHCO₃ solution. Dry over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to obtain 4-ethyltoluene.[1][21]
References
-
Friedel–Crafts reaction. Wikipedia. [Online] Available at: [Link]
-
Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry]. Gauth. [Online] Available at: [Link]
-
FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry. [Online] Available at: [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Online] Available at: [Link]
-
Why Friedel Craft Methylation of Toluene is Abnormal? Science Mania. [Online] Available at: [Link]
-
Poly-substitution products are observed in friedel crafts alkylation but... Filo. [Online] Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Online] Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Chemistry LibreTexts. [Online] Available at: [Link]
-
What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Quora. [Online] Available at: [Link]
-
Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates. ACS Publications. [Online] Available at: [Link]
-
friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Online] Available at: [Link]
-
Does rearrangement occur in Friedel Crafts alkylation or not?. Chemistry Stack Exchange. [Online] Available at: [Link]
-
Friedel–Crafts reaction. L.S.College, Muzaffarpur. [Online] Available at: [Link]
-
Friedel-Crafts alkylation reaction with rearrangement. YouTube. [Online] Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. [Online] Available at: [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Online] Available at: [Link]
-
Friedel Crafts reaction/Acylation of toluene.. YouTube. [Online] Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. [Online] Available at: [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Online] Available at: [Link]
-
Friedel-Crafts Alkylation of Toluene as a Parallel Reaction in Propylene Dimerization. SciELO. [Online] Available at: [Link]
-
How does toluene react at higher temperatures and why?. Chemistry Stack Exchange. [Online] Available at: [Link]
-
Friedel-Crafts Acylation of Toluene. Scribd. [Online] Available at: [Link]
-
Dynamics and the Regiochemistry of Nitration of Toluene. ResearchGate. [Online] Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College. [Online] Available at: [Link]
-
Friedel-Crafts alkylation of anisole and its comparison with toluene. ACS Publications. [Online] Available at: [Link]
-
Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan. ACS Publications. [Online] Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2. YouTube. [Online] Available at: [Link]
Sources
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Technical Support Center: Catalyst Selection for Efficient Esterification of Hindered Benzoic Acids
Welcome to the Technical Support Center for catalyst selection in the esterification of sterically hindered benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this demanding transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of esterifying sterically encumbered substrates and achieve high yields.
Introduction: The Challenge of Steric Hindrance
Esterification is a fundamental reaction in organic synthesis. However, when the carboxylic acid, the alcohol, or both, are sterically hindered, traditional methods like the Fischer-Speier esterification often prove ineffective, leading to low yields or requiring harsh conditions that are incompatible with sensitive functional groups.[1][2] This guide focuses on robust catalytic systems designed to overcome these steric challenges.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q1: I am attempting to esterify a hindered benzoic acid with a primary alcohol using standard Fischer-Speier conditions (e.g., refluxing in the alcohol with a strong acid catalyst like H₂SO₄), but I am observing very low conversion. What is the likely cause and what should I do?
A1: The primary issue is likely the severe steric hindrance around the carboxylic acid group, which impedes the approach of the alcohol nucleophile, even a relatively small primary one. The Fischer esterification is a reversible reaction, and the high activation energy required to overcome the steric barrier in hindered substrates slows the forward reaction to a crawl.[3][4]
Troubleshooting Steps:
-
Switch to a Milder, More Powerful Catalytic System: For sterically demanding substrates, methods that activate the carboxylic acid more effectively under milder conditions are necessary. The Steglich esterification , utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective alternative.[1][5] This method avoids the harsh acidic conditions and high temperatures of the Fischer-Speier method.[2]
-
Consider the Yamaguchi Esterification for Extremely Hindered Systems: If the Steglich esterification still provides unsatisfactory yields, the Yamaguchi esterification is an even more potent choice.[6][7] This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of DMAP.[8][9] It is particularly effective for the synthesis of highly functionalized esters and macrolactones.[7]
Q2: I tried the Steglich esterification for my hindered benzoic acid, but the main product I'm isolating is an N-acylurea byproduct. What went wrong?
A2: The formation of an N-acylurea byproduct indicates that the highly reactive O-acylisourea intermediate, formed from the reaction of your benzoic acid and DCC, is undergoing an intramolecular rearrangement before the alcohol can intercept it.[1][5] This is a common issue when the nucleophile (the alcohol) is not reactive enough or is present in too low a concentration.
Troubleshooting Steps:
-
Increase the Amount of DMAP: DMAP is a crucial catalyst in the Steglich esterification. It acts as a potent nucleophile that intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium intermediate, often called the "active ester".[1] This active ester is more reactive towards the alcohol and is not prone to the N-acylurea rearrangement. Increasing the catalytic loading of DMAP can accelerate the formation of the active ester and favor the desired reaction pathway.
-
Ensure Anhydrous Conditions: Water can compete with the alcohol as a nucleophile and can also hydrolyze the intermediates. Ensure all your reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Check the Purity of Your Reagents: Impurities in the carboxylic acid, alcohol, or DCC can lead to side reactions. Use freshly purified reagents for best results.
Q3: My Yamaguchi esterification is giving me a complex mixture of products and a low yield of the desired ester. What are the critical parameters to control?
A3: The Yamaguchi esterification is a powerful but sensitive reaction. The formation of a complex product mixture often points to issues with the reaction setup, reagent stoichiometry, or the purity of the starting materials.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions are Essential: The mixed anhydride intermediate is highly sensitive to moisture. Ensure your glassware is oven-dried, and all solvents and reagents are anhydrous. The reaction should be performed under a dry, inert atmosphere.
-
Order of Addition is Critical: The classical Yamaguchi procedure is a two-step, one-pot reaction.[10] First, the carboxylic acid is reacted with 2,4,6-trichlorobenzoyl chloride (TCBC) and a tertiary amine base (like triethylamine) to form the mixed anhydride. The alcohol and DMAP are then added in a second step. Adding all reagents at once can lead to side reactions.
-
Use High-Purity Reagents: The purity of TCBC and DMAP is critical for the success of the reaction. Use freshly opened or purified reagents.
-
Solvent Choice Matters: Aprotic solvents such as toluene, tetrahydrofuran (THF), or dichloromethane (DCM) are typically used.[6] The choice of solvent can influence the reaction rate and solubility of the intermediates. Toluene is often a good starting point.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using coupling agents like DCC (in Steglich) or TCBC (in Yamaguchi) over traditional acid catalysis for hindered benzoic acids?
A1: The main advantages are:
-
Milder Reaction Conditions: These methods operate at or below room temperature and under neutral pH conditions, which is crucial for substrates with acid-labile functional groups.[1][2]
-
Higher Yields for Hindered Substrates: They are specifically designed to overcome steric hindrance by forming highly reactive intermediates, leading to significantly better yields than Fischer esterification for challenging substrates.[6][7]
-
Broad Substrate Scope: They are compatible with a wide range of functional groups.[6]
Q2: Are there any "greener" or more sustainable catalyst options for the esterification of hindered benzoic acids?
A2: Yes, research is ongoing in this area. Some promising options include:
-
Solid-supported Acid Catalysts: These are heterogeneous catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15) or silica, which can be easily recovered and reused, reducing waste.[11][12][13] While they may still require elevated temperatures, they avoid the use of corrosive soluble acids.
-
Organocatalysts: Certain organic molecules can act as catalysts. For example, some Brønsted acids and sulfoxide-based organocatalysts have been shown to be effective for esterification under milder conditions.[14][15]
-
Enzyme-based Catalysts: Lipases can be used for esterification, offering high selectivity and mild reaction conditions. However, their application for highly hindered substrates may be limited.[16]
Q3: Can I use a Lewis acid catalyst for the esterification of a hindered benzoic acid?
A3: Yes, certain Lewis acids can be effective. For example, scandium(III) triflate has been used as a catalyst for Fischer-type esterifications.[17] More recently, moisture-tolerant zirconium complexes have been developed that can catalyze esterification efficiently, even in the presence of some water.[18] These can be a good alternative if you want to avoid strong Brønsted acids or multi-step coupling procedures.
Q4: When should I choose the Yamaguchi esterification over the Steglich esterification?
A4: The Yamaguchi esterification is generally considered more powerful for exceptionally hindered substrates where the Steglich method may still give low yields.[6][7] It is also the method of choice for macrolactonization (intramolecular esterification to form large rings).[10] However, the Steglich protocol is often sufficient for moderately hindered systems and uses more readily available and less expensive reagents.
Experimental Protocols & Data
Protocol 1: General Procedure for Steglich Esterification
This protocol provides a general guideline for the esterification of a hindered benzoic acid with an alcohol using DCC and DMAP.[1]
Materials:
-
Hindered Benzoic Acid (1.0 eq)
-
Alcohol (1.0-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.05-0.10 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hindered benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of DCC: Add DCC (1.1 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Quenching and Filtration: Upon completion, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by column chromatography or distillation as needed.
Protocol 2: General Procedure for Yamaguchi Esterification
This protocol outlines a general procedure for the esterification of a hindered benzoic acid via the Yamaguchi method.[6][7]
Materials:
-
Hindered Benzoic Acid (1.0 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
2,4,6-Trichlorobenzoyl chloride (TCBC) (1.0 eq)
-
Anhydrous Toluene or THF
-
Alcohol (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (1.2 eq)
Procedure:
-
Mixed Anhydride Formation: In a dry, inert atmosphere flask, dissolve the hindered benzoic acid (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) and stir the mixture at room temperature for 1-2 hours.
-
Ester Formation: In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene. Add this solution to the mixed anhydride solution from step 1. Stir the reaction at room temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Table 1: Comparison of Common Catalytic Systems for Hindered Esterification
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Reflux in alcohol with H₂SO₄ or TsOH | Simple, inexpensive reagents | Harsh conditions, often low yield for hindered substrates, reversible[4][17] |
| Steglich | DCC, cat. DMAP, DCM, 0 °C to RT | Mild conditions, good for acid-sensitive substrates, good yields for many hindered systems[1][5] | DCC is an allergen, DCU byproduct can be difficult to remove, potential for N-acylurea formation[2] |
| Yamaguchi | 1. TCBC, Et₃N 2. Alcohol, DMAP | Very mild conditions, excellent for highly hindered substrates and macrolactonization[6][7] | More expensive reagents, requires strict anhydrous conditions, multi-step one-pot procedure[10] |
| Solid Acid Catalysts | e.g., Amberlyst-15, reflux | Reusable catalyst, simplified work-up | May require high temperatures, lower activity than homogeneous catalysts for very hindered substrates[11][13] |
| Lewis Acids | e.g., Sc(OTf)₃, Zr-complexes | Can be highly active, some are moisture-tolerant | Can be expensive, may not be as general as coupling agent methods[17][18] |
Visualizations
Diagram 1: Decision Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting an appropriate catalyst system.
Diagram 2: Simplified Catalytic Cycle of Steglich Esterification
Caption: The catalytic cycle of the Steglich esterification highlighting key intermediates.
References
- Benchchem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
- Alfa Chemistry. (n.d.). Yamaguchi Esterification.
- Organic Chemistry Portal. (n.d.). Yamaguchi Esterification.
- Wikipedia. (n.d.). Yamaguchi esterification.
- Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- National Institutes of Health (NIH). (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- RSC Publishing. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
- MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant.
- DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Quora. (2018). The esterification in a basic medium is not possible. Why?.
- International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- RSC Publishing. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl.
- Benchchem. (n.d.). troubleshooting low yield in Methyl benzilate esterification.
- ACS Publications. (2020). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- ResearchGate. (n.d.). Esterification via immobilized enzyme solid support catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digital.csic.es [digital.csic.es]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. ijstr.org [ijstr.org]
- 14. Ester synthesis by esterification [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Thermal Stability of Sulfonyl-Containing Intermediates
Welcome to the Technical Support Center for managing thermal stability issues with sulfonyl-containing intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely handling and utilizing these versatile yet potentially hazardous compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with sulfonyl-containing intermediates. The question-and-answer format is designed to help you quickly identify and resolve common challenges.
Q1: My reaction is showing an unexpectedly high exotherm after adding a sulfonylating agent. What is happening and what should I do?
A1: An unexpected exotherm is a critical safety concern and can be indicative of a potential runaway reaction.[1][2] Sulfonyl-containing compounds, particularly sulfonyl azides and some highly reactive sulfonyl chlorides, can undergo rapid and highly exothermic decomposition.[3][4]
Immediate Actions:
-
Stop the addition of any further reagents.
-
Ensure adequate cooling is applied. If the exotherm is not controllable with your current setup, prepare an ice bath for emergency cooling.
-
If the reaction temperature continues to rise uncontrollably, evacuate the area and alert safety personnel.
Root Cause Analysis and Prevention:
-
Inherent Instability: The sulfonyl group, especially when attached to an azide or a small, electron-withdrawing group, can be inherently unstable. Sulfonyl azides, for instance, have a high energetic yield upon decomposition.[3][4]
-
Reaction Conditions: The rate of addition of the sulfonylating agent may be too fast, not allowing for efficient heat dissipation. The reaction concentration might also be too high.
-
Impurities: The presence of impurities can sometimes catalyze decomposition. For example, impurities in sulfonyl azide preparations have been linked to increased impact sensitivity.[3]
Preventative Measures:
-
Thermal Hazard Assessment: Before scaling up any reaction involving a new sulfonyl-containing intermediate, it is crucial to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[3][5] These analyses will help determine the onset temperature of decomposition and the energy released.
-
Controlled Addition: Add the sulfonylating agent slowly and monitor the internal temperature of the reaction mixture closely.
-
Dilution: Running the reaction at a lower concentration can help to manage the heat generated.
-
Proper Cooling: Ensure your cooling system is adequate for the scale of the reaction and the potential exotherm.
Q2: I am observing significant degradation of my desired product, which contains a sulfonyl group. How can I improve its stability?
A2: Degradation of sulfonyl-containing products can occur through several pathways, including hydrolysis, thermal decomposition, or reaction with other components in the mixture.
Troubleshooting Steps:
-
Identify the Degradation Pathway:
-
Hydrolysis: Sulfonyl chlorides are particularly susceptible to hydrolysis, which can be catalyzed by moisture or basic conditions, yielding the corresponding sulfonic acid.[6]
-
Thermal Decomposition: As discussed, elevated temperatures can lead to decomposition. Key decomposition pathways for heteroaromatic sulfonyl chlorides include formal SO2 extrusion and hydrolysis by trace water.[7]
-
Incompatibility with Other Reagents: Check for potential side reactions with other reagents or solvents in your mixture.
-
-
Analytical Investigation:
Mitigation Strategies:
-
Control Moisture: If hydrolysis is suspected, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: If your compound is sensitive to acid or base, maintain the pH of the reaction mixture within a stable range.
-
Substituent Effects: The stability of sulfonyl-containing compounds is influenced by the electronic properties of their substituents. Electron-donating groups can sometimes increase stability.[12][13] Consider if modifying the structure of your intermediate is a viable option.
Q3: My results are inconsistent when using a sulfonyl chloride from different batches. What could be the cause?
A3: Inconsistent results with different batches of a sulfonyl chloride can often be traced back to variations in purity and the presence of degradation products.
Potential Causes and Solutions:
-
Hydrolysis: As sulfonyl chlorides are moisture-sensitive, improper storage or handling can lead to hydrolysis, forming the corresponding sulfonic acid.[6] This will reduce the effective concentration of the active reagent.
-
Decomposition: Over time, especially if not stored correctly, sulfonyl chlorides can decompose.
-
Solution: Purchase fresh reagents when possible and perform a quality control check (e.g., NMR or titration) to determine the purity of each new batch.
-
-
Presence of Impurities from Synthesis: The manufacturing process can sometimes leave residual impurities that may affect the reaction.
-
Solution: If you suspect impurities, you may need to purify the sulfonyl chloride before use, for example, by distillation or recrystallization.
-
Frequently Asked Questions (FAQs)
What are the primary thermal hazards associated with sulfonyl-containing intermediates?
The primary thermal hazard is the potential for rapid, exothermic decomposition, which can lead to a runaway reaction.[1][2] This is particularly true for sulfonyl azides, which are known to be highly energetic.[3][4] The decomposition can be triggered by heat, friction, or impact.[17] The rapid release of energy and gas can cause a dangerous increase in temperature and pressure within the reaction vessel.
How do I properly store sulfonyl-containing intermediates?
Proper storage is crucial for both safety and maintaining the integrity of the compound.[14][15][16]
-
Sulfonyl Chlorides: Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.[14] Using a desiccator is recommended.
-
Sulfonyl Azides: These should be handled with extreme care. Store in a cool, dark place, and avoid friction and impact.[18] It is often recommended to prepare them in solution and use them immediately without isolation.[3]
-
General Guidelines: Always refer to the Safety Data Sheet (SDS) for specific storage recommendations for each compound.[16] Containers should be clearly labeled and dated upon receipt and opening.[14]
What analytical techniques are recommended for assessing the thermal stability of these intermediates?
Several thermal analysis techniques are essential for evaluating the thermal hazards of sulfonyl-containing intermediates:[19][20]
-
Differential Scanning Calorimetry (DSC): This is a primary screening tool to determine the onset temperature of decomposition and the heat of decomposition (ΔHD).[3][5][19][21] It requires only a small amount of sample.
-
Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature, which can help identify decomposition temperatures and the mass loss associated with them.[19][20]
-
Accelerating Rate Calorimetry (ARC): ARC provides more quantitative data on the heat and pressure generated during decomposition under adiabatic conditions, which is crucial for assessing runaway reaction potential.[3][5]
| Technique | Information Provided | Typical Application |
| DSC | Onset temperature, heat of decomposition | Initial thermal hazard screening |
| TGA | Decomposition temperature, mass loss | Assessing thermal stability and decomposition behavior |
| ARC | Time-to-maximum rate, pressure data | In-depth runaway reaction hazard assessment |
How does the chemical structure of a sulfonyl-containing intermediate affect its thermal stability?
The stability of sulfonyl-containing intermediates is significantly influenced by their molecular structure:
-
Functional Group: The group attached to the sulfonyl moiety is critical. Sulfonyl azides are generally more energetic and less stable than sulfonyl chlorides.[3][4] Sulfonyl fluorides are typically more stable than the corresponding chlorides.[6][22][23]
-
Substituents on an Aromatic Ring: The electronic nature of substituents on an aryl sulfonyl compound can affect stability. Electron-donating groups can increase the stability of certain intermediates.[12][13]
-
Steric Hindrance: Bulky groups near the sulfonyl moiety can sometimes sterically hinder decomposition pathways, leading to increased stability.
What are the common decomposition pathways for sulfonyl-containing intermediates?
Common decomposition pathways include:
-
SO₂ Extrusion: This is a characteristic decomposition pathway for certain heteroaromatic sulfonyl chlorides.[7]
-
Hydrolysis: Sulfonyl halides can react with water to form sulfonic acids.[6]
-
Reaction with Nucleophiles: Sulfonyl chlorides readily react with nucleophiles like amines and alcohols to form sulfonamides and sulfonate esters, respectively.[6]
-
Formation of Sulfenes: Alkanesulfonyl chlorides with α-hydrogens can form highly reactive sulfene intermediates in the presence of a base.[6]
Experimental Protocols
Protocol: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability of a new sulfonyl-containing intermediate.
Objective: To determine the onset temperature (Tonset) and enthalpy of decomposition (ΔHD) of a sulfonyl-containing intermediate.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure DSC pans (or pans appropriate for the sample)
-
Sulfonyl-containing intermediate sample (typically 1-5 mg)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample into a DSC pan.
-
Hermetically seal the pan. For samples that may generate gas upon decomposition, high-pressure pans are recommended to prevent energy loss from gas evolution.[3]
-
-
Instrument Setup:
-
Set the DSC purge gas to nitrogen at a flow rate of 20-50 mL/min.
-
Equilibrate the DSC cell at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature (e.g., 350 °C) at a constant heating rate (a typical rate for screening is 2-10 °C/min).[3]
-
-
Data Analysis:
-
Plot the heat flow (W/g) as a function of temperature (°C).
-
Determine the onset temperature (Tonset) of any exothermic event. This is typically determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHD) in J/g or kJ/mol.
-
Interpretation of Results:
-
A low Tonset indicates poor thermal stability.
-
A large ΔHD (typically > 100 J/g) suggests a high potential for a thermal runaway.
Visualizations
Troubleshooting Workflow for Unexpected Exotherms
Caption: Workflow for responding to an unexpected exotherm.
Key Factors Influencing Thermal Stability
Caption: Factors influencing the thermal stability of sulfonyl intermediates.
References
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (2019). Organic Process Research & Development. [Link]
-
Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC. NIH. [Link]
-
Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC. NIH. [Link]
-
Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. ResearchGate. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. [Link]
-
Substituent effect of sulfonyl group on desulfonylative cross-coupling... ResearchGate. [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. PubMed Central. [Link]
-
Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. ResearchGate. [Link]
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. [Link]
-
Strategies for the Safe Handling of Sulfonic Acid. Capital Resin Corporation. [Link]
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Scilit. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
Effect of sulfonyl substituents. ResearchGate. [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress. [Link]
-
Runaway reactions, case studies, lessons learned. ARIA. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. [Link]
-
Planning protection measures against runaway reactions using criticality classes. ResearchGate. [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE. [Link]
-
Case Studies of Incidents in Runaway Reactions and Emergency Relief. ResearchGate. [Link]
-
Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry. [Link]
-
Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. LinkedIn. [Link]
-
Chemical Handling and Storage. Iowa State University Environmental Health and Safety. [Link]
-
Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive. [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]
-
Developments in Methods of Analysis for Naphthalene Sulfonates. PubMed. [Link]
-
Safe handling of hazardous drugs - PMC. PubMed Central. [Link]
-
Sulfonyl Chlorides. YouTube. [Link]
-
Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. ResearchGate. [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
-
Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. MDPI. [Link]
-
SOP For Storage, Handling and Transport Of Hazardous Chemical. PharmaState Academy. [Link]
-
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Royal Society of Chemistry. [Link]
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identifying unknown peaks in the NMR spectrum of synthesized Methyl 2-methyl-4-(methylsulfonyl)benzoate
Introduction for the Researcher
This guide is designed to serve as a practical resource for identifying unexpected signals in the ¹H and ¹³C NMR spectra of Methyl 2-methyl-4-(methylsulfonyl)benzoate. As chemists, we understand that even carefully planned reactions can yield unexpected results. The appearance of unknown peaks in an NMR spectrum is a common challenge that can arise from residual solvents, unreacted starting materials, reaction byproducts, or contaminants.
This document provides a systematic, question-and-answer-based approach to troubleshoot your spectrum. We will begin by establishing a baseline with the expected spectral data for the target compound and then progress through a logical workflow to identify the source of anomalous peaks, from simple contaminants to complex structural isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for my target compound, this compound?
The structure with expected proton (¹H) and carbon (¹³C) environments is shown below:
Figure 1: Structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Group | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| H³ / C³ | Aromatic C-H | ~8.15 | d | 1H | ~128 |
| H⁵ / C⁵ | Aromatic C-H | ~7.95 | dd | 1H | ~129 |
| H⁶ / C⁶ | Aromatic C-H | ~7.85 | d | 1H | ~131 |
| - | Aromatic C¹ | - | - | - | ~130 |
| - | Aromatic C² | - | - | - | ~140 |
| - | Aromatic C⁴ | - | - | - | ~145 |
| O-CH₃ | Methoxy | ~3.95 | s | 3H | ~52.5 |
| Ar-CH₃ | Aryl Methyl | ~2.65 | s | 3H | ~21.5 |
| S-CH₃ | Sulfonyl Methyl | ~3.10 | s | 3H | ~44.5 |
| C=O | Carbonyl | - | - | - | ~166 |
Rationale: These predictions are based on known substituent effects. The electron-withdrawing sulfonyl (-SO₂CH₃) and ester (-COOCH₃) groups will shift the aromatic protons downfield (to a higher ppm value). The methylsulfonyl protons typically appear as a singlet around 3.1 ppm.[1][2] The ester methyl group is expected around 3.9 ppm, and the aromatic methyl group will be the most upfield of the singlets, around 2.6 ppm.[3][4]
Q2: My ¹H NMR spectrum shows extra singlets that I can't assign. What are the likely sources?
A2: Unassigned singlets are often due to common, easily identifiable contaminants or residual reagents. Before considering more complex byproducts, rule out these simple sources.
1. Residual Solvents: Solvents used during reaction workup or purification (e.g., column chromatography) are the most common culprits.
Table 2: Common Residual Solvents in ¹H NMR (CDCl₃)
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05 (s), 4.12 (q), 1.26 (t) | - |
| Dichloromethane (DCM) | 5.30 | s |
| Hexane / Pentane | ~0.9 (t), ~1.3 (m) | - |
| Diethyl Ether | 3.48 (q), 1.21 (t) | - |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m |
Troubleshooting: If you suspect a solvent, co-spot your sample with the suspected solvent on a TLC plate. To remove volatile solvents, dissolve your sample in a low-boiling-point solvent like dichloromethane, re-concentrate it on a rotary evaporator, and then place it under high vacuum for an extended period.[5]
2. Water (H₂O): Water appears as a singlet (often broad) with a variable chemical shift, typically between 1.5 and 2.5 ppm in CDCl₃. Its position is highly dependent on sample concentration and temperature.
Troubleshooting Protocol: The D₂O Shake This is a definitive test to confirm the presence of exchangeable protons like O-H (water, alcohols) or N-H.
-
Acquire Initial Spectrum: Run the standard ¹H NMR of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to your NMR tube.
-
Shake Vigorously: Cap the tube and shake it for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Run the ¹H NMR again. The peak corresponding to water (or any other exchangeable proton) will significantly decrease in intensity or disappear entirely.[5]
3. Unreacted Starting Materials or Intermediates: The most common synthesis route to aryl sulfones is the oxidation of the corresponding thioether.[6][7] This introduces two likely impurities:
-
Methyl 2-methyl-4-(methylthio)benzoate (Thioether Starting Material): The -SCH₃ protons would appear as a sharp singlet around 2.5 ppm .
-
Methyl 2-methyl-4-(methylsulfinyl)benzoate (Sulfoxide Intermediate): The -S(O)CH₃ protons would appear as a singlet around 2.7 ppm .
If your reaction did not go to completion, or if the oxidation was incomplete, you will see these peaks. Check your reaction progress by TLC or LC-MS to confirm.
Q3: The aromatic region of my spectrum (7.8-8.2 ppm) is more complicated than the expected three signals. What could this indicate?
A3: A complex aromatic region strongly suggests the presence of isomeric byproducts . The directing effects of the substituents on the aromatic ring during synthesis can sometimes lead to the formation of isomers.
For example, if the sulfonation or a related step is not perfectly regioselective, you could form other isomers such as:
-
Methyl 3-methyl-4-(methylsulfonyl)benzoate
-
Methyl 2-methyl-5-(methylsulfonyl)benzoate
These isomers have different substitution patterns and therefore different symmetries. This results in unique sets of aromatic protons with different chemical shifts and coupling constants (J-values), leading to an overlap of multiple patterns in the aromatic region of the spectrum.
Troubleshooting:
-
High-Field NMR: Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 400 MHz) can help resolve overlapping multiplets.
-
2D COSY NMR: This experiment is essential for determining which protons are coupled (i.e., adjacent to each other). For your target compound, you expect to see a correlation between H⁵ and H⁶. An isomeric byproduct would show a different set of correlations.
Q4: I've ruled out common contaminants and isomers, but still have significant unknown peaks. What are my next steps for structural elucidation?
A4: When simple analysis is insufficient, a systematic approach using advanced spectroscopic techniques is required. This workflow can help you definitively identify the structure of an unknown impurity.[8]
Figure 2: Systematic workflow for identifying unknown peaks.
Breakdown of Advanced Techniques:
-
Mass Spectrometry (MS): The single most important piece of data for an unknown is its molecular weight. An LC-MS analysis can separate the impurity from your main product and provide this information. High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it provides a highly accurate mass that can be used to predict the molecular formula.[8]
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It's invaluable for tracing out the connectivity of protons in the aromatic ring or any aliphatic side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment creates a 2D plot correlating each proton signal with the signal of the carbon it is directly attached to. It's a fast and definitive way to assign carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, it would show a correlation from the O-CH₃ protons to the carbonyl carbon (C=O), confirming the ester functionality.
-
By combining the molecular formula from HRMS with the connectivity information from 2D NMR, you can piece together the complete structure of the unknown compound with a very high degree of confidence.
References
-
Rapport BIPM-2018/04: Internal Standard Reference Data for qNMR: Dimethyl sulfone. (2018). Bureau International des Poids et Mesures. [Link]
-
Canadian Journal of Chemistry. (1973). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. [Link]
-
Abraham, R. J., et al. (2011). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 49(11), 721-730. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Chegg.com. (2019). Solved NMR spectra of methyl benzoate and methyl. [Link]
-
Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses. [Link]
-
Royal Society of Chemistry. (2012). Supporting Information: Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
PubChem. Methyl 4-(methylsulfonyl)benzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). Methyl benzoate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Wikipedia. Sulfone. [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]
-
SpectraBase. Methyl 2-methyl benzoate. Wiley. [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]
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- 5. Troubleshooting [chem.rochester.edu]
- 6. Sulfone - Wikipedia [en.wikipedia.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. sgs.com [sgs.com]
Technical Support Center: Green Chemistry Approaches to the Purification of Methyl 2-methyl-4-(methylsulfonyl)benzoate
An Application Scientist's Guide to Minimizing Solvent Waste
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the purification of Methyl 2-methyl-4-(methylsulfonyl)benzoate while adhering to the principles of green chemistry. As Senior Application Scientists, we understand that robust purification is critical, but so is the imperative to reduce our environmental footprint. This resource provides in-depth, field-proven insights into minimizing solvent waste through intelligent experimental design and troubleshooting.
The core philosophy of green chemistry is to prevent waste rather than treating it after it's created.[1][2] In pharmaceutical development, purification steps are often a major source of solvent waste.[3] By implementing greener strategies, we can achieve high product purity, improve process efficiency, reduce costs, and enhance laboratory safety.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound, and how do they compare in terms of solvent waste?
The two primary methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography.
-
Recrystallization is often the greener choice when applicable. It is a technique used to purify crude solid products by dissolving them in a hot solvent and allowing the pure compound to crystallize as the solution cools, leaving impurities behind.[5][6] Its efficiency in minimizing waste depends heavily on selecting a solvent where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5][6][7]
-
Flash Column Chromatography is a highly effective but typically more solvent-intensive technique.[8] It separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture).[9] While it can offer superior separation for complex mixtures, it can generate significant solvent waste if not optimized.[8]
Q2: How do I select the best solvent system for the recrystallization of this compound to minimize waste?
Proper solvent selection is the most critical step for a successful and green recrystallization.[5][10] The goal is to use the absolute minimum amount of solvent necessary.
The Ideal Recrystallization Solvent:
-
High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.[6][7]
-
Low-Temperature Insolubility: The compound should be insoluble or sparingly soluble in the same solvent when cold.[5][6]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor).
-
Inertness: The solvent must not react with the compound.[6]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[6]
A good starting point is to test small amounts of your crude product in various solvents like ethanol, ethyl acetate, or toluene, considering the "like dissolves like" principle.[10] Given the structure of this compound (an ester with a sulfone group), moderately polar solvents are likely candidates.
Q3: What are the most effective strategies for reducing solvent consumption in flash column chromatography?
Optimizing your flash chromatography method can dramatically reduce solvent waste by 40-50% or more.[8]
-
Method Development with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool. Before running a column, identify a solvent system that provides good separation and an Rf value for your target compound between 0.15 and 0.35.[9][11]
-
Use Step Gradients: Instead of a long, linear gradient, a step gradient based on TLC data can significantly reduce solvent usage by quickly eluting impurities and then using a stronger solvent system for the target compound.[8]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading.[11][12] This involves pre-adsorbing your crude material onto a small amount of silica gel. This technique often leads to sharper bands and better separation, allowing for the use of a smaller column and thus less solvent.[8][9]
-
Choose the Right Column Size: Do not use a column that is larger than necessary. The amount of silica should be appropriate for the amount of crude material being purified. A common rule of thumb is a 30:1 to 50:1 ratio of silica to crude sample by weight.
Q4: Are there greener alternative purification techniques to consider?
Yes, several advanced techniques are gaining traction in the pharmaceutical industry to reduce reliance on traditional solvents.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful chromatographic technique that uses supercritical CO2 as the primary mobile phase, often with a small amount of co-solvent like methanol. This dramatically reduces the consumption of organic solvents, making it a much greener alternative to HPLC.[3]
-
Solvent-Free or Solid-State Reactions: The greenest approach is to design syntheses that produce the product in high purity, minimizing the need for extensive purification.[2]
Troubleshooting and Experimental Guides
This section provides detailed protocols with an emphasis on minimizing solvent waste.
Protocol 1: Waste-Minimized Recrystallization
This protocol is designed to maximize yield and purity while using the minimum required solvent volume.
Step-by-Step Methodology:
-
Solvent Screening (Microscale):
-
Place a few milligrams of your crude this compound into several small test tubes.
-
Add a few drops of a candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at this stage.[5]
-
Gently heat the tubes in a water bath. A suitable solvent will dissolve the compound completely at an elevated temperature.[6]
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a large number of crystals.
-
-
Dissolution:
-
Place the bulk of your crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise from a pipette while heating the flask with stirring (e.g., on a hot plate).
-
Add just enough hot solvent to fully dissolve the solid. Adding excess solvent is a common mistake that reduces yield and increases waste.[5]
-
-
Cooling & Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.[5]
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Collection & Washing:
Protocol 2: Solvent-Efficient Flash Column Chromatography
This protocol leverages TLC data to create an efficient purification method.
Step-by-Step Methodology:
-
TLC Method Development:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a test solvent system (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent polarity until the Rf of your target compound is approximately 0.2-0.3, and there is clear separation from impurities.[12]
-
-
Column Packing:
-
Select the smallest possible column that can effectively separate your sample amount.
-
Pack the column using the optimized mobile phase from your TLC analysis. Ensure a homogenous, bubble-free packing.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of your packed column. This method prevents band broadening and improves separation, reducing the total solvent volume needed.[8][11]
-
-
Elution and Fraction Collection:
-
Begin elution with your optimized mobile phase.
-
If using a gradient, start with a less polar solvent system to elute non-polar impurities, then switch to the optimized mobile phase to collect your product. This prevents unnecessary solvent use at the beginning of the run.[9][12]
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Data Presentation & Visualization
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Safety/Environmental Notes |
| Hexane/Heptane | 69 / 98 | 0.1 | Non-polar. Neurotoxic and environmentally persistent. Use heptane as a less toxic alternative where possible. |
| Toluene | 111 | 2.4 | Aromatic solvent. Can be a good choice for recrystallizing moderately polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Common ester solvent, good for both chromatography and recrystallization. Relatively low toxicity. |
| Acetone | 56 | 5.1 | A more polar alternative to ethyl acetate with similar selectivity.[13] |
| Isopropanol | 82 | 3.9 | A common alcohol for recrystallization. |
| Ethanol | 78 | 4.3 | A greener solvent alternative to methanol.[1][2] |
| Water | 100 | 10.2 | The greenest solvent, but often not suitable for organic compounds unless they have highly polar functional groups.[14] |
Table 2: Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution (Waste Minimization Focus) |
| Low recovery from recrystallization | Too much solvent was used; Compound has some solubility in cold solvent. | Re-evaporate some solvent from the mother liquor and re-cool to recover more product. For future runs, use the absolute minimum of hot solvent. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the compound; Cooling was too rapid. | Use a lower-boiling point solvent. Ensure cooling is slow and undisturbed. |
| Poor separation in column chromatography | Incorrect mobile phase polarity; Column was overloaded. | Re-optimize the mobile phase with TLC. Use a smaller sample load or a slightly larger column. |
| Product elutes too quickly (High Rf) | Mobile phase is too polar. | Reduce the polarity of the mobile phase (e.g., increase the hexane:ethyl acetate ratio).[15] |
| Product won't elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[15] |
Diagram 1: Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Williamson, K. L. (1974). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 51(9), 614. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review. ResearchGate. [Link]
-
Green Chemistry Approaches for the Purification of Pharmaceuticals. ResearchGate. [Link]
-
Tips for achieving greener, safer flash chromatography. Biotage. [Link]
-
Principles of green chemistry: Advancing pharma sustainability. Pharma Manufacturing. [Link]
-
Green Chemistry Pharmaceutical Industry. Syrris. [Link]
-
12 Principles of Green Chemistry and How They Apply to Pharma R&D. LinkedIn. [Link]
-
How to improve efficiency on flash chromatography. Reddit. [Link]
-
Methyl 4-(methylsulfonyl)benzoate. PubChem, National Institutes of Health. [Link]
-
General methods for flash chromatography using disposable columns. PMC, National Institutes of Health. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Methyl 4-bromo-2-(methylsulfonyl)benzoate. PubChem, National Institutes of Health. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc.. [Link]
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. [Link]
- Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.
-
Methyl 2-methoxy-4-(methylsulfonyl)benzoate. Chemsrc. [Link]
-
Preparation of Methyl Benzoate. University of Missouri–St. Louis. [Link]
- Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
-
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. PubChem, National Institutes of Health. [Link]
-
Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap. [Link]
-
(2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). PubChem, National Institutes of Health. [Link]
-
Methyl 2-(benzoyloxy)benzoate. ResearchGate. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 3. researchgate.net [researchgate.net]
- 4. syrris.com [syrris.com]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. mt.com [mt.com]
- 8. biotage.com [biotage.com]
- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sorbtech.com [sorbtech.com]
- 12. Purification [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized Methyl 2-methyl-4-(methylsulfonyl)benzoate
In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl 2-methyl-4-(methylsulfonyl)benzoate, a key building block in the synthesis of various active compounds, is no exception. Its impurity profile can significantly influence the downstream reaction yields, and more critically, the safety and quality of the final active pharmaceutical ingredient (API).[1][2][3]
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore an optimized reversed-phase HPLC (RP-HPLC) method, compare it with alternative analytical techniques—namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and provide the supporting experimental frameworks to guide researchers in selecting the most appropriate methodology for their specific analytical challenges.
The Central Role of HPLC in Purity Determination
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5] For a molecule like this compound, which possesses a strong UV-active chromophore (the benzene ring), RP-HPLC with UV detection is the presumptive method of choice.
The core principle involves separating the analyte from its potential impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The causality behind this choice is rooted in the molecule's structure: the aromatic ring and methyl ester group impart significant hydrophobic character, making it well-suited for retention and separation on a C18 column.
Potential Impurities in Synthesis
To develop a robust, stability-indicating HPLC method, one must first understand the potential impurities. Based on common synthetic routes for similar aromatic sulfones and benzoates, impurities could include:[6][7]
-
Starting Materials: Unreacted 2-methyl-4-(methylsulfonyl)benzoic acid or its precursors.
-
By-products: Isomers or products from side-reactions, such as compounds from incomplete oxidation of a thioether precursor.
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
A successful HPLC method must be able to resolve the main analyte peak from all these potential impurities.[8][9]
Comparative Analysis of Analytical Techniques
While HPLC is a powerful tool, it is not the only option. A comprehensive analytical strategy often involves orthogonal methods to ensure a complete picture of the sample's purity.[10] Here, we compare HPLC with GC and qNMR.
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Data Summary: Method Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis. The table below summarizes the key performance characteristics of each method for the purity determination of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity.[4] | Separation based on volatility and polarity.[4] | Intrinsic quantitative response of nuclei in a magnetic field.[11] |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard). | Absolute (determines purity without a specific reference standard of the analyte).[12][13] |
| Selectivity | Good for separating closely related structures and isomers.[5] | High selectivity based on column chemistry; may require derivatization for polar impurities.[14] | Excellent for structural elucidation and identification of impurities.[2] |
| Sensitivity | High (typically ppm levels). | Very high (can detect trace level impurities, ppb levels), especially for volatile compounds.[2] | Moderate (typically requires mg of sample).[2] |
| Sample Prep | Simple dissolution in a suitable solvent. | Dissolution; may require derivatization to increase volatility.[14] | Precise weighing of sample and internal standard.[15] |
| Limitations | May not detect impurities without a UV chromophore. Overestimates purity by not detecting water or inorganic impurities.[12] | Analyte must be thermally stable and volatile. The sulfone group may pose stability challenges at high temperatures. | Lower sensitivity than chromatographic methods; peak overlap can complicate analysis.[10] |
Experimental Protocols & Methodologies
Trustworthiness in analytical science is built on detailed, reproducible protocols. The following sections provide step-by-step methodologies for each discussed technique.
Workflow for HPLC Purity Determination
The logical flow for determining purity via HPLC involves careful planning, execution, and data interpretation, including system suitability checks to ensure the validity of the results.[16]
Protocol 1: Optimized RP-HPLC Method
This method is designed to provide robust separation of the main analyte from key potential impurities.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV/PDA detector.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
-
-
Reagent & Sample Preparation:
-
Mobile Phase: Prepare the Acetonitrile:Water mixture. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of the Standard Solution. The %RSD for the peak area and retention time should be ≤ 2.0%.[16]
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
-
Calculation of Purity:
-
Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Comparative GC-FID Method
This method is suitable for detecting volatile or semi-volatile impurities. Given the analyte is a methyl ester, it is amenable to GC analysis.[14]
-
Instrumentation & Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 260 °C, hold for 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate.
-
Sample Solution: Dissolve ~20 mg of the sample in 10 mL of solvent.
-
-
Analysis & Calculation:
-
Inject the sample and record the chromatogram.
-
Calculate purity using area percent normalization, similar to the HPLC method.
-
Protocol 3: Comparative Quantitative NMR (qNMR) Method
qNMR provides an absolute measure of purity and is an excellent orthogonal technique.[10][12] The internal standard method is most common.
-
Instrumentation & Reagents:
-
NMR Spectrometer: 400 MHz or higher, equipped for quantitative measurements.
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Internal Standard: A certified internal standard with known purity that does not have signals overlapping with the analyte. Maleic acid or 1,4-bis(trimethylsilyl)benzene are common choices.
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized this compound sample into a clean vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Calculation of Purity:
-
The purity of the analyte (x) is calculated using the following formula, which relates the integrated signal areas to the known properties of the analyte and the internal standard (cal).[15]
-
Purityₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * Purity_cal
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
W: Weight
-
Purity_cal: Purity of the internal standard
-
-
Conclusion and Recommendation
For routine quality control and purity assessment of This compound , the validated RP-HPLC method stands out as the most practical, sensitive, and reliable technique. Its ability to separate a wide range of potential non-volatile impurities makes it indispensable for release testing in a regulated environment.[5][17]
However, a multi-faceted approach provides the highest degree of confidence. GC analysis should be employed as a complementary technique, specifically for the detection of residual solvents and other volatile impurities that HPLC might miss.[4] For the characterization of primary reference standards or in cases where an absolute purity value is required without reliance on a specific analyte standard, qNMR is unparalleled .[12][13] Its orthogonal nature provides a powerful cross-validation of chromatographic results.
Ultimately, the choice of method should be guided by the specific analytical objective, the stage of drug development, and the regulatory requirements. By understanding the strengths and limitations of each technique presented in this guide, researchers and scientists can build a robust and scientifically sound analytical strategy to ensure the quality and safety of their synthesized intermediates.
References
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. Available at: [Link]
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Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Available at: [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd.. Available at: [Link]
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Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. Available at: [Link]
- Šlais, K., & Krejčí, M. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
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High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (2020). Restek Resource Hub. Available at: [Link]
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Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (2017). Journal of AOAC INTERNATIONAL. Available at: [Link]
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An Alternative Method to Isolate Pharmaceutical Intermediates. (2020). Organic Process Research & Development. Available at: [Link]
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Murata, T. (1977). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. Journal of Lipid Research. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. Available at: [Link]
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Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]
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An Effective Approach to HPLC Method Development. Onyx Scientific. Available at: [Link]
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The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. Available at: [Link]
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QNMR – a modern alternative to HPLC. Almac Group. Available at: [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. Available at: [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
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A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Quick Company. Available at: [Link]
- Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
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Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed. Available at: [Link]
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Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. Available at: [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]
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Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Patsnap. Available at: [Link]
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HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]
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Methyl 2-(Aminosulfonylmethyl)benzoate, min 98% (HPLC)(N), 25 grams. CP Lab Safety. Available at: [Link]
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. Google Patents.
-
Synthesis of Methyl Benzoate Lab. (2020). YouTube. Available at: [Link]
-
RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Available at: [Link]
-
Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. Available at: [Link]
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(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. (2023). ResearchGate. Available at: [Link]
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A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2010). PMC - NIH. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). IJPSR. Available at: [Link]
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A Comparative Guide to the Herbicidal Activity of Methylsulfonyl Benzoic Acid Derivatives
This guide provides an in-depth comparison of the herbicidal activity of various methylsulfonyl benzoic acid derivatives, a cornerstone of modern weed management. We will delve into the fundamental mechanism of action shared by these compounds, explore the structure-activity relationships that dictate their potency and selectivity, and present comparative data for key derivatives. Furthermore, this guide furnishes detailed experimental protocols for researchers to validate and expand upon these findings in their own work.
Introduction: The Significance of Sulfonylurea Herbicides
Derivatives of methylsulfonyl benzoic acid belong predominantly to the sulfonylurea (SU) class of herbicides, one of the most successful and widely used groups of agrochemicals.[1] Their commercial success is attributed to several key advantages: high efficacy at exceptionally low application rates, broad-spectrum weed control, good crop selectivity, and low mammalian toxicity.[2][3] These compounds are systemic, being readily absorbed by both the roots and foliage of plants and translocated to the growing points, ensuring comprehensive action against targeted weeds.[4][5]
The defining characteristic of these herbicides is their specific mode of action: the inhibition of the acetolactate synthase (ALS) enzyme.[6] This enzyme is critical for plant life but absent in animals, which is a primary reason for the favorable toxicological profile of these compounds.[7][8]
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
The herbicidal power of methylsulfonyl benzoic acid derivatives stems from their ability to disrupt the biosynthesis of essential branched-chain amino acids: valine, leucine, and isoleucine.[1][9] These amino acids are fundamental building blocks for proteins, and their absence halts cell division and overall plant growth.[10]
The key regulatory enzyme in this biosynthetic pathway is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[4][6] Sulfonylurea herbicides are potent, non-competitive inhibitors of this enzyme.[5] They bind to a site on the enzyme away from the active site, inducing a conformational change that prevents the enzyme from catalyzing its reaction.[5] This inhibition leads to a rapid cessation of plant growth, followed by characteristic injury symptoms such as chlorosis (yellowing), purplish discoloration, and eventual necrosis of the growing points over several days to weeks.[4][11]
Caption: Mechanism of action for sulfonylurea herbicides.
Structure-Activity Relationships (SAR)
The herbicidal activity of a sulfonylurea compound is profoundly influenced by the nature of the substituents on its core structure. The general structure consists of an aryl or alkyl sulfonyl group, a urea bridge, and a heterocyclic ring (typically a pyrimidine or triazine).[12][13]
Caption: General chemical structure of a sulfonylurea herbicide.
Key SAR insights include:
-
Aryl Group : Substituents on the phenyl ring attached to the sulfonyl group are critical. An ortho-substituent, such as a methyl or chloro group, is generally required for high activity. This is the "methylsulfonyl benzoic acid" component that defines this sub-class.
-
Urea Bridge : The integrity of the sulfonylurea bridge is essential for binding to the ALS enzyme. Modifications here often lead to a significant loss of activity.[2]
-
Heterocyclic Ring : The nature and substitution pattern on the heterocyclic ring (pyrimidine or triazine) are primary determinants of herbicidal potency and crop selectivity.[12][14] Selectivity often arises from the crop's ability to rapidly metabolize the herbicide into inactive forms, a process heavily influenced by the heterocyclic moiety.[10][15]
Comparative Analysis of Key Derivatives
While hundreds of sulfonylurea derivatives exist, this guide will compare two prominent examples, Nicosulfuron and Trifloxysulfuron , with Imazamox , an imidazolinone herbicide that shares the same ALS-inhibiting mode of action.[1][16] This comparison highlights how different chemical scaffolds targeting the same enzyme can result in varied weed control spectrums and application rates.
| Herbicide | Chemical Class | Primary Target Weeds | Typical Application Rate (g a.i./ha) | Selectivity Notes |
| Nicosulfuron | Sulfonylurea | Annual and perennial grasses (e.g., Sorghum halepense, Elymus repens), some broadleaf weeds.[11] | 30 - 60 | Excellent selectivity in corn, which rapidly metabolizes the compound.[11][15] |
| Trifloxysulfuron | Sulfonylurea | Broadleaf weeds and sedges (e.g., Acanthospermum hispidum, Alternanthera tenella).[17] | ~22 - 42 | Used in sugarcane and cotton; can show low efficacy on certain grasses like Digitaria horizontalis.[17][18] |
| Imazamox | Imidazolinone | Broad-spectrum control of grasses and broadleaf weeds.[16][19] | 35 - 53 (converted from 0.031-0.047 lb ae/acre) | Used in various cropping systems, including Clearfield® crops which are tolerant to imidazolinones.[16][20] |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are essential for evaluating herbicidal activity.
Protocol 1: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the ALS enzyme extracted from a target plant species.
Rationale: This method provides a direct measure of a compound's potency at the target site, independent of factors like plant uptake or metabolism. It is a crucial first step in screening for potential herbicides.[2]
Methodology:
-
Enzyme Extraction:
-
Homogenize 50g of young leaf tissue (e.g., from pea, Pisum sativum) in 100 mL of cold extraction buffer (100 mM potassium phosphate pH 7.5, 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 10 mM cysteine).
-
Filter the homogenate through cheesecloth and centrifuge at 20,000 x g for 30 min at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Inhibition Assay:
-
Prepare a series of dilutions of the test herbicide (e.g., from 1 nM to 100 µM) in an appropriate solvent like DMSO.
-
In a microplate, combine 50 µL of the enzyme extract with 10 µL of the herbicide dilution (or solvent for control). Pre-incubate for 15 minutes.
-
Initiate the reaction by adding 40 µL of substrate solution (100 mM potassium phosphate pH 7.5, 20 mM sodium pyruvate, 5 mM MgCl₂, 1 mM thiamine pyrophosphate, 0.1 mM FAD).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Quantification:
-
Stop the reaction by adding 25 µL of 6N H₂SO₄. This also initiates the decarboxylation of acetolactate to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add 100 µL of a freshly prepared solution of 0.5% (w/v) creatine and 5% (w/v) α-naphthol in 2.5N NaOH.
-
Incubate at 60°C for 15 minutes to allow color development.
-
Measure the absorbance at 530 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the solvent control.
-
Plot percent inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Protocol 2: Whole-Plant Greenhouse Bioassay
This assay evaluates the herbicidal effect of a compound on whole plants under controlled conditions.
Rationale: This in vivo method provides data that is more representative of field performance, as it incorporates the compound's absorption, translocation, and metabolism within the plant.[14]
Caption: Workflow for a whole-plant greenhouse bioassay.
Methodology:
-
Plant Cultivation:
-
Sow seeds of target weed species (e.g., barnyard grass, Echinochloa crus-galli; pigweed, Amaranthus retroflexus) and a crop species (e.g., corn, Zea mays) in pots containing a standard potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
-
Herbicide Application:
-
Prepare stock solutions of the test compounds and dilute them to create a range of application rates (e.g., 0, 10, 25, 50, 100 g a.i./ha). Include a positive control (a commercial standard) and a negative control (formulation blank without active ingredient).
-
Apply the herbicide solutions as a post-emergence foliar spray using a calibrated track sprayer to ensure uniform coverage.
-
-
Evaluation:
-
Return the treated plants to the greenhouse.
-
Visually assess herbicidal injury at set time points (e.g., 7, 14, and 21 days after treatment) using a 0% (no effect) to 100% (complete plant death) rating scale.
-
At the end of the experiment (e.g., 21 days), harvest the above-ground biomass for each pot.
-
-
Data Analysis:
-
Dry the harvested biomass in an oven at 70°C until a constant weight is achieved.
-
Calculate the percent reduction in fresh or dry weight compared to the untreated control.
-
Use the data to calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).
-
Conclusion
Methylsulfonyl benzoic acid derivatives, particularly within the sulfonylurea class, are highly effective herbicides due to their specific inhibition of the ALS enzyme. Their herbicidal activity is a complex interplay of their affinity for the target enzyme and whole-plant factors like uptake and metabolism, all of which are dictated by their specific chemical structures. Nicosulfuron and Trifloxysulfuron exemplify the diverse weed control spectrums achievable within this class, while comparison with Imazamox underscores the broader principle of ALS inhibition as a premier strategy for weed management. The standardized protocols provided herein offer a robust framework for the continued discovery and optimization of new herbicidal candidates in this vital chemical family.
References
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UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms.
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BASF Agricultural Solutions. Imazamox Active Herbicide: Broad-Spectrum Weed Control.
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Wikipedia. Sulfonylurea.
-
Duggleby, R. G., & Pang, S. S. (2000). An introduction to ALS-inhibiting herbicides. PubMed.
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Wang, J., Li, Z., et al. (2005). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science.
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Principles of Weed Control. 16.4 Herbicides that Inhibit ALS.
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Feng, L., Shao, L., et al. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities.
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ISK. NICOSULFURON.
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UMN Extension. Amino acid synthesis inhibitor herbicides.
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Liu, C. L., et al. (2012). Synthesis and herbicidal activity of novel sulfonylureas containing 1,2,4-triazolinone moiety. European Journal of Medicinal Chemistry.
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CDMS.net. Imazamox 120SL.
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Sinobio Chemistry. (2024). What Is Nicosulfuron And How Does It Work As A Herbicide?
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Semantic Scholar. Structure-activity relationships for a new family of sulfonylurea herbicides.
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AgChemAccess. Nicosulfuron - Herbicide.
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da Silva, J., et al. (2022). Quantitative structure-activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives. New Journal of Chemistry.
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ResearchGate. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives.
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National Center for Biotechnology Information. Imazamox. PubChem Compound Summary for CID 86137.
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Heben Pesticide. (2023). Nicosulfuron: An Efficient Herbicide for Maize Crops.
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POMAIS Agriculture. Imazamox 33g/L + Imazapyr 15g/L SL Herbicide.
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Wang, J., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. PubMed.
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Kaji, K., et al. (1995). Synthesis and Herbicidal Activity of Sulfonylureas; SL-950 and Its Related Compounds. Journal of the Pesticide Science Society of Japan.
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University of Hertfordshire. Trifloxysulfuron (Ref: CGA 292230). AERU.
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Mass.gov. Imazamox.
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University of Hertfordshire. Nicosulfuron (Ref: DPX V9360). AERU.
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Wang, M. Y., et al. (2013). Design, synthesis and herbicidal activity of novel sulfonylureas containing tetrahydrophthalimide substructure. Hecheng Huaxue.
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RSC Publishing. (2022). Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives.
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University of Hertfordshire. Trifloxysulfuron-sodium (Ref: CGA 362622). AERU.
-
NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors.
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Araldi, R., et al. (2001). Efficacy and selectivity of trifloxysulfuron-sodium/ametryne in the control of weeds in sugar cane fields. Planta Daninha.
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APVMA. (2003). Public Release Summary - Evaluation of the new active TRIFLOXYSULFURON SODIUM in the product ENVOKE HERBICIDE.
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Singh, S., & Singh, M. (2006). Suitable Adjuvant to Maximize Trifloxysulfuron Efficacy and Early Assessment of Herbicide Efficacy Using Chlorophyll Fluorescence. ASTM International.
-
Pulgar, A., et al. (2024). Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family. The Journal of Physical Chemistry A.
-
Chen, X., et al. (2021). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. National Institutes of Health.
-
MOA Technology. (2024). Excellent spring field trial results announced.
-
Wang, G., et al. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. PubMed.
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A Comparative Guide to the Spectroscopic Validation of Methyl 2-methyl-4-(methylsulfonyl)benzoate
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and preclinical progression. This guide provides an in-depth, comparative analysis of the spectroscopic methods used to validate the structure of Methyl 2-methyl-4-(methylsulfonyl)benzoate, a compound of interest in medicinal chemistry. By integrating predictive analysis with experimental data from a closely related analogue, we offer a comprehensive framework for researchers, scientists, and drug development professionals to approach structural elucidation with scientific rigor.
Introduction: The Imperative of Structural Integrity
This compound possesses a unique constellation of functional groups: a methyl ester, a methyl sulfone, and a substituted aromatic ring. Each of these moieties contributes to the molecule's overall physicochemical properties and, ultimately, its biological activity. Therefore, the precise placement of each substituent on the benzene ring is critical. Spectroscopic validation provides the empirical evidence required to confirm this arrangement, ensuring that subsequent biological and toxicological studies are conducted on the correct molecule.
This guide will systematically deconstruct the expected spectroscopic signature of this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). To ground our predictive analysis in experimental reality, we will draw comparisons with the known spectroscopic data of a structurally similar compound, Methyl 4-(methylsulfonyl)benzoate.
The Spectroscopic Validation Workflow
Caption: Overall workflow for spectroscopic validation.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the chemical shifts of aromatic protons and the characteristic shifts of the methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (H3) | ~8.1 | d | 1H | Ortho to the electron-withdrawing sulfonyl group, expected to be the most downfield aromatic proton. |
| Ar-H (H5) | ~7.9 | dd | 1H | Ortho to the electron-withdrawing ester group and meta to the sulfonyl group. |
| Ar-H (H6) | ~7.5 | d | 1H | Ortho to the methyl group and meta to the ester group. |
| -COOCH₃ | ~3.9 | s | 3H | Typical chemical shift for a methyl ester. |
| -SO₂CH₃ | ~3.1 | s | 3H | Characteristic chemical shift for a methyl sulfone. |
| Ar-CH₃ | ~2.6 | s | 3H | Typical chemical shift for a methyl group on an aromatic ring. |
Comparative ¹H NMR Data: Methyl 4-(methylsulfonyl)benzoate
For comparison, the experimental ¹H NMR data for Methyl 4-(methylsulfonyl)benzoate is presented below.
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H2, H6) | 7.83 | d | 2H |
| Ar-H (H3, H5) | 7.37 | d | 2H |
| -COOCH₃ | 3.9 (predicted) | s | 3H |
| -SO₂CH₃ | 3.04 | s | 3H |
The key difference in the predicted spectrum of our target molecule is the loss of symmetry in the aromatic region due to the presence of the 2-methyl group. This results in three distinct aromatic signals, as opposed to the two doublets observed for the symmetric Methyl 4-(methylsulfonyl)benzoate.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]
-
Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.[2]
-
Data Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Predicted ¹³C NMR Spectrum of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~166 | Typical chemical shift for an ester carbonyl carbon. |
| Ar-C (quaternary, C4) | ~142 | Attached to the electron-withdrawing sulfonyl group. |
| Ar-C (quaternary, C1) | ~139 | Attached to the ester group. |
| Ar-C (quaternary, C2) | ~135 | Attached to the methyl group. |
| Ar-C (CH, C6) | ~130 | |
| Ar-C (CH, C5) | ~128 | |
| Ar-C (CH, C3) | ~126 | |
| -COOCH₃ | ~52 | Typical chemical shift for a methyl ester carbon. |
| -SO₂CH₃ | ~44 | Characteristic chemical shift for a methyl sulfone carbon. |
| Ar-CH₃ | ~21 | Typical chemical shift for an aromatic methyl carbon. |
Comparative ¹³C NMR Data: Methyl 4-(methylsulfonyl)benzoate
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| Ar-C (quaternary, C4) | ~140 |
| Ar-C (quaternary, C1) | ~134 |
| Ar-C (CH, C2, C6) | ~130 |
| Ar-C (CH, C3, C5) | ~127 |
| -COOCH₃ | ~53 |
| -SO₂CH₃ | ~45 |
The introduction of the 2-methyl group in our target molecule is expected to result in more signals in the aromatic region of the ¹³C NMR spectrum due to the loss of symmetry.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]
-
Instrument Setup: The experiment is performed on a broadband probe of a 100 MHz (or higher, for a 400 MHz ¹H instrument) NMR spectrometer.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is run. A larger number of scans and a longer relaxation delay may be necessary to obtain signals for quaternary carbons.[3]
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3000-2850 | C-H (aliphatic) | Stretching |
| ~1720 | C=O (ester) | Stretching |
| ~1600, ~1475 | C=C (aromatic) | Stretching |
| ~1300, ~1150 | S=O (sulfone) | Asymmetric & Symmetric Stretching |
| ~1250 | C-O (ester) | Stretching |
Comparative FT-IR Data: Methyl 4-(methylsulfonyl)benzoate
The FT-IR spectrum of Methyl 4-(methylsulfonyl)benzoate would be expected to show very similar characteristic absorption bands for the ester and sulfone functional groups. Minor shifts in the fingerprint region (below 1500 cm⁻¹) would be anticipated due to the different substitution pattern on the aromatic ring.
Experimental Protocol for FT-IR
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[4]
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first.
-
Data Acquisition: The sample is placed in the infrared beam path, and the spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The expected molecular weight is 228.27 g/mol . The molecular ion peak should be observed at m/z = 228.
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺ at m/z = 197.
-
Loss of the methyl ester group (-COOCH₃): [M - 59]⁺ at m/z = 169.
-
Loss of the methylsulfonyl group (-SO₂CH₃): [M - 79]⁺ at m/z = 149.
-
Caption: Predicted fragmentation of the target molecule.
Comparative Mass Spectrometry Data: Methyl 4-(methylsulfonyl)benzoate
The mass spectrum of Methyl 4-(methylsulfonyl)benzoate (MW = 214.24 g/mol ) would show a molecular ion peak at m/z = 214 and similar fragmentation patterns involving the loss of the methoxy and methyl ester groups.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[5]
-
Instrument Setup: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion: A Unified Structural Hypothesis
The structural validation of this compound is achieved through the convergence of data from multiple spectroscopic techniques. ¹H and ¹³C NMR confirm the connectivity and chemical environments of the protons and carbons, respectively, with the predicted loss of symmetry in the aromatic region being a key diagnostic feature. FT-IR spectroscopy provides unequivocal evidence for the presence of the ester and sulfone functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural information through predictable fragmentation patterns. The comparative analysis with Methyl 4-(methylsulfonyl)benzoate further strengthens the assignments by highlighting the specific influence of the 2-methyl substituent. Together, these methods provide a robust and self-validating system for the unambiguous confirmation of the molecular structure.
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A Comparative Guide for Senior Application Scientists: Strategic Selection of Benzoyl Intermediates in Triketone Herbicide Synthesis
Abstract: The synthesis of triketone herbicides, a critical class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, relies on the strategic selection of substituted benzoyl intermediates. This guide provides an in-depth comparative analysis of two pivotal starting materials: 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA) and methyl 2-methyl-4-(methylsulfonyl)benzoate derivatives. We will dissect the synthetic pathways leading to the commercial herbicides Mesotrione and Tembotrione, respectively. This document furnishes researchers, chemists, and process development professionals with a comprehensive understanding of the causality behind experimental choices, comparative process efficiencies, and the safety and environmental implications inherent to each route. Detailed experimental protocols, comparative data tables, and process flow diagrams are provided to support decision-making in herbicide development and manufacturing.
Introduction to Triketone Herbicides and Key Intermediates
Triketone herbicides are indispensable tools in modern agriculture, primarily used for selective post-emergence control of broadleaf and grass weeds in corn and other crops.[1][2] Their mode of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for carotenoid biosynthesis in plants.[1][3] The efficacy of these herbicides is intrinsically linked to the complex substituted benzoyl moiety attached to a 1,3-cyclohexanedione core.
The industrial synthesis of these valuable agrochemicals begins with carefully chosen aromatic building blocks. This guide focuses on two such foundational intermediates:
-
2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA): The established and direct precursor for the synthesis of Mesotrione .[4][5]
-
This compound and its derivatives: A versatile platform for synthesizing Tembotrione , where the methyl group serves as a handle for further functionalization.[3][6]
Understanding the distinct synthetic strategies, advantages, and challenges associated with each intermediate is paramount for optimizing production, ensuring product purity, and minimizing environmental impact.
Chapter 1: The NMSBA Pathway to Mesotrione
2-Nitro-4-(methylsulfonyl)benzoic acid (NMSBA) is a vital intermediate used almost exclusively for the production of Mesotrione.[7][8] The synthetic route is well-established, with extensive literature on process optimization and green chemistry innovations.[4][5]
Synthetic Pathway Overview
The synthesis of Mesotrione from NMSBA is a multi-step process that typically begins with the oxidation of 2-nitro-4-methylsulfonyltoluene (NMST). The resulting NMSBA is then activated and coupled with 1,3-cyclohexanedione.
The key transformations are:
-
Oxidation: Conversion of the toluene methyl group of NMST into a carboxylic acid to form NMSBA.
-
Acylation: Activation of NMSBA, typically by converting it to its acid chloride (2-nitro-4-methylsulfonylbenzoyl chloride, NMSBC).
-
Esterification: Reaction of NMSBC with 1,3-cyclohexanedione to form a stable enol ester intermediate.[9][10]
-
Rearrangement: A final cyanide-catalyzed rearrangement of the enol ester to yield the target herbicide, Mesotrione.[11][12]
Visualizing the Mesotrione Synthesis
Caption: Synthetic pathway from NMST to Mesotrione via the NMSBA intermediate.
Comparative Analysis of NMSBA Synthesis Methods
The initial oxidation of NMST to NMSBA is the most critical step, and various methods have been developed, each with distinct advantages regarding yield, safety, and environmental impact. The choice of oxidant is a key process decision.
| Oxidation Method | Oxidizing Agent(s) | Catalyst | Reported Yield | Purity | Key Considerations & References |
| Nitric Acid Oxidation | Nitric Acid (65-70%) | Vanadium Pentoxide (V₂O₅) | ~98% | >98% | Highly efficient and common industrial method, but generates hazardous NOx gases and acidic waste.[10][12][13] |
| Hypochlorite Oxidation | Sodium Hypochlorite (NaOCl) | Ruthenium Oxide (RuO₂) | ~70% | >95% | Avoids nitric acid but uses a precious metal catalyst.[10] |
| Hydrogen Peroxide | H₂O₂ | None (in H₂SO₄) | ~79% (after recovery) | High | Considered a "greener" oxidant, but can require large volumes and careful temperature control.[14][15] |
| Electrochemical | Cr(VI) (regenerated) | - | ~48% | - | A novel approach that minimizes chemical waste by regenerating the oxidant electrochemically.[16] |
Experimental Protocol: Nitric Acid Oxidation of NMST to NMSBA
This protocol is based on methodologies described in the patent literature for its high efficiency and industrial relevance.[12][13]
Objective: To synthesize 2-Nitro-4-(methylsulfonyl)benzoic Acid (NMSBA) from 2-nitro-4-methylsulfonyltoluene (NMST).
Materials:
-
2-Nitro-4-methylsulfonyltoluene (NMST), 99% purity (215 g)
-
Sulfuric Acid, 70% (1500 mL)
-
Vanadium Pentoxide (V₂O₅) (3 g)
-
Nitric Acid, 65% (430 mL)
-
Pressurized Air or Oxygen source
Procedure:
-
Charge a suitable glass reactor with 1500 mL of 70% sulfuric acid, 215 g of NMST, and 3 g of vanadium pentoxide.[12]
-
Begin vigorous stirring and heat the reaction mixture to 145°C.
-
Once the temperature is stable, begin passing a stream of air through the mixture.[12]
-
Slowly add 430 mL of 65% nitric acid dropwise over a period of approximately 8 hours, maintaining the temperature at 145°C. Causality: The slow addition and strict temperature control are critical to manage the highly exothermic reaction and prevent the formation of dinitrated byproducts.
-
After the addition is complete, continue stirring the reaction mass for an additional 2 hours at 145°C to ensure complete conversion.
-
Increase the temperature to 165°C and hold for 3 hours.[12] Causality: This higher temperature "polishing" step helps to drive the reaction to completion and decompose any unstable intermediates.
-
Cool the reaction mass slowly to room temperature. The product will precipitate out of the acidic solution.
-
Filter the solid product and wash the filter cake thoroughly with water to remove residual acid.
-
Dry the resulting white to light-yellow solid to obtain NMSBA.
Self-Validation: The purity of the final product can be confirmed by HPLC (>98%) and its melting point (211-214°C) can be compared against a reference standard.[10][13]
Chapter 2: The Methyl-Substituted Benzoate Pathway to Tembotrione
The synthesis of Tembotrione, a more recent triketone herbicide, utilizes a different strategy starting from a methyl-substituted benzoyl derivative, typically methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.[3][17] In this pathway, the methyl group is not part of the final core structure but serves as a reactive handle for constructing the required 3-[(2,2,2-trifluoroethoxy)methyl] side chain.
Synthetic Pathway Overview
This route involves the selective functionalization of the methyl group at the 3-position of the aromatic ring, followed by coupling with 1,3-cyclohexanedione.
The key transformations are:
-
Side-Chain Bromination: Selective free-radical bromination of the methyl group on the methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate intermediate.
-
Etherification: Substitution of the bromine with 2,2,2-trifluoroethanol to form the characteristic ether side chain.[18]
-
Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Acylation & Coupling: Conversion to the acid chloride, followed by reaction with 1,3-cyclohexanedione to yield Tembotrione.[2][17]
Visualizing the Tembotrione Synthesis
Caption: Synthetic pathway to Tembotrione via a functionalized methyl benzoate.
Process Insights and Data
The critical step in this pathway is the selective bromination of the benzylic methyl group without affecting the aromatic ring. Modern industrial processes favor safer reagents over elemental bromine or N-bromosuccinimide (NBS).
| Step | Reagents | Catalyst | Reported Yield | Key Considerations & References |
| Bromination | Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂) | Azobisisobutyronitrile (AIBN) | 88-90% | This system is safer and generates less solid waste compared to using NBS. The reaction is a free-radical substitution.[17] |
| Etherification | 2,2,2-Trifluoroethanol, K₂CO₃ | N,N-Dimethylformamide (DMF) | 90-93% | The reaction is a standard Williamson ether synthesis. The choice of base and solvent is crucial for high conversion.[18] |
| Final Coupling | Thionyl Chloride, 1,3-Cyclohexanedione, Triethylamine | Acetone Cyanohydrin | ~69% (for this step) | The final steps involve forming the acid chloride, coupling, and rearrangement, similar to the Mesotrione synthesis.[17] |
Experimental Protocol: Side-Chain Bromination
This protocol is adapted from patent literature describing a safer, more environmentally friendly bromination process.[17]
Objective: To synthesize methyl 2-chloro-3-(bromomethyl)-4-(methylsulfonyl)benzoate.
Materials:
-
Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (40 g, 0.152 mol)
-
Dichloromethane (200 mL)
-
Azobisisobutyronitrile (AIBN) (0.5 g, 0.003 mol)
-
Hydrobromic Acid, 48% (34 g, 0.202 mol)
-
Hydrogen Peroxide, 30% (25 g, 0.22 mol)
Procedure:
-
In a 500 mL reaction flask, charge 40 g of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, 200 mL of dichloromethane, 0.5 g of AIBN, and 34 g of 48% hydrobromic acid.[17]
-
Heat the mixture to 45-50°C with stirring.
-
Slowly add 25 g of 30% hydrogen peroxide dropwise. Causality: H₂O₂ oxidizes HBr in situ to generate the bromine radical initiator for the reaction. This avoids handling highly toxic and volatile elemental bromine. AIBN serves as the radical initiator.
-
Maintain the temperature at 45-50°C and monitor the reaction by LC until the starting material is consumed.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water, concentrate it under reduced pressure, and recrystallize the crude product from ethanol.
-
Filter and dry the white powder to yield the desired brominated intermediate (Expected yield: ~46 g, 88.5%).[17]
Self-Validation: The success of the reaction is validated by the disappearance of the starting material peak and the appearance of the product peak in LC analysis. The structure can be confirmed by ¹H NMR, observing the shift of the methyl protons (singlet) to methylene protons (singlet).
Chapter 3: Head-to-Head Comparison
| Feature | NMSBA Route (to Mesotrione) | Methyl Benzoate Route (to Tembotrione) | Scientific Rationale & Field Insights |
| Starting Intermediate | 2-Nitro-4-(methylsulfonyl)benzoic Acid | Methyl 2-chloro-3-methyl-4-(methylsulfonyl)benzoate | The nitro group in NMSBA is an integral part of the final Mesotrione molecule. The methyl group in the alternative is a synthetic handle to be functionalized and is not part of the core toxophore. |
| Key Transformation | Oxidation of a toluene precursor. | Side-chain halogenation of a methyl group. | The NMSBA route focuses on achieving a specific oxidation state early. The Tembotrione route is a strategy of building complexity onto a pre-formed, substituted ring. |
| Process Safety | Main hazards include toxic V₂O₅ catalyst, corrosive nitric acid, and generation of NOx gases.[14] Rearrangement step can be hazardous.[9] | Key hazards involve brominating agents. Modern methods using HBr/H₂O₂ significantly improve safety over elemental bromine or NBS.[17] | For NMSBA, the focus is on containment and scrubbing of toxic gases. For the Tembotrione route, the innovation lies in safer in situ reagent generation. |
| Environmental Impact | Traditional methods generate significant acidic and heavy metal waste.[14] Greener alternatives (H₂O₂, electrochemistry) are being developed.[15][16] | NBS bromination generates solid waste. The HBr/H₂O₂ method's primary byproduct is water, representing a greener approach.[17] | The environmental burden of the NMSBA route is a significant driver for process innovation. The Tembotrione pathway has seen safety and environmental improvements at the halogenation step. |
| Synthetic Versatility | Highly specific. NMSBA is primarily dedicated to Mesotrione synthesis.[5] | More versatile. The core this compound structure can, in principle, be functionalized with different side chains to create novel herbicide analogues. | NMSBA is a "destination" intermediate. The methyl-substituted benzoate is a "platform" intermediate, offering more opportunities for medicinal chemistry exploration. |
| Industrial Scalability | Extremely well-optimized for large-scale and continuous flow production, with very high overall yields reported (>90%).[9] | Well-established for batch production with high yields in key steps (88-93%).[17][18] | The continuous flow optimization for Mesotrione synthesis highlights its maturity as an industrial process, offering advantages in safety and consistency. |
Conclusion
The choice between 2-nitro-4-(methylsulfonyl)benzoic acid (NMSBA) and This compound is not one of direct substitution but is fundamentally dictated by the target herbicide.
-
NMSBA represents a highly optimized, direct, and high-yield pathway to Mesotrione . The primary challenges and areas for innovation lie in improving the safety and environmental profile of the initial oxidation step required to produce NMSBA itself.
-
The methyl-substituted benzoate route to Tembotrione exemplifies a strategy of building molecular complexity through side-chain functionalization. This pathway has benefited from significant safety improvements, particularly in the replacement of hazardous brominating agents with safer in situ generation systems.
For process development professionals, the NMSBA route offers a case study in large-scale process optimization, while the Tembotrione route demonstrates the value of reagent selection in enhancing process safety and sustainability. The selection is therefore a strategic decision based on the final molecular target, with each path presenting unique challenges and opportunities for chemical innovation.
References
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Semantic Scholar. (2015). Indirect Electrochemical Synthesis of 2-nitro-4-methylsulfonyl Benzoic Acid Mediated by Cr. Retrieved January 6, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Crucial Role of 2-Nitro-4-methylsulfonylbenzoic Acid in Modern Agrochemicals. Retrieved January 6, 2026, from [Link]
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ResearchGate. (n.d.). Natural and synthetic triketones and the main degradation products of sulcotrione and mesotrione. Retrieved January 6, 2026, from [Link]
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Eureka. (n.d.). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Carbonic Anhydrase Inhibitors Derived from Substituted Benzoates
Introduction: The Critical Quest for Isoform Selectivity in Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes, including pH regulation, CO₂ homeostasis, and electrolyte secretion.[1][2] They catalyze a simple but vital reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] To date, 15 different hCA isoforms have been identified, each with a unique tissue distribution and cellular localization.[2][4]
While some isoforms, like hCA I and hCA II, are ubiquitously expressed, others are more restricted. Notably, the transmembrane isoforms hCA IX and hCA XII are overexpressed in a wide variety of hypoxic tumors, where they contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[1][5] This makes them highly attractive therapeutic targets.
The primary challenge in developing hCA-targeted therapies is achieving isoform selectivity.[3][6] Non-selective inhibitors, while potent, can lead to a host of side effects due to the inhibition of ubiquitously expressed "off-target" isoforms like hCA I and II.[7] Therefore, the ability to design and validate inhibitors that selectively target disease-associated isoforms (e.g., hCA IX) over others is of paramount importance.
This guide focuses on a specific class of inhibitors—substituted benzoates (and related carboxylates)—and provides a comprehensive framework for assessing their selectivity. We will move beyond simple protocols to explain the scientific rationale behind the experimental design, ensuring a robust and reliable assessment of inhibitor performance.
The Rationale for Targeting CAs with Substituted Benzoates
While sulfonamides are the most well-known and extensively studied class of CA inhibitors (CAIs), other zinc-binding groups (ZBGs) offer alternative scaffolds for inhibitor design.[2][8] Carboxylates, including substituted benzoates, represent one such class. These compounds act as inhibitors by coordinating to the catalytic zinc ion in the enzyme's active site, albeit typically with a different binding mode and affinity profile than sulfonamides.[8]
The structure-activity relationship (SAR) of these inhibitors is highly dependent on the substitution pattern on the aromatic ring.[9][10] Different functional groups can influence the electronic properties of the carboxylate ZBG and establish unique interactions with amino acid residues lining the active site. Because the active site residues vary between isoforms, these substitutions are the key to unlocking selectivity. For example, exploiting differences in residues near the entrance of the active site cavity can enhance the isoform selectivity profile.[2]
Quantitative Assessment of Inhibitor Selectivity: A Comparative Workflow
The cornerstone of assessing selectivity is the precise and reproducible measurement of the inhibitor's potency against the target isoform versus a panel of relevant off-target isoforms. This is quantified by comparing the inhibition constants (Kᵢ) across the panel.
Caption: General workflow for assessing carbonic anhydrase inhibitor selectivity.
Data Presentation: Comparing Inhibitor Potency and Selectivity
A clear and concise summary of inhibition data is crucial for comparative analysis. The Selectivity Index (SI) provides a quantitative measure of how much more potently the compound inhibits the target isoform compared to an off-target one.
Table 1: Comparative Inhibition Data (Kᵢ in nM) for Benzoate-Derived Inhibitors
| Compound | Kᵢ hCA I (Off-target) | Kᵢ hCA II (Off-target) | Kᵢ hCA IX (Target) | Kᵢ hCA XII (Target) | Selectivity Index (hCA II / hCA IX) |
|---|---|---|---|---|---|
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 |
| Benzoate Derivative A | 12,500 | 8,500 | 95 | 75 | 89.5 |
| Benzoate Derivative B | 9,800 | 6,200 | 45 | 30 | 137.8 |
| Benzoate Derivative C | 15,000 | 11,000 | 1,500 | 980 | 7.3 |
Note: Data for Benzoate Derivatives are representative values compiled from literature for selective inhibitors to illustrate the concept. Acetazolamide, a non-selective sulfonamide inhibitor, is included for comparison.[5][11]
Experimental Protocols: The Gold Standard Methodology
The most reliable method for determining the inhibitory activity of CAIs is the stopped-flow CO₂ hydration assay.[11][12] This method directly measures the enzyme's catalytic function, providing the most accurate data for Kᵢ determination.
Protocol 1: Stopped-Flow CO₂ Hydration Assay
Scientific Rationale: This assay measures the initial rates of the hCA-catalyzed hydration of CO₂.[12] The reaction produces a proton, causing a decrease in the pH of the solution. This pH change is monitored in real-time using a pH indicator dye. An inhibitor reduces the concentration of active enzyme, thereby slowing the rate of pH change in a dose-dependent manner.[12][13]
Caption: Diagram of the stopped-flow CO₂ hydration assay workflow.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution (e.g., 20 mM HEPES or TRIS, pH 7.4). The choice of buffer is critical; avoid buffers with pKa values close to the assay pH to ensure they do not interfere with the pH change being measured.
-
Enzyme Solutions: Prepare stock solutions of purified, active hCA isoforms in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of the benzoate inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions to cover a wide concentration range (e.g., from 0.1 nM to 100 µM).
-
Indicator Solution: Use a pH indicator like Phenol Red (0.2 mM).[13]
-
Substrate Solution: Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water immediately before the experiment.
-
-
Assay Execution:
-
Syringe A (Enzyme-Inhibitor): In the first syringe of the stopped-flow instrument, combine the assay buffer, indicator solution, a specific concentration of the inhibitor, and the hCA isoform.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15 minutes) to ensure binding equilibrium is reached.[12]
-
Syringe B (Substrate): Fill the second syringe with the CO₂-saturated water.
-
Initiation: Rapidly mix the contents of both syringes. This initiates the enzymatic reaction.
-
Data Collection: Monitor the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red).[14] Collect data for the initial, linear phase of the reaction.
-
-
Data Analysis:
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the slope of the absorbance vs. time plot.[12]
-
Control Reactions: Perform a control reaction without any inhibitor to determine the uninhibited rate (V_max) and a control without any enzyme to determine the uncatalyzed rate. Subtract the uncatalyzed rate from all measurements.
-
Determine IC₅₀: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit this dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) , where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for CO₂.[11][14] This conversion is essential as Kᵢ is a true measure of binding affinity, independent of substrate concentration, allowing for more accurate comparison across different studies and isoforms.
-
Complementary and Orthogonal Validation Techniques
While the stopped-flow assay is the gold standard for activity, other methods can validate the findings and provide additional insights.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: A common pitfall is observing high potency in biochemical assays but no effect in cell-based models, often due to poor cell permeability.[14] CETSA serves as a crucial bridge by confirming that the inhibitor binds to its target protein within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[14]
-
Cell Treatment: Treat intact cells with the benzoate inhibitor or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a range of temperatures.
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction via centrifugation.
-
Detection: Analyze the amount of soluble CA protein remaining at each temperature using Western blotting or other protein detection methods.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control, confirming target engagement in a cellular context.
Conclusion and Future Outlook
The systematic assessment of inhibitor selectivity is a non-negotiable step in the development of targeted carbonic anhydrase inhibitors. For substituted benzoates, a rigorous evaluation requires the use of the gold-standard stopped-flow CO₂ hydration assay to determine accurate Kᵢ values against a panel of physiologically relevant hCA isoforms. By calculating a selectivity index, researchers can quantitatively compare novel compounds and prioritize those with the most promising therapeutic profiles.
Furthermore, integrating orthogonal validation methods like CETSA provides crucial, self-validating evidence of target engagement within a cellular environment, bridging the gap between biochemical potency and physiological effect. This multi-faceted approach, grounded in sound scientific principles, is essential for advancing selective, next-generation CA inhibitors from the bench to the clinic.
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A Senior Application Scientist's Comparative Guide to Catalysts for Methyl Benzoate Synthesis
Introduction: The Enduring Relevance of Methyl Benzoate
Methyl benzoate, a seemingly simple ester, is a cornerstone compound in the chemical industry. It serves as a versatile intermediate in the synthesis of pharmaceuticals, a key component in perfumes and food flavorings, and a solvent in various applications. The most common and industrially significant route to its production is the Fischer-Speier esterification of benzoic acid with methanol.[1] This reaction, while straightforward in principle, is an equilibrium-limited process, making the choice of catalyst paramount to achieving high yields and process efficiency.[2][3][4] Driving the reaction forward, often by using an excess of a reactant like methanol or removing water as it forms, is a key consideration in process design.[2][4]
This guide provides a comparative analysis of various catalytic systems for methyl benzoate synthesis, offering researchers and process chemists the data-driven insights needed to select the optimal catalyst for their specific application. We will delve into the performance of traditional homogeneous catalysts and compare them with modern, reusable heterogeneous systems, supported by experimental data and detailed protocols.
The Catalyst Conundrum: Homogeneous vs. Heterogeneous Systems
The selection of a catalyst for the esterification of benzoic acid is a critical decision that impacts reaction kinetics, product purity, cost, and environmental footprint. The catalysts for this transformation are broadly categorized into two families: homogeneous and heterogeneous.
-
Homogeneous Catalysts , such as sulfuric acid and p-toluenesulfonic acid, dissolve in the reaction medium, leading to excellent contact with reactants and generally high reaction rates.[5][6] However, their primary drawback is the significant challenge associated with their separation from the product mixture, which often necessitates neutralization steps that generate substantial waste and complicate purification.[5][7]
-
Heterogeneous Catalysts , or solid acid catalysts, exist in a different phase from the reactants.[6][7] This intrinsic property allows for simple separation from the reaction mixture by filtration, enabling easy catalyst recycling and reuse—a significant advantage for both cost and sustainability.[6][8][9] While they circumvent the separation issues of their homogeneous counterparts, they can sometimes suffer from mass transfer limitations or require more forcing reaction conditions.
Quantitative Performance Comparison of Key Catalysts
The efficacy of a catalyst is not a singular metric but a composite of several performance indicators. The following table summarizes experimental data for common catalysts used in methyl benzoate synthesis, providing a clear comparison of their performance under various conditions.
| Catalyst Type | Catalyst Example | Benzoic Acid: Methanol (Molar Ratio) | Catalyst Loading | Temperature (°C) | Time (h) | Yield / Conversion (%) | Reusability | Citations |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 1:10 | 1 mmol | 70 | 4 | 87% (Yield) | Not readily reusable | [10] |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | 1:10 | 0.5 g | 70 | 4 | 78% (Yield) | Not readily reusable | [10] |
| Heterogeneous (Resin) | Amberlyst-15 | 1:10 | 10% (w/w) | 75 | - | ~88% (Conversion) | Yes | [7] |
| Heterogeneous (Resin) | Ion Exchange Resin | 1:10 | 0.5 g | 70 | 4 | 74% (Yield) | Yes | [10] |
| Heterogeneous (Metal Oxide) | Zirconium/Titanium Solid Acid | 1:7.5 | - | 120 | 24 | High Yields Reported | Yes | [11][12] |
| Heterogeneous (Benzoate) | Layered Barium Benzoate | 14:1 | 10% (w/w) | 160 | - | ~69% (Conversion) | Yes (3 cycles) | [1][9] |
Analysis of Performance Data:
-
Sulfuric acid remains a benchmark due to its low cost and high activity, achieving an 87% yield in just 4 hours at a moderate temperature.[10] However, the environmental and purification burdens are significant.
-
Amberlyst-15 , a sulfonated polystyrene resin, emerges as a highly effective heterogeneous catalyst, demonstrating high conversion rates.[7] Its key advantage is its proven reusability and simple filtration-based recovery.[13]
-
Zirconium/Titanium solid acids represent a promising class of catalysts that can operate efficiently, though sometimes at higher temperatures.[11][12] Their heterogeneous nature allows for straightforward recycling.[11]
-
Layered metal benzoates have also been explored as reusable catalysts, showing good conversion rates over multiple cycles, although they may require higher temperatures to achieve optimal performance.[1][9]
Mechanistic Insights: The Fischer-Speier Esterification Pathway
The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism, which is significantly accelerated by an acid catalyst.[14][15] The catalyst's role is to protonate the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[3][14]
The following diagram illustrates the key steps of this catalytic cycle.
Caption: General mechanism of acid-catalyzed Fischer-Speier esterification.
Field-Proven Experimental Protocols
To provide a practical context, we present detailed, reproducible protocols for the synthesis of methyl benzoate using both a classic homogeneous catalyst and a modern heterogeneous catalyst.
Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)
This protocol is adapted from established laboratory procedures demonstrating a high-yield synthesis.[10]
Materials:
-
Benzoic Acid (10 mmol, 1.22 g)
-
Methanol (100 mmol, ~4.0 mL)
-
Concentrated Sulfuric Acid (1 mmol, ~0.054 mL)
-
50 mL Round-Bottom Flask
-
Reflux Condenser
-
Heating Mantle
-
Separatory Funnel
-
Ethyl Acetate
-
5% Sodium Carbonate Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Combine 10 mmol of benzoic acid and 100 mmol of methanol in a 50 mL three-necked flask.
-
Carefully add 1 mmol of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to 70°C with stirring for 4 hours.
-
After cooling to room temperature, remove the excess methanol via rotary evaporation.
-
Transfer the residue to a separatory funnel. Add 20 mL of ethyl acetate and wash with 20 mL of a 5% sodium carbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the methyl benzoate product. An expected yield is approximately 87%.[10]
Protocol 2: Synthesis using Amberlyst-15 (Heterogeneous Catalyst)
This protocol highlights the operational simplicity and reusability of a solid acid catalyst.[7]
Materials:
-
Benzoic Acid
-
Methanol
-
Amberlyst-15 catalyst
-
Round-Bottom Flask with Reflux Condenser
-
Heating Mantle with Magnetic Stirring
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary Evaporator
Procedure:
-
In a round-bottom flask, charge benzoic acid and methanol (e.g., a 1:10 molar ratio).
-
Add the Amberlyst-15 catalyst (e.g., 10-15% by weight relative to the benzoic acid).
-
Heat the mixture to reflux (around 65-75°C) with vigorous stirring for the desired reaction time (e.g., 6-8 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid Amberlyst-15 catalyst by simple filtration.
-
Wash the recovered catalyst with fresh methanol to remove any adsorbed products and reactants. Dry the catalyst for reuse in subsequent batches.
-
Remove the excess methanol from the filtrate using a rotary evaporator to isolate the crude methyl benzoate.
-
Analyze the product for purity and yield using Gas Chromatography (GC) or NMR.
The following workflow diagram illustrates the general experimental and workup procedure for a heterogeneous catalysis approach.
Caption: General workflow for methyl benzoate synthesis using a heterogeneous catalyst.
Conclusion and Future Outlook
While traditional homogeneous catalysts like sulfuric acid offer high reaction rates, the clear trend in modern chemical synthesis is towards more sustainable and economically viable processes. Heterogeneous catalysts, particularly ion-exchange resins like Amberlyst-15 and advanced solid acids like mixed metal oxides, are at the forefront of this shift.[7] They provide excellent catalytic activity combined with the crucial advantages of easy separation and high reusability, minimizing waste and reducing overall process costs.[8][9]
Future research will likely focus on developing novel heterogeneous catalysts with even higher activity at lower temperatures, further enhancing the green credentials of methyl benzoate synthesis. The exploration of flow chemistry systems packed with solid acid catalysts also presents an exciting avenue for continuous, efficient production. For researchers and drug development professionals, the choice of catalyst will ultimately depend on a balance of required throughput, purity specifications, cost constraints, and environmental considerations. This guide provides the foundational data to make that selection an informed one.
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Esterification of Benzoic Acid to Methyl Benzoate. 16
-
Organic Mechanism Fischer Esterification 004. YouTube.
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Fischer–Speier esterification. Wikipedia.
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Preparation method of methyl benzoate compound. Google Patents.
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Mechanism of the esterification between benzoic acid (and derivatives) with aliphatic alcohols catalyzed by pyridinium-based ionic liquids. ResearchGate.
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The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. MDPI.
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Screening of metal oxide catalysts for conversion of methyl benzoate to benzamide. ResearchGate.
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Comparative study of different catalysts for methyl benzoate synthesis. BenchChem.
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An In-depth Technical Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)benzoate. BenchChem.
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
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Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. SciELO.
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Preparation of Methyl Benzoate. 3
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Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. SciSpace.
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Production of Methyl Benzoate. Sathyabama Institute of Science and Technology.
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Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
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A Comparative Guide to Catalyst Efficiency in Methyl 4-formylbenzoate Synthesis. BenchChem.
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Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. ResearchGate.
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Comparative performance of different catalysts for esterification. BenchChem.
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Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions. RSC Publishing.
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Experiment : Esterification: The Synthesis of Methyl Benzoate. Science Learning Center.
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A Comparative Guide to Quantitative NMR (qNMR) for High-Purity Assessment of Methyl 2-methyl-4-(methylsulfonyl)benzoate
In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety, efficacy, and regulatory compliance. For intermediates like Methyl 2-methyl-4-(methylsulfonyl)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for determining the purity of this compound, supported by detailed experimental protocols and data interpretation.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Quantitative NMR (qNMR) operates on a foundational principle that distinguishes it from nearly all other analytical techniques: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3] Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which rely on compound-specific response factors, qNMR is a primary ratio method.[2] This means it can provide an absolute quantification of a substance without needing an identical, certified reference standard of the analyte itself.[3][4] This is a significant advantage when dealing with novel compounds, proprietary intermediates, or when reference standards are prohibitively expensive or unavailable.[5]
The purity (P) of the analyte is determined by relating the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight, using the following master equation:
Purity (%w/w) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd
Where:
-
I : Integral value of the signal
-
N : Number of protons generating the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
a : Analyte (this compound)
-
std : Internal Standard
This equation underscores the self-validating nature of the qNMR experiment; every parameter is rooted in fundamental physical constants and precise measurements of mass and purity.
Experimental Workflow: A Self-Validating System
The robustness of a qNMR purity determination lies in a meticulously planned and executed workflow. Each step is designed to minimize error and ensure the final result is traceable and accurate.
Diagram: qNMR Purity Determination Workflow
Caption: Workflow for qNMR Purity Analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for determining the purity of this compound.
Causality Behind Experimental Choices
-
Analyte: this compound (MW: 228.26 g/mol )
-
Internal Standard (IS) Selection: Dimethyl sulfone (DMSO2, MW: 94.13 g/mol ) is an excellent choice.
-
Trustworthiness: It is chemically stable, non-hygroscopic, and available as a certified reference material (CRM) with traceable purity.[6][7]
-
Signal Clarity: It produces a sharp singlet in a region of the ¹H NMR spectrum (~3.1 ppm in DMSO-d6) that is typically free of analyte signals, preventing peak overlap which is critical for accurate integration.[7][8]
-
Solubility: It is readily soluble in common deuterated solvents like DMSO-d6, ensuring a homogeneous sample.[8]
-
-
Solvent Selection: DMSO-d6 is chosen for its excellent solvating power for a wide range of organic compounds and its residual proton signal can be used for referencing.
Step-by-Step Methodology
-
Sample Preparation:
-
Using a calibrated microbalance with at least 0.01 mg readability, accurately weigh approximately 10 mg of this compound into a clean glass vial.[4] Record the exact mass (mₐ).
-
Into the same vial, add approximately 5 mg of certified Dimethyl Sulfone internal standard. Record the exact mass (mₛₜᏧ). The 2:1 mass ratio aims for a near 1:1 signal intensity ratio for the integrated peaks, which improves integration accuracy.[1]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Securely cap the vial and vortex until both the analyte and the internal standard are completely dissolved.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Experiments should be performed on a well-maintained NMR spectrometer (e.g., 400 MHz or higher).
-
Key Spectrometer Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems) with a calibrated 90° pulse width.[9]
-
Relaxation Delay (D1): This is the most critical parameter for quantification. A long relaxation delay is essential to ensure all protons fully relax between scans, preventing signal saturation which leads to systematic errors.[10] A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and standard is required. A conservative value of 30-60 seconds is often used for small molecules.[5]
-
Number of Scans (NS): Typically 16 to 64 scans are sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.[11]
-
Acquisition Time (AQ): At least 2-4 seconds to ensure high digital resolution.[11]
-
Temperature: Maintain a constant, regulated temperature (e.g., 298 K) to avoid chemical shift drift.[9]
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to the resulting spectrum.
-
Signal Selection:
-
Analyte: Select a well-resolved, non-overlapping signal. For this compound, the methyl ester singlet (-OCH₃) or the sulfonyl methyl singlet (-SO₂CH₃) are ideal candidates. Let's select the methyl ester singlet (-OCH₃, Nₐ = 3 protons).
-
Internal Standard: Integrate the sharp singlet from Dimethyl Sulfone (NₛₜᏧ = 6 protons).
-
-
Calculation: Use the master equation with the recorded masses and integral values to calculate the weight/weight percent purity.
-
Comparative Analysis: qNMR vs. Chromatographic Methods
While HPLC and GC are workhorse techniques for purity analysis, qNMR offers a distinct, orthogonal approach. An orthogonal method relies on different physical principles, providing a more comprehensive and reliable assessment of a compound's purity when used in conjunction with other techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal area is directly proportional to the number of nuclei.[1] | Differential partitioning between mobile and stationary phases; detection by UV absorbance. | Partitioning between mobile gas and stationary phase; detection by flame ionization. |
| Reference Standard | Does not require an identical analyte standard; uses a certified internal standard of a different structure.[2][12] | Requires a well-characterized reference standard of the analyte for accurate quantification. | Requires a well-characterized reference standard of the analyte. |
| Quantification | Absolute, primary ratio method. | Relative quantification; requires calibration curves or response factors. | Relative quantification; requires calibration curves or response factors. |
| Sample Prep | Simple dissolution; non-destructive.[13] | Often requires mobile phase preparation, filtering. | Sample must be volatile or derivatized to become volatile. |
| Analysis Time | Typically 10-20 minutes per sample. | 15-45 minutes per sample, plus method development time. | 15-60 minutes per sample, plus method development time. |
| Selectivity | Excellent for distinguishing structurally similar isomers and impurities. | Dependent on column chemistry and mobile phase; co-elution can be an issue. | Dependent on column polarity and temperature program; co-elution can occur. |
| Solvent Consumption | Very low (~0.7 mL deuterated solvent per sample).[14] | High (liters of organic solvents and water). | Moderate (gas carrier), but may use solvents for sample prep. |
| Limitations | Lower sensitivity than chromatography; requires soluble samples. | Impurities without a chromophore are not detected by UV. | Not suitable for non-volatile or thermally labile compounds. |
Representative Data & Conclusion
Table 2: Hypothetical Purity Determination of a Batch of this compound
| Parameter | Value |
| Mass of Analyte (mₐ) | 10.15 mg |
| Mass of IS (mₛₜᏧ) | 5.25 mg |
| Purity of IS (PₛₜᏧ) | 99.9% |
| Integral of Analyte (-OCH₃) (Iₐ) | 2.50 |
| Number of Protons (Nₐ) | 3 |
| Integral of IS (-SO₂CH₃) (IₛₜᏧ) | 4.85 |
| Number of Protons (NₛₜᏧ) | 6 |
| Calculated Purity (Pₐ) | 99.5% (w/w) |
References
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube.
- A Guide to Quantit
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- Let's try doing quantit
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Internal Standard for qNMR (Calibration Standard for qNMR).
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone. Benchchem.
- What is qNMR and why is it important?. Mestrelab Resources.
- Purity by Absolute qNMR Instructions. MilliporeSigma.
- Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
- qNMR: top tips for optimised sample prep. Manufacturing Chemist.
- Development and validation of a suite of standards for the purity assignment of organic compounds by quantit
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- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. rssl.com [rssl.com]
- 6. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Development and validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy [aperta.ulakbim.gov.tr]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. youtube.com [youtube.com]
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- 13. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 14. researchgate.net [researchgate.net]
comparing the efficacy of different purification techniques for sulfonyl compounds
Initiating Purification Research
I'm now starting a broad sweep, casting a wide net with Google searches. My focus is on understanding the ins and outs of purification for sulfonyl compounds. I'm especially interested in recrystallization, column chromatography, preparative HPLC, and solid-phase extraction, to grasp their foundational principles.
Gathering Data, Comparing Techniques
I'm now diving deep into comparative data, searching for experimental evidence on purification efficacy of different methods for sulfonyls. I am keeping a sharp eye on purity and yield metrics. I will also be delving into sulfonyl compounds’ properties to better understand the influence on purification choices. Finally, I will structure a guide, explaining each technique's principles and detailing a protocol and workflow for a method.
Developing a Structured Comparison
I'm now starting a more structured approach. I'll begin with a broad search to understand different purification techniques. Next, I'll dive into experimental data comparing these methods, with purity and yield as top priorities. I'll also explore sulfonyl compound properties to inform purification choices. Finally, I will structure a guide explaining each technique's principles, detailing workflows and creating visualizations.
Examining Purification Methods
I've made great strides in examining purification techniques for sulfonyl compounds. The initial search yielded a solid base, focusing on recrystallization, various chromatography methods (including flash and stationary phases), preparative HPLC, and solid-phase extraction. I'm now comparing their efficacy and suitability for different sulfonyl compound structures.
Analyzing Efficacy and Insights
I'm now zeroing in on data gaps. While I have broad technique overviews, I need a direct efficacy comparison for sulfonyl compounds, especially recrystallization, chromatography, and HPLC. A case study with quantitative data would be ideal. I also need to delve deeper into the "why" – understanding how compound properties influence technique selection. I have also added in sources focused on sulfonamides and sulfonyl chlorides.
Evaluating Purification Protocols
I've assembled a foundation of purification methods for sulfonyl compounds, including recrystallization, chromatography, HPLC, and SPE, with sources specific to sulfonamides and sulfonyl chlorides. I now aim to integrate and strengthen data. Specifically, I must find direct efficacy comparisons between techniques and explore the rationale behind technique selection based on compound properties. I will then develop detailed protocols, visualize workflows, and complete all references.
Analyzing Purification Strategies
I've been gathering details about the purification of sulfonyl compounds. I've focused on recrystallization, column chromatography (flash and preparative HPLC), and solid-phase extraction, trying to understand their individual strengths and limitations in this context. I'm focusing on the practical application of each technique.
Seeking Quantitative Comparisons
I've made headway, but I'm now zeroing in on data gaps. My work now centers on finding comparable experimental results—yields, purity, costs, and time—for diverse techniques applied to a specific sulfonyl compound. This is to fulfill the "Publish Comparison Guides" requirement. Also, I aim to create a detailed flash column chromatography protocol. Finally, I'm digging into sources that explicitly explain why methods are chosen based on the physicochemical properties of the sulfonyl group.
Developing In-Depth Guide
I've been assessing the current state of my work. I have a solid foundation covering purification techniques for sulfonyl compounds. I am now focused on making the guide actionable and insightful. My efforts are on compiling quantitative comparison data, creating a detailed flash column chromatography protocol, and digging deeper into the specific rationale behind choosing methods based on sulfonyl compound properties. In addition, I have begun to synthesize diagrams and prepare a reference list for the work.
Analyzing Purification Methods
I've been deeply engrossed in comparing flash chromatography and preparative HPLC. The core principles, along with the pros and cons of each, are now well-defined. I've also incorporated cost considerations and an interesting case study on Celecoxib purification.
Expanding the Analysis Scope
I'm now diving deeper into a direct quantitative comparison of recrystallization, flash chromatography, and preparative HPLC, particularly for sulfonamide compounds. The Celecoxib case study gave insight into recrystallization, but the direct comparison is still missing. Also, I'm working on a detailed, step-by-step protocol for flash column chromatography and recrystallization for the guide.
Structuring the Guide Content
I'm now focusing on synthesizing the accumulated information into a user-friendly, structured guide. I've got enough data for the detailed flash chromatography and recrystallization protocols and will format them clearly. I'll also be working on the Graphviz diagrams to illustrate workflows and decision-making processes, as requested. The next step is a deep dive into the direct quantitative comparisons for all methods, a critical data point. I also need to refine the expert rationale section. Finally, I'll clarify the role of SPE.
Defining Next Steps
I've got a lot of data now! My immediate focus is synthesizing everything into the guide's structure. I'm ready to create the flash chromatography and recrystallization protocols and start on visualizations, especially the Graphviz diagrams. I'll need to do a final focused search for a direct quantitative comparison, but the rest is mostly in hand. I also need to make SPE's role clear.
Positional Isomerism in Drug Design: A Comparative Guide to the Biological Activities of Ortho- vs. Para-Sulfonyl Benzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the spatial arrangement of functional groups within a molecule can dramatically alter its biological activity. This principle, known as positional isomerism, is a critical consideration in drug design and development. This guide delves into the distinct pharmacological profiles of ortho- and para-sulfonyl benzoic acid esters, two classes of compounds that, despite their structural similarity, exhibit divergent biological activities. By examining the available experimental data, we will explore how the seemingly subtle shift of a sulfonyl group on a benzoic acid scaffold leads to engagement with different biological targets and, consequently, distinct therapeutic potentials.
The Significance of the Sulfonyl Group's Position: An Overview
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] When a sulfonyl group is introduced, its position relative to the carboxylic acid or ester functionality—be it ortho (position 2) or para (position 4)—profoundly influences the molecule's electronic properties, steric hindrance, and overall three-dimensional shape. These factors, in turn, dictate how the molecule interacts with biological macromolecules such as enzymes and receptors, leading to distinct pharmacological outcomes.
This guide will navigate the structure-activity landscapes of both ortho- and para-sulfonyl benzoic acid esters, presenting the current state of research on their respective biological activities. While direct head-to-head comparative studies are scarce, a comprehensive analysis of the existing literature provides valuable insights into their differential therapeutic potential.
The Biological Landscape of Para-Sulfonyl Benzoic Acid Esters
Research into para-sulfonyl benzoic acid derivatives has revealed a spectrum of biological activities, with a significant focus on their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have highlighted the efficacy of para-sulfonyl benzoic acid derivatives against various microbial pathogens, particularly Gram-positive bacteria. For instance, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties.[2]
Table 1: Summary of Antimicrobial Activity of Representative Para-Sulfonyl Benzoic Acid Derivatives
| Compound Class | Test Organism(s) | Reported Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Valine-derived 4-[(4-chlorophenyl)sulfonyl]benzoic acid amides and their oxazolone derivatives | Staphylococcus aureus, Bacillus subtilis | Moderate antibacterial activity with MIC values of 125 µg/mL for the most active compound.[2] | [2] |
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | Gram-positive bacteria | Moderate antibacterial activity. | [3] |
The proposed mechanism for the antimicrobial action of sulfonamide-containing compounds often involves the inhibition of folic acid synthesis, a pathway crucial for microbial survival.[4] These compounds can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[4]
Anticancer Activity
The anticancer potential of para-sulfonyl benzoic acid derivatives has also been an area of active investigation. Certain quinazoline sulfonates, which can be considered derivatives of benzoic acid, have demonstrated significant anticancer activity, inducing G2/M cell cycle arrest.[5] Furthermore, some para-substituted benzoic acid derivatives have been identified as inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration, processes often dysregulated in cancer.[6]
The Distinct Biological Profile of Ortho-Sulfonyl Benzoic Acid Derivatives
In contrast to their para counterparts, the biological activities reported for ortho-sulfonyl benzoic acid derivatives are centered on different therapeutic targets, notably as enzyme inhibitors and receptor agonists.
Carbonic Anhydrase Inhibition
Oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs).[7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.
LPA2 Receptor Agonism
Derivatives of 2-sulfamoylbenzoic acid have been identified as specific agonists of the lysophosphatidic acid receptor 2 (LPA2).[8] LPA2 is a G protein-coupled receptor that mediates various cellular processes, and its modulation has potential therapeutic implications.
Comparative Discussion: Unraveling the "Ortho Effect"
The divergence in the biological targets of ortho- and para-sulfonyl benzoic acid esters can be rationalized by considering the "ortho effect." This well-documented phenomenon in organic chemistry describes the unique influence of a substituent at the ortho position of a benzoic acid derivative on its acidity and reactivity.
The proximity of the ortho-sulfonyl group to the carboxylic acid (or ester) can lead to steric hindrance, which may force the carboxyl group out of the plane of the benzene ring.[9] This conformational change can significantly alter the molecule's ability to bind to specific enzyme active sites or receptor pockets. In contrast, the para-sulfonyl group, being more distant, does not exert the same steric influence, allowing for a different binding orientation and interaction profile.
This structural and conformational difference likely explains why the two isomers interact with distinct biological targets. The steric bulk of the ortho-sulfonyl group may favor binding to enzymes like carbonic anhydrase, while the more linear and less hindered geometry of the para isomers may be more suitable for interacting with the active sites of enzymes like dihydropteroate synthase or protein phosphatases.
Caption: Divergent biological targets of ortho- and para-sulfonyl benzoic acid esters.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is suitable for evaluating the antimicrobial activity of para-sulfonyl benzoic acid derivatives.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in MHB in the 96-well plates.
-
Inoculation: Add the bacterial inoculum to each well.
-
Controls: Include a positive control (a known antibiotic), a negative control (no compound), and a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Sources
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- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Sulfonylbenzoic Acid Isomers
This guide provides an in-depth comparison of analytical methodologies for the robust quantification of sulfonylbenzoic acid isomers. As critical intermediates and potential impurities in pharmaceutical manufacturing, the accurate and precise measurement of these isomers is paramount for ensuring product quality, safety, and efficacy.[1] We will explore the foundational principles of analytical method cross-validation, compare orthogonal analytical techniques, and provide actionable, detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Imperative for Isomer-Specific Quantification and Cross-Validation
Sulfonylbenzoic acids are a class of organic compounds that can exist as various structural isomers (e.g., 2-, 3-, and 4-sulfonylbenzoic acid). In pharmaceutical synthesis, the desired isomer is a key building block, while other isomers may be considered process-related impurities. Even at trace levels, these impurities can impact the final drug product's safety and performance, making their detection and control a critical aspect of drug development.[1]
Why Cross-Validation?
Method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), establishes that an analytical procedure is suitable for its intended purpose.[2][3][4] Cross-validation takes this a step further. It is the formal process of verifying that two distinct analytical methods provide equivalent results for the same set of samples. This is particularly crucial when:
-
A new method is replacing an established one (e.g., migrating from HPLC to UPLC).
-
Comparing results between different laboratories or sites.
-
Providing a higher level of assurance in the specificity and accuracy of a primary method by using an orthogonal secondary method.[5][6]
An orthogonal method is one that relies on a different scientific principle for the analysis.[5] Using two orthogonal methods significantly reduces the risk of overlooking an impurity, as it is unlikely that a co-eluting or masked impurity in one method will behave identically in a system with a different separation mechanism.[6]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical technique for sulfonylbenzoic acid isomers depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and the need for structural confirmation.
| Analytical Technique | Principle | Throughput | Isomer Resolution | Key Performance Metrics | Best Suited For |
| HPLC/UPLC-UV | Partitioning between a stationary (e.g., C18) and a liquid mobile phase.[7] | High | Excellent | Fast analysis, robust, excellent linearity and precision (%RSD < 2%).[8] | Routine quality control, purity assessment, and stability testing.[7][9] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field (charge-to-size ratio).[10][11][12] | High | Excellent | Very high efficiency (theoretical plates), low sample/reagent consumption, orthogonal to HPLC.[12][13] | Orthogonal cross-validation, analysis of highly polar or charged isomers. |
| LC-MS/MS | Combines the separation power of HPLC/UPLC with the high selectivity and sensitivity of tandem mass spectrometry.[1] | Moderate-High | Excellent | Unsurpassed sensitivity (LOQ in the low µg/mL to ng/mL range) and specificity.[8] | Impurity identification, trace-level quantification, and characterization of unknown peaks.[1] |
| Gas Chromatography (GC-MS) | Separation of volatile compounds based on partitioning between a stationary phase and a carrier gas.[7] | Low-Moderate | Good | High sensitivity and structural confirmation capabilities.[7] | Trace analysis of volatile impurities, requires derivatization for non-volatile acids.[8] |
The Cross-Validation Workflow: A Conceptual Overview
A successful cross-validation study provides documented evidence that two methods are equivalent and can be used interchangeably. The process involves developing and validating two independent methods and then analyzing the same set of samples—covering the analytical range—with both.
Sources
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A Researcher's Guide to the Synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate: A Comparative Analysis of Reported Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Understanding the Synthetic Challenge
The synthesis of Methyl 2-methyl-4-(methylsulfonyl)benzoate presents a multi-step challenge involving the controlled functionalization of a benzene ring and subsequent transformations. The key steps to consider are the introduction of the methyl and methylsulfonyl groups, and the final esterification of the carboxylic acid. The order and methodology of these steps can significantly impact the overall yield and purity of the final product.
Proposed Synthetic Pathways and Yield Analysis
Two primary retrosynthetic pathways are considered, primarily differing in the stage at which the sulfonyl group is introduced.
Pathway A: Early Introduction of the Sulfur Moiety
This pathway focuses on introducing a sulfur-containing group early in the synthesis, which is then oxidized to the sulfone at a later stage.
Caption: Proposed synthetic workflow for Pathway A.
Pathway B: Late Stage Sulfonylation
This pathway prioritizes the formation of the benzoic acid backbone, with the introduction of the sulfonyl group occurring later in the synthetic sequence.
Caption: Proposed synthetic workflow for Pathway B.
Comparative Data Summary
The following table summarizes the reported yields for key transformations relevant to the synthesis of this compound, based on analogous reactions found in the literature.
| Reaction Step | Reagents & Conditions | Reported Yield (%) | Source |
| Acylation | 2-Fluorotoluene, Acetyl chloride, AlCl₃, Dichloromethane | 88 - 91 | [1] |
| Chlorination | 4-Methylsulfonyltoluene, Chlorine, Iodine, Carbon tetrachloride | 93.4 | [2] |
| Oxidation of Sulfide to Sulfone | 2-(Methylthio)-benzothiazole, H₂O₂, Acetonitrile, Catalyst | >95 (selectivity) | [3][4] |
| Oxidation of Toluene Derivative | 2-Chloro-4-methylsulfonyltoluene, Nitric Acid | 85 | [2] |
| Esterification (Microwave) | 4-Fluoro-3-nitrobenzoic acid, Methanol, H₂SO₄ (cat.), 130°C | High | [5] |
| Esterification (Solid Acid Catalyst) | Benzoic acids, Methanol, Zr/Ti solid acid, 120°C | High | [6] |
| Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid | 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Na₂SO₃, NaHCO₃ | 85 (87% purity) | [7] |
| Synthesis of 2-nitro-4-methylsulfonylbenzoic acid | 2-nitro-4-thiamphenicol chloride, t-BuOOH | 94.88 | [8] |
Detailed Experimental Protocols (Based on Analogous Reactions)
The following protocols are adapted from the literature for reactions analogous to the steps in the proposed syntheses.
Protocol 1: Acylation of an Aromatic Ring (adapted from[1])
This protocol describes the Friedel-Crafts acylation of 2-fluorotoluene, a key starting material in Pathway A.
-
To a 250 mL three-necked flask, add 11 g (0.1 mol) of 2-fluorotoluene, 33.4 g (0.25 mol) of aluminum trichloride, and 100 mL of dichloromethane.
-
Cool the mixture to -5°C.
-
Slowly add 8.6 g (0.11 mol) of acetyl chloride.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 50 mL of ice water and 25 mL of dilute hydrochloric acid at 0°C.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
Reported Yield: 88%[1]
-
Protocol 2: Oxidation of a Methylthio Group to a Methylsulfonyl Group (adapted from[2][3])
This protocol details a general method for the selective oxidation of a sulfide to a sulfone, a crucial step in Pathway A.
-
In a reaction vessel, dissolve the methylthio-containing substrate (e.g., Methyl 2-methyl-4-(methylthio)benzoate) in acetonitrile.
-
Add a suitable catalyst (e.g., perovskite-type catalysts like BaTiO₃).[3][4]
-
Add hydrogen peroxide (30% aqueous solution) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 60°C) for a specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the catalyst can be filtered off, and the product isolated by standard workup procedures.
Protocol 3: Fischer Esterification of a Benzoic Acid Derivative (adapted from[5][6])
This protocol outlines a standard procedure for the esterification of a carboxylic acid, the final step in both pathways.
-
Dissolve the substituted benzoic acid (e.g., 2-Methyl-4-(methylsulfonyl)benzoic acid) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst (e.g., Zr/Ti).[5][6]
-
Heat the mixture to reflux for several hours or utilize microwave irradiation for a shorter reaction time.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
Mechanistic Insights and Rationale
The choice of synthetic route and reaction conditions is guided by fundamental principles of organic chemistry.
-
Friedel-Crafts Acylation: The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acetyl chloride for electrophilic aromatic substitution on the electron-rich toluene ring.[1]
-
Oxidation of Sulfides: The selective oxidation of sulfides to sulfones without over-oxidation of other functional groups is a key consideration. Hydrogen peroxide is an environmentally friendly oxidant, and the use of a heterogeneous catalyst can simplify product purification.[3][4]
-
Fischer Esterification: This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction.[2][9] The use of solid acid catalysts offers advantages in terms of catalyst recovery and reuse.[6]
Conclusion for the Synthetic Chemist
While a definitive, optimized synthesis for this compound with established high yields is not explicitly detailed in a single source, a comparative analysis of related literature provides a strong foundation for a successful synthetic campaign.
Pathway A appears promising due to the high reported yields for the initial acylation and the high selectivity of the final oxidation step. The intermediate steps of cyanation and hydrolysis would need to be optimized.
Pathway B benefits from a high-yielding chlorination step. However, the subsequent methylation of the 2-chloro position would require careful selection of a cross-coupling methodology, which can be a complex step to optimize.
Ultimately, the choice of pathway will depend on the specific expertise and resources available to the research team. This guide provides the necessary data and procedural insights to embark on the synthesis of this compound with a high probability of success.
References
- Marchena, C. M., et al. (n.d.). Catalytic oxidation of 2-(methylthio)
- ResearchGate. (n.d.). Suggested mechanism for the oxidation of 2-(methylthio)
- Frenzel, R. A., et al. (n.d.). Transition metal-modified polyoxometalates supported on carbon as catalyst in 2-(methylthio)
- Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
- Organic Chemistry Portal. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. PMC.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid.
- Google Patents. (n.d.). CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.
- Google Patents. (n.d.).
- Patsnap. (n.d.).
- ResearchGate. (n.d.).
- Unknown. (n.d.).
- Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
- MDPI. (2023).
- Unknown. (n.d.).
- Benchchem. (n.d.). "Methyl 4-(sulfamoylmethyl)
- Sigma-Aldrich. (n.d.). Methyl 4-(methylthio)
- National Center for Biotechnology Information. (n.d.). Late-stage oxidative C(sp3)
Sources
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A Researcher's Guide to Benchmarking Novel Compounds: A Case Study with Methyl 2-methyl-4-(methylsulfonyl)benzoate in a COX-2 Target-Based Assay
Authored by: [Your Name/Gemini], Senior Application Scientist
In the landscape of drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous testing and validation. A critical step in this process is the characterization of a compound's activity and potency against its intended biological target. This guide provides a comprehensive framework for benchmarking the performance of a lesser-known compound, using Methyl 2-methyl-4-(methylsulfonyl)benzoate as a case study, against the well-established drug Etoricoxib in a target-based assay for Cyclooxygenase-2 (COX-2).
While this compound is primarily recognized as a key intermediate in the synthesis of the selective COX-2 inhibitor Etoricoxib, its own biological activity is not extensively documented in publicly available literature. This guide, therefore, takes a hypothetical yet scientifically grounded approach to illustrate how a researcher might evaluate such a compound from first principles. We will delve into the experimental design, provide detailed protocols, and interpret the resulting data, offering a blueprint for the systematic evaluation of novel chemical matter.
The Scientific Rationale: Why COX-2 and Why This Comparison?
Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the treatment of inflammation and pain. It is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of the inflammatory response. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Given that this compound shares a core structural motif with Etoricoxib, a potent and selective COX-2 inhibitor, it is a logical starting point to hypothesize that it may exhibit some degree of inhibitory activity against this enzyme. By comparing its performance directly with Etoricoxib, we can not only determine its potency but also gain insights into the structure-activity relationship (SAR) of this chemical scaffold.
Experimental Design: A Head-to-Head Comparison
To objectively benchmark the performance of this compound against Etoricoxib, a robust and reproducible in vitro enzymatic assay is required. A common and effective method is a cell-free enzymatic assay that measures the peroxidase activity of purified COX-2.
The core components of this assay include:
-
Purified Human Recombinant COX-2: The biological target.
-
Arachidonic Acid: The natural substrate for the enzyme.
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD): A colorimetric probe that is oxidized by the peroxidase activity of COX-2, resulting in a measurable color change.
-
Test Compounds: this compound and Etoricoxib, prepared in a series of dilutions.
The primary endpoint of this assay will be the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor.
Figure 1: A generalized workflow for the in vitro COX-2 enzymatic assay.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from standard methods for measuring COX-2 activity.
Materials:
-
Purified Human Recombinant COX-2 enzyme
-
Arachidonic Acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Etoricoxib
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound and Etoricoxib in DMSO.
-
Perform a serial dilution of each compound in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
-
Assay Reaction Mixture Preparation:
-
Prepare a reaction buffer containing Tris-HCl (100 mM, pH 8.0) and TMPD (1 µM).
-
-
Assay Execution:
-
To each well of a 96-well plate, add 180 µL of the reaction buffer.
-
Add 2 µL of the diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Add 10 µL of the purified COX-2 enzyme to all wells except the blank (add 10 µL of buffer instead).
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of arachidonic acid (100 µM) to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 595 nm over a period of 5 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Interpreting the Data: A Comparative Analysis
The primary output of this experiment will be the IC50 values for this compound and Etoricoxib.
| Compound | Predicted IC50 (nM) | Potency vs. Etoricoxib |
| Etoricoxib | 1 - 10 | - |
| This compound | > 1000 | Significantly Lower |
Note: The IC50 values for Etoricoxib are based on literature precedent. The predicted IC50 for this compound is a hypothetical value for illustrative purposes, assuming it is significantly less active than Etoricoxib.
A direct comparison of the IC50 values will provide a quantitative measure of the relative potency of the two compounds. For instance, if Etoricoxib has an IC50 of 5 nM and this compound has an IC50 of 500 nM, we can conclude that Etoricoxib is 100-fold more potent in this assay.
Figure 2: A conceptual representation of the expected dose-response curves.
Beyond IC50: Delving Deeper into Mechanism of Action
While the IC50 provides a valuable measure of potency, a comprehensive understanding of a compound's interaction with its target requires further investigation. Advanced studies could include:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive. This can be achieved by measuring the IC50 at different substrate concentrations.
-
Selectivity Profiling: To assess the compound's activity against other related enzymes, such as COX-1. A high selectivity for COX-2 over COX-1 is a key characteristic of modern NSAIDs.
-
Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) and thermodynamics of the compound-enzyme interaction.
Conclusion and Future Directions
This guide has outlined a systematic approach to benchmarking the performance of a novel or uncharacterized compound, using this compound as a hypothetical example in a COX-2 target-based assay. By following a well-defined experimental protocol and comparing the results to a known standard like Etoricoxib, researchers can gain valuable insights into the compound's potency and potential as a starting point for further drug discovery efforts.
The path from a preliminary "hit" to a viable drug candidate is long and requires a multi-faceted approach. The data generated from these initial target-based assays are crucial for guiding medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties.
References
-
Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors--current status and future prospects. European journal of medicinal chemistry, 36(2), 109–126. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature new biology, 231(25), 232–235. [Link]
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 2-methyl-4-(methylsulfonyl)benzoate
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management and disposal of chemical reagents like Methyl 2-methyl-4-(methylsulfonyl)benzoate are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure personnel safety, maintain laboratory compliance, and protect the environment.
Immediate Safety & Handling: The Prerequisite to Disposal
Before any disposal process begins, the primary focus must be on safe handling. This compound, like many specialized organic compounds, requires careful management. The foundational principle is to minimize exposure and prevent accidental release.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[1][3]
-
Body Protection: A standard lab coat is essential to protect against splashes.[1]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential dust or vapors.[3][4][5]
Spill Response: In the event of a spill, immediate and correct action is crucial to prevent wider contamination.
-
Evacuate: Clear all non-essential personnel from the immediate area.[4]
-
Contain: Prevent the substance from entering drains or waterways.[1][4]
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth. For solid spills, carefully sweep or scoop the material, avoiding dust generation.[1][3][6]
-
Collect: Place all contaminated absorbent material and spilled substance into a designated, sealable, and clearly labeled container for hazardous waste disposal.[1][4][6]
Waste Characterization: Is It Hazardous?
Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for determining if their waste is hazardous.[6][7][8] While a specific listing for this compound may not be present, the compound's nature as a synthetic organic chemical warrants a conservative approach. It should be managed as hazardous waste.
This determination is based on the precautionary principle and the properties of related chemical classes (benzoates and sulfones), which are often subject to specific disposal regulations.[1][3][4][9] Never dispose of this chemical down the drain or in regular solid waste.[5][9][10]
| Parameter | Guideline & Rationale | Citations |
| Waste Classification | Hazardous Waste. Treat as hazardous due to its nature as a synthetic organic compound and the potential for unknown toxicity or environmental effects. | [6][8] |
| Primary Disposal Route | Professional Disposal. Must be offered to a licensed hazardous material disposal company. | [1] |
| Recommended Technology | High-Temperature Incineration. This is the preferred method for ensuring the complete destruction of organic chemical waste. | [1][4] |
| Personal Protective Equipment (PPE) | Safety Goggles, Chemically Resistant Gloves, Lab Coat. | [1][2][3] |
| Environmental Precautions | Avoid release to the environment. Do not allow entry into drains, sewers, or water courses. | [1][4][5] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and disposing of this compound waste. The causality is clear: proper segregation and containment prevent accidental reactions and exposure, while professional disposal ensures regulatory compliance and environmental safety.
Step 1: Waste Segregation and Collection
-
Dedicated Container: Designate a specific, leak-proof, and sealable container for all waste containing this compound. This includes surplus chemical, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials.[1][4]
-
No Mixing: Do not mix this waste with other chemical streams, such as halogenated solvents or strong acids/bases, unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1][9] Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Proper Labeling
-
Clear Identification: The container must be clearly and accurately labeled. The label is a critical communication tool for safety and compliance.
-
Required Information: At a minimum, the label must include:
-
The words "Hazardous Waste "[3]
-
The full chemical name: "This compound "
-
Any associated hazard warnings (e.g., "Harmful if Swallowed," "Avoid Contact with Skin/Eyes").
-
Step 3: Secure Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6][9]
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks from the primary container.[9]
-
Incompatibles: Ensure the container is stored away from incompatible materials.[9]
Step 4: Arranging for Final Disposal
-
Contact EHS: Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS department or a designated safety officer.[3]
-
Documentation: Be prepared to provide any necessary documentation, such as a copy of the Safety Data Sheet (SDS), to the waste disposal contractor.[1]
-
Professional Removal: The final step is the collection of the waste by a licensed and permitted hazardous waste management company, which will transport it for final disposal, typically via incineration.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Rabeprazole Sulfone in a Laboratory Setting. (n.d.). Benchchem.
- Proper Disposal of Hex-3-enyl Benzoate: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Proper Disposal of Silver Benzoate: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Safety Data Sheet - Methyl benzoate. (2024, August 14). Sigma-Aldrich.
- Safety Data Sheet - Methyl Benzoate. (2025, January 15). TCI Chemicals.
- Safety Data Sheet - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester. (2025, September 22). Thermo Fisher Scientific.
- Safety Data Sheet - Sodium benzoate. (n.d.). Chemos GmbH & Co.KG.
- Material Safety Data Sheet - Sodium Benzoate. (2015, April 24). ScienceLab.com.
- Safety Data Sheet - 2-Amino-4-(methylsulfonyl)benzoic acid. (2017, October 9). Santa Cruz Biotechnology.
- Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency.
- Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Office of Clinical and Research Safety.
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemos.de [chemos.de]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. epa.gov [epa.gov]
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Personal protective equipment for handling Methyl 2-methyl-4-(methylsulfonyl)benzoate
A Researcher's Guide to Safely Handling Methyl 2-methyl-4-(methylsulfonyl)benzoate
As drug development professionals, our work with novel chemical compounds is foundational to therapeutic innovation. Yet, the very novelty of these molecules necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound (CAS No. 875895-64-0), a compound that, while not classified as acutely toxic, presents notable irritant hazards. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the safety protocols that underpin responsible research.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications, designated by the Globally Harmonized System (GHS), signal that the compound can cause reversible inflammatory effects upon contact with skin, eyes, and the respiratory tract. The causality behind this is the chemical's ability to interact with and disrupt the cellular integrity of these tissues. Therefore, our primary safety objective is to prevent direct contact and inhalation through a multi-layered defense strategy, beginning with Personal Protective Equipment (PPE).
PART 1: Your First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific experimental context. The following table outlines the recommended PPE for handling this compound, grounded in the compound's hazard profile.
| Level of Protection | Required PPE | Rationale and Procedural Notes |
| Minimum PPE | Lab coat, safety glasses with side shields, long pants, and closed-toe shoes. | This is the baseline for any laboratory work involving hazardous materials, providing a fundamental barrier against incidental contact.[2] |
| Hand Protection | Disposable nitrile gloves. | Nitrile gloves offer sufficient protection against incidental splashes and spills of this compound.[2] It is crucial to change gloves immediately if contamination is suspected and to wash hands thoroughly after handling the product.[1] For tasks with a higher risk of exposure, consider double-gloving. |
| Eye and Face Protection | Chemical safety goggles. A face shield should be worn over safety goggles when there is a significant risk of splashing. | Standard safety glasses are insufficient as they do not protect against splashes from all angles.[2] Chemical safety goggles that form a seal around the eyes are necessary to prevent contact with this eye irritant.[1] A face shield provides an additional layer of protection for the entire face.[3] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood. | Given that the compound may cause respiratory irritation, engineering controls like a fume hood are the primary means of preventing inhalation.[1] If work outside of a fume hood is unavoidable, a risk assessment must be conducted to determine if a respirator is necessary.[3][4] |
| Protective Clothing | A standard lab coat is generally sufficient. For large quantities or tasks with a high splash potential, a chemically resistant apron over the lab coat is recommended. | Protective clothing shields your personal clothes and underlying skin from contamination.[4] Contaminated clothing must be removed immediately and washed before reuse.[1] |
PART 2: Operational and Disposal Plan
A seamless workflow from handling to disposal is critical to maintaining a safe laboratory environment. The following procedural guidance and workflow diagram illustrate a self-validating system for managing this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that your designated workspace (preferably a chemical fume hood) is clean and uncluttered. Verify that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Donning PPE: Put on all required PPE as outlined in the table above. Check for any defects in your gloves or other equipment.
-
Handling the Compound:
-
In Case of a Spill:
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Dispose of single-use items in the appropriate waste stream.
Disposal Protocol
-
Waste Classification: Unused product and any contaminated materials (e.g., absorbent pads, gloves) should be treated as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance on waste stream classification.
-
Containerization: Place all waste into a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal: Dispose of the waste container through an approved waste disposal plant, following all federal, state, and local regulations.[1] Do not reuse empty containers.[1]
Workflow for Safe Handling and Disposal
Sources
- 1. aksci.com [aksci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
